molecular formula C4H3N3S B066009 4-Methyl-1,2,3-thiadiazole-5-carbonitrile CAS No. 175136-68-2

4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Cat. No.: B066009
CAS No.: 175136-68-2
M. Wt: 125.15 g/mol
InChI Key: SSRVAYBDOKEBHG-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carbonitrile is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its core structure combines an electron-withdrawing nitrile group with a 1,2,3-thiadiazole ring, creating a potent scaffold for the synthesis of novel compounds. A primary research application is its role as a key precursor in the synthesis of sulfonylurea and sulfonamide herbicides. These compounds function by inhibiting the plant enzyme acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. Researchers also exploit this heterocycle in pharmaceutical development, where it is incorporated into molecules being investigated for various biological activities, leveraging its potential to modulate enzyme function and receptor interactions. The compound's reactivity allows for further functionalization at multiple sites, making it an invaluable intermediate for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiadiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c1-3-4(2-5)8-7-6-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVAYBDOKEBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579293
Record name 4-Methyl-1,2,3-thiadiazole-5-carbonitrile
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Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-68-2
Record name 4-Methyl-1,2,3-thiadiazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in modern pharmacology and agricultural science.[1][2] Its unique arrangement of sulfur and nitrogen atoms imparts a distinct electronic character, enabling it to serve as a versatile pharmacophore in a wide array of biologically active compounds. Molecules incorporating this scaffold have demonstrated a broad spectrum of activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1][2]

The specific target of this guide, this compound, serves as a valuable building block. The methyl and nitrile substituents at the C4 and C5 positions, respectively, offer orthogonal handles for further chemical elaboration, making it a key intermediate in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies.[2][3] For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (a closely related precursor) have shown promising antimicrobial activity.[3][4][5]

Primary Synthetic Strategy: The Hurd-Mori Reaction

The cornerstone for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction .[6] This powerful cyclization method facilitates the formation of the thiadiazole ring from an activated hydrazone derivative through the action of thionyl chloride (SOCl₂).[6][7] The reaction is highly versatile and has become the most common and reliable protocol for accessing this class of heterocycles.[1][8]

The general transformation involves the reaction of an α-methylene ketone's hydrazone with thionyl chloride, which acts as both a dehydrating agent and the sulfur source for the heterocycle.

Logical Workflow for Synthesis

The synthesis of this compound is logically approached in a two-step sequence: formation of a key hydrazone intermediate followed by the Hurd-Mori cyclization.

G start Starting Material (β-Keto Nitrile) inter Hydrazone Intermediate start->inter  Reaction with  Semicarbazide final Target Compound (this compound) inter->final  Hurd-Mori Cyclization  (SOCl₂) G cluster_0 Hurd-Mori Reaction Mechanism A Hydrazone Intermediate B N-Sulfinyl Intermediate A->B + SOCl₂ C Cyclized Intermediate B->C Intramolecular Electrophilic Attack D Aromatic 1,2,3-Thiadiazole C->D Elimination & Aromatization

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Access of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: While this guide focuses on 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, it is important to note the limited availability of specific experimental data for the corresponding 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in the public domain. The carboxylic acid serves as a critical and well-documented precursor and analogue, with a wealth of information regarding its synthesis, properties, and derivatization into biologically active molecules. The principles, protocols, and spectral data presented herein provide a foundational understanding for researchers interested in this heterocyclic scaffold.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal and agricultural chemistry, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and insecticidal properties.[1] These five-membered aromatic heterocycles, containing one sulfur and two adjacent nitrogen atoms, have garnered substantial interest for their versatile applications.[2][3] Specifically, derivatives of 4-Methyl-1,2,3-thiadiazole have been explored as potential plant activators and agents for inducing systemic acquired resistance (SAR).[4] This guide provides a comprehensive overview of the synthesis, core physicochemical properties, and spectral characterization of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, a key intermediate in the development of novel bioactive compounds.

PART 1: Synthesis and Molecular Elucidation

The construction of the 1,2,3-thiadiazole core is a pivotal step in accessing the target compound and its derivatives. The Hurd-Mori synthesis is a classical and effective method for this transformation.[2][5][6]

Synthetic Pathway: The Hurd-Mori Reaction

The Hurd-Mori reaction facilitates the generation of 1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[5][6] The general workflow involves the reaction of a ketone or an α-methylene carbonyl compound with a hydrazide, followed by cyclization. The success of this ring-closure can be highly dependent on the electronic nature of substituents on the precursor.[4][7]

A general workflow for synthesizing the 1,2,3-thiadiazole core leading to the target acid is outlined below.

G cluster_0 Precursor Formation cluster_1 Hurd-Mori Cyclization cluster_2 Final Modification A α-Methylene Ketone (e.g., Ethyl acetoacetate) C Hydrazone Intermediate A->C Condensation B Hydrazide Derivative (e.g., Hydrazine hydrate) B->C E 1,2,3-Thiadiazole Derivative C->E Cyclization D Thionyl Chloride (SOCl₂) D->E G 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid E->G e.g., Saponification F Hydrolysis

Caption: General synthetic workflow for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

Experimental Protocol: Synthesis of Derivatives

Derivatives of the title compound, particularly hydrazide-hydrazones, are synthesized to explore their biological potential. These reactions leverage the reactivity of the carboxylic acid group.

Protocol: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [8]

  • Hydrazide Formation: The starting 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is first converted to its corresponding hydrazide. A common method involves esterification followed by reaction with hydrazine hydrate (N₂H₄·H₂O).[1]

  • Dissolution: Dissolve the synthesized 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Aldehyde Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Condensation Reaction: Heat the resulting solution under reflux for 3 hours. This step facilitates the condensation reaction between the hydrazide and the aldehyde to form the hydrazide-hydrazone scaffold.[8]

  • Isolation: After reflux, allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to promote crystallization.

  • Purification: The precipitated solid product can be collected by filtration, washed, and recrystallized to achieve high purity. The synthesized compounds are typically stable solids soluble in DMSO.[8]

PART 2: Physicochemical Properties

The physicochemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are crucial for its handling, formulation, and application in drug discovery and materials science.

Core Properties

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂S[9]
Molecular Weight 144.15 g/mol [9]
CAS Number 18212-21-0[9]
Appearance White to brown powder/crystal[10]
Melting Point 166-173 °C (with decomposition)[11]
Boiling Point (Est.) 315.2 ± 34.0 °C at 760 mmHg[11]
Density (Est.) 1.5 ± 0.1 g/cm³[11]
Flash Point (Est.) 144.4 ± 25.7 °C[11]
Solubility Soluble in DMSO[8]
Structural and Electronic Characteristics

Thiadiazoles are aromatic heterocyclic compounds.[2][3] The presence of heteroatoms (sulfur and nitrogen) increases membrane permeability and the capacity to act as hydrogen bond acceptors. The inductive effect of the sulfur atom imparts a very weak base character to the ring structure, which possesses relatively high aromaticity.[2] These features are fundamental to the biological activity and reactivity of its derivatives.

PART 3: Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of the synthesized compound and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions: [12][13]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2500 (broad)O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1620C=N StretchThiadiazole Ring
~1500-1400C=C StretchAromatic Ring
~1300-1200C-O StretchCarboxylic Acid
~1396, 1273, 1064C-S-C VibrationsThiadiazole Ring
~2931C-H StretchAliphatic (Methyl)

For nitrile derivatives (e.g., this compound), a characteristic sharp absorption band for the cyano group (C≡N) would be expected around 2233 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. For 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, the key signals would be:

  • A singlet for the methyl (CH₃) protons.

  • A broad singlet for the acidic proton (COOH), which is exchangeable with D₂O.

For hydrazide-hydrazone derivatives, additional characteristic signals appear. For instance, a singlet for the NH proton is observed in the range of δ 12.10–12.87 ppm, and a singlet for the azomethine (=CH) proton appears at δ 8.06–8.63 ppm, confirming the condensation reaction.[8]

¹³C NMR Spectroscopy: The carbon NMR provides insight into the different carbon environments.

  • C=O Carbon: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

  • Thiadiazole Ring Carbons: The carbons within the heterocyclic ring will have characteristic shifts. For thiazole moieties, these can range from δ 100 to 170 ppm.[15]

  • Methyl Carbon: The methyl carbon (CH₃) will appear in the upfield aliphatic region.

For synthesized hydrazide-hydrazone derivatives, signals for the azomethine (=CH) and carbonyl (C=O) groups are observed in the ranges of δ 135.59–146.67 ppm and 163.31–164.61 ppm, respectively.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The ESI-MS would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

PART 4: Reactivity and Applications

Chemical Reactivity

The primary sites of reactivity in 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are the carboxylic acid group and the thiadiazole ring itself.

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, acid chlorides, and hydrazides, providing a gateway to a wide array of derivatives.[1][16] The synthesis of hydrazide-hydrazones is a prime example of leveraging this reactivity for creating biologically active molecules.[8]

  • Thiadiazole Ring: The ring is generally stable due to its aromatic character.[2] However, it can participate in various organic reactions, and its electronic properties influence the bioactivity of the overall molecule.

G Core 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid Ester Esters Core->Ester Esterification Hydrazide Hydrazides Core->Hydrazide 1. Esterification 2. N₂H₄·H₂O AcidChloride Acid Chlorides Core->AcidChloride SOCl₂ / (COCl)₂ Amide Amides Core->Amide Amine Coupling Bioactive Bioactive Derivatives (e.g., Hydrazones) Hydrazide->Bioactive Condensation with Aldehydes

Caption: Reactivity and derivatization pathways of the title compound.

Biological and Agricultural Applications

Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant promise in both medicine and agriculture.

  • Antimicrobial Activity: Hydrazide-hydrazone derivatives have demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria.[8][17] The combination of the 1,2,3-thiadiazole and hydrazone pharmacophores can lead to synergistic biological effects.[8]

  • Antifungal and Antiviral Agents: The 1,2,3-thiadiazole scaffold is a core component in compounds with potent antifungal and antiviral activities, particularly against plant pathogens like Tobacco Mosaic Virus (TMV).[1][18][19]

  • Agrochemicals: The parent compound and its derivatives are utilized as agrochemical agents, including fungicides and insecticides.[20] They can also act as plant growth regulators.[18]

Conclusion

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a versatile and valuable heterocyclic compound. Its synthesis is well-established, and its physicochemical and spectral properties are well-characterized. The true value of this molecule lies in its role as a key building block for the synthesis of a diverse range of derivatives with significant biological activities. For researchers in drug development and agrochemical science, this compound represents a promising scaffold for the discovery of novel and effective agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the causal relationships between the molecular structure and its spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a methyl group and a nitrile group on the 1,2,3-thiadiazole ring gives this compound a distinct spectroscopic profile. Understanding this profile is paramount for unequivocal structural confirmation and for tracking the molecule's fate in various chemical and biological systems. This guide will systematically deconstruct the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the simplicity of the proton spectrum and the distinct chemical shifts in the carbon spectrum provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be straightforward, exhibiting a single resonance corresponding to the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.5 - 2.8Singlet3H-CH₃

Expertise & Experience in Interpretation:

The methyl group at the C4 position of the thiadiazole ring is expected to resonate as a singlet in the range of δ 2.5-2.8 ppm. This prediction is based on data from analogous 4-methyl-substituted thiazole and thiadiazole systems.[1][2] The absence of any adjacent protons results in a singlet multiplicity. The chemical shift is downfield from typical aliphatic methyl groups due to the deshielding effect of the aromatic and electron-withdrawing thiadiazole ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~10 - 15-CH₃
~110 - 115-C≡N
~145 - 150C4 (ring carbon attached to -CH₃)
~160 - 165C5 (ring carbon attached to -C≡N)

Trustworthiness of Assignments:

The assignment of these chemical shifts is based on established principles and data from closely related structures.

  • Methyl Carbon (-CH₃): The signal for the methyl carbon is anticipated in the upfield region, typically between δ 10-15 ppm, consistent with other methyl-substituted heterocyclic compounds.[2]

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the δ 110-115 ppm range. This is a characteristic region for nitrile carbons on aromatic and heteroaromatic rings.

  • Thiadiazole Ring Carbons (C4 and C5): The two carbons of the thiadiazole ring are expected to be significantly deshielded and appear far downfield. Based on data for 4-methyl-1,2,3-thiadiazole-5-carboxamidoxime and other substituted thiadiazoles, the C4 carbon (attached to the methyl group) is predicted to be around δ 145-150 ppm, while the C5 carbon (attached to the electron-withdrawing nitrile group) will be even further downfield, in the region of δ 160-165 ppm.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2220 - 2240Strong, SharpC≡N stretch
~2900 - 3000MediumC-H stretch (methyl)
~1400 - 1500MediumC=N stretch (ring)
~1380MediumC-H bend (methyl)
~1000 - 1200Medium-WeakRing vibrations

Authoritative Grounding in Interpretation:

  • Nitrile Stretch (C≡N): The most diagnostic absorption will be a strong, sharp band between 2220 and 2240 cm⁻¹. This is the characteristic stretching frequency for a nitrile group conjugated with an aromatic or heteroaromatic system.[5] Its intensity and sharp nature make it an excellent marker for the presence of the cyano functionality.

  • C-H Vibrations: The methyl group will give rise to C-H stretching absorptions in the 2900-3000 cm⁻¹ region and a characteristic bending vibration around 1380 cm⁻¹.

  • Ring Vibrations: The thiadiazole ring itself will produce a series of characteristic stretching (C=N) and bending vibrations in the fingerprint region (below 1600 cm⁻¹).[6][7] These bands, while complex, contribute to the unique IR fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common method for analyzing such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
~139Molecular Ion [M]⁺
~111[M - N₂]⁺
~96[M - N₂ - CH₃]⁺
~70[M - N₂ - CH₃ - C≡N]⁺

Mechanistic Insights into Fragmentation:

The fragmentation of 1,2,3-thiadiazoles under electron ionization is often initiated by the facile loss of a molecule of nitrogen (N₂).[8][9] This is a key diagnostic fragmentation pathway.

M [M]⁺ m/z = 139 M_N2 [M - N₂]⁺ m/z = 111 M->M_N2 - N₂ M_N2_CH3 [M - N₂ - CH₃]⁺ m/z = 96 M_N2->M_N2_CH3 - •CH₃ M_N2_CH3_CN [M - N₂ - CH₃ - C≡N]⁺ m/z = 70 M_N2_CH3->M_N2_CH3_CN - C≡N

Caption: Predicted mass fragmentation pathway of this compound.

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 139).

  • Loss of Nitrogen ([M - N₂]⁺): The base peak or a very prominent peak is predicted at m/z 111, resulting from the elimination of a neutral N₂ molecule. This is a characteristic fragmentation for 1,2,3-thiadiazoles.

  • Subsequent Fragmentations: Further fragmentation of the m/z 111 ion can occur through the loss of a methyl radical (•CH₃) to give a fragment at m/z 96, followed by the loss of a nitrile group to yield a fragment at m/z 70.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.

cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) H1_Acquisition ¹H NMR Acquisition (Standard parameters) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton-decoupled) SamplePrep->C13_Acquisition Data_Analysis Data Analysis (Chemical shift, multiplicity, integration) H1_Acquisition->Data_Analysis C13_Acquisition->Data_Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or just the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

References

Stability and degradation pathways of thiadiazole carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of Thiadiazole Carbonitriles

Introduction

The thiadiazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, prized for its unique physicochemical properties and broad spectrum of biological activities.[1][2] When functionalized with a carbonitrile (-CN) group, this scaffold offers a versatile entry point for developing novel therapeutic agents and agrochemicals. However, the very features that make thiadiazole carbonitriles attractive—their electronic distribution and reactive handles—also present distinct challenges related to chemical stability. Understanding the degradation pathways of these molecules is not merely an academic exercise; it is a critical prerequisite for successful drug development, ensuring the safety, efficacy, and shelf-life of the final product.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the stability and degradation of thiadiazole carbonitriles. We will move beyond simple procedural descriptions to explain the underlying chemical principles that govern their behavior under stress. Our focus is on establishing a robust, mechanistically-driven framework for anticipating, identifying, and mitigating potential stability issues.

The Thiadiazole Carbonitrile Scaffold: A Physicochemical Overview

A molecule's stability is intrinsically linked to its structure. Before we can predict how a thiadiazole carbonitrile might degrade, we must first understand its fundamental electronic and structural characteristics.

Electronic Properties of the Thiadiazole Ring

Thiadiazoles exist as four primary regioisomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, with the 1,3,4- and 1,2,4-isomers being the most extensively studied in drug discovery.[3] All are five-membered aromatic heterocycles.[3] The presence of two electronegative nitrogen atoms and a sulfur atom creates an electron-deficient ring system.[4][5] This has two major consequences for stability:

  • Resistance to Electrophilic Attack: The low electron density on the ring's carbon atoms makes them relatively inert to electrophilic substitution reactions like nitration or halogenation, unless strongly activating groups are present.[5][6]

  • Susceptibility to Nucleophilic Attack: The electron-deficient carbons are prime targets for nucleophiles.[5][6] This is a key vulnerability, particularly under basic conditions, and can lead to substitution reactions or even ring-opening.[6][7]

The specific arrangement of heteroatoms in isomers like 1,2,4-thiadiazole versus 1,3,4-thiadiazole subtly alters the polarization and reactivity, but the overall susceptibility to nucleophiles remains a common theme.[3]

The Influence of the Carbonitrile Substituent

The carbonitrile group is a potent electron-withdrawing group. Its presence further depletes electron density from the thiadiazole ring, potentially increasing the ring's susceptibility to nucleophilic attack. More importantly, the nitrile group itself is a primary site of reactivity, particularly hydrolysis. Under both acidic and basic conditions, the carbon-nitrogen triple bond can be attacked by water, leading to a stepwise conversion to an amide and subsequently to a carboxylic acid.[8] This pathway is often the most significant contributor to the degradation of thiadiazole carbonitriles in aqueous environments.

Major Degradation Pathways

Forced degradation studies, which intentionally expose a compound to harsh conditions, are essential for rapidly identifying likely degradation pathways.[9][10][11] The primary pathways relevant to thiadiazole carbonitriles are hydrolysis, photolysis, oxidation, and thermal stress.

Hydrolytic Degradation

Hydrolysis is arguably the most critical degradation pathway to investigate for these molecules due to the presence of the labile carbonitrile group.

  • Mechanism:

    • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water. This leads to the formation of an imidic acid tautomer, which rearranges to a primary amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt.[8]

    • Ring Instability: Under harsh basic conditions (e.g., concentrated NaOH), the thiadiazole ring itself can be cleaved.[6][7] This proceeds via nucleophilic attack on a ring carbon, leading to a cascade of bond-breaking events.

  • Likely Degradants:

    • Thiadiazole Carboxamide (Intermediate)

    • Thiadiazole Carboxylic Acid (Final Product)

    • Ring-opened fragments (under extreme conditions)

G parent Thiadiazole Carbonitrile (R-TDZ-CN) amide Thiadiazole Carboxamide (R-TDZ-CONH2) parent->amide H+ / H2O or OH- / H2O ring_open Ring Cleavage Products parent->ring_open Strong Base (e.g., >1N NaOH) acid Thiadiazole Carboxylic Acid (R-TDZ-COOH) amide->acid H+ / H2O or OH- / H2O

Fig. 1: Primary hydrolytic degradation pathways.
Photodegradation

Many aromatic heterocyclic systems are sensitive to UV or even visible light. The thiadiazole ring is no exception.

  • Mechanism: A common photodegradation mechanism for similar thiazole-containing compounds involves a reaction with singlet oxygen (¹O₂).[12] This can proceed via a [4+2] Diels-Alder type cycloaddition across the heterocyclic ring. The resulting endoperoxide intermediate is highly unstable and rapidly rearranges or fragments into various oxidized products.[12] Direct photolysis, where the molecule absorbs a photon and undergoes bond cleavage or rearrangement without an external reactant, can also occur.[13]

  • Likely Degradants:

    • Endoperoxides (unstable intermediates)

    • Rearranged isomers

    • Ring-opened products (e.g., sulfoxides, sulfones)

    • Products of nitrile group transformation

G parent Thiadiazole Carbonitrile excited Excited State [Thiadiazole Carbonitrile]* parent->excited hν (UV/Vis Light) intermediate Unstable Endoperoxide Intermediate excited->intermediate + ¹O₂ ([4+2] Cycloaddition) products Photodegradation Products (Isomers, Ring-Opened Species) intermediate->products Rearrangement / Fragmentation

Fig. 2: A potential photodegradation pathway via photo-oxygenation.
Oxidative Degradation

Oxidative stability is crucial, especially for drug candidates that may be metabolized by oxidative enzymes like Cytochrome P450s.[14]

  • Mechanism: The heteroatoms in the thiadiazole ring are susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (S=O) and then a sulfone (O=S=O). The ring nitrogen atoms can be oxidized to N-oxides. These transformations drastically alter the electronic properties and stability of the molecule, often making it more polar and potentially leading to further degradation.

  • Likely Degradants:

    • Thiadiazole-S-oxide Carbonitrile

    • Thiadiazole-S,S-dioxide Carbonitrile

    • Thiadiazole-N-oxide Carbonitrile

Thermal Degradation

While thiadiazoles are generally considered thermally stable aromatic systems, high temperatures can induce fragmentation.[15]

  • Mechanism: At elevated temperatures, thermal energy can overcome bond activation energies, leading to fragmentation. Pyrolysis studies have shown that 1,3,4-thiadiazoles can fragment via complex pathways, potentially eliminating nitrogen or other small molecules and leading to the formation of nitriles and sulfur species.[1][7]

  • Likely Degradants:

    • Simpler nitriles (e.g., acetonitrile)

    • Elemental sulfur or sulfur oxides

    • Products of molecular rearrangement

Experimental Design for Stability Assessment: A Protocol-Driven Approach

A robust stability assessment is built on a foundation of meticulously planned and executed experiments. The goal is not just to see if the molecule degrades, but to understand how, how fast, and what it becomes. This knowledge is essential for creating a self-validating stability-indicating analytical method.

The Philosophy of Forced Degradation

The core directive of a forced degradation study is to generate a representative sample of degradation products.[9] This is not a "brute force" exercise; the stress conditions should be relevant and not so extreme that they produce pathways that would never occur under normal storage conditions. A successful study achieves a target degradation of 5-20% of the parent compound, providing sufficient degradant levels for detection and characterization without completely destroying the sample.

G cluster_prep Phase 1: Stress Sample Generation cluster_analysis Phase 2: Analysis & Identification cluster_outcome Phase 3: Outcome prep Prepare Solutions of Thiadiazole Carbonitrile stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress quench Neutralize/Quench Reaction stress->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc lcms Identify Degradants using LC-MS/MS hplc->lcms nmr Confirm Structure via Isolation & NMR lcms->nmr pathway Elucidate Degradation Pathways nmr->pathway method Validate Stability-Indicating Method nmr->method

Fig. 3: Workflow for a systematic forced degradation study.
Protocol: Systematic Forced Degradation

This protocol outlines a standard approach. Causality: Each condition is chosen to probe a specific chemical vulnerability discussed in Section 2.

  • Stock Solution Preparation: Prepare a stock solution of the thiadiazole carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).

    • Cool and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep at room temperature for a specified time. Rationale: Base hydrolysis is often much faster than acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a controlled-temperature oven at a temperature below its melting point (e.g., 80 °C or 105 °C) for 24-48 hours.

    • Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (~0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Run a dark control sample in parallel, wrapped in aluminum foil.

  • Analysis: Dilute all stressed and control samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) and analyze immediately.

Protocol: Development of a Stability-Indicating HPLC-UV Method

A method is only "stability-indicating" if it can resolve the parent peak from all potential degradation products and excipients.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Screen a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (acetonitrile or methanol). Rationale: The acidic modifier improves peak shape for many nitrogen-containing heterocycles.

  • Method Optimization:

    • Inject a mixed sample containing the unstressed parent drug and aliquots from all stressed conditions.

    • Adjust the gradient slope, temperature, and flow rate to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector to assess peak purity across the entire peak for all samples. A non-uniform spectrum across a peak indicates co-elution.

  • Mass Balance:

    • The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study. A significant deviation from 100% may indicate a non-UV active degradant or a volatile product. This is a key self-validation step.

Data Interpretation and Case Study

Quantifying Degradation: A Tabular Summary

After running the experiments, data should be summarized clearly. The following table represents a hypothetical outcome for a fictional compound, "Thiadiazole-CN-A".

Stress ConditionTime% Parent Remaining% DegradationMajor Degradant Peak (RT, min)Notes
Control 24 h99.80.2-Baseline stability
0.1 N HCl 24 h @ 80°C91.28.84.5 minSlow hydrolysis
0.1 N NaOH 8 h @ RT15.784.33.2 min & 4.5 minRapid hydrolysis
3% H₂O₂ 24 h @ RT95.34.76.8 minMinor oxidative loss
Heat (Solid) 48 h @ 105°C99.50.5-Thermally stable
Photolysis (ICH) -88.911.17.1 min & 7.5 minPhotosensitive
Case Study: Elucidating the Degradation of Thiadiazole-CN-A

Based on the table above, we can deduce the stability profile for "Thiadiazole-CN-A":

  • Primary Liability: The compound is extremely sensitive to basic hydrolysis. The presence of two major degradant peaks (3.2 min and 4.5 min) suggests a sequential reaction. LC-MS/MS analysis would be critical here.

    • Hypothesis: The peak at 4.5 min is the amide intermediate, and the more polar peak at 3.2 min is the final carboxylic acid . This is confirmed by observing the mass shift (+18 Da from parent to amide, and +17 Da from amide to acid).

  • Secondary Liability: The compound is photosensitive. The appearance of two new peaks suggests multiple photodegradation pathways are active.

  • Relative Stability: The compound is relatively stable to acid, oxidation, and heat. This is valuable information for formulation development, suggesting that acidic excipients would be preferred over basic ones and that special light-protective packaging will be required.

Conclusion

Thiadiazole carbonitriles are a promising class of molecules, but their chemical architecture presents inherent stability challenges that must be proactively addressed. The primary degradation pathways typically involve hydrolysis of the carbonitrile moiety and potential photodegradation of the heterocyclic ring. A thorough understanding of the underlying reaction mechanisms, coupled with a systematic forced degradation strategy, is paramount. By employing a robust analytical workflow—centered around a validated, stability-indicating HPLC method and supported by mass spectrometry for structural elucidation—researchers and drug development professionals can effectively characterize these liabilities. This enables the implementation of informed mitigation strategies, such as pH control in formulations and the use of light-protective packaging, ultimately ensuring the development of safe, stable, and effective products.

References

Solubility Profile of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, expert analysis of its structural attributes, and established methodologies to offer researchers a robust framework for its practical application. We present a detailed theoretical assessment of its solubility based on the "like dissolves like" principle and provide a rigorous, step-by-step experimental protocol for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the predictive insights and practical tools necessary to effectively incorporate this compound into their research and development workflows.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as antimicrobial and agrochemical agents.[1][2] this compound, a member of this promising class of compounds, presents a unique combination of a compact heterocyclic core, a methyl group, and a polar nitrile functionality. Understanding its solubility in various organic solvents is a critical first step in its journey from a synthesized compound to a viable candidate in drug discovery and development.[3]

Solubility is a pivotal physicochemical property that influences a compound's bioavailability, formulation, and efficacy. A thorough understanding of a compound's solubility profile in different solvent systems is essential for a multitude of applications, from designing synthetic routes to preparing solutions for in vitro and in vivo screening. This guide provides a detailed examination of the predicted solubility of this compound and a practical protocol for its empirical determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure and its interactions with the solvent.[4] The principle of "like dissolves like" serves as a valuable predictive tool, suggesting that polar compounds will dissolve in polar solvents, and nonpolar compounds will dissolve in nonpolar solvents.[5]

Chemical Structure of this compound:

Analysis of Functional Groups and Polarity:

  • 1,2,3-Thiadiazole Ring: This heterocyclic ring system, containing three heteroatoms (two nitrogen and one sulfur), contributes to the molecule's overall polarity. The lone pairs of electrons on the nitrogen and sulfur atoms can participate in dipole-dipole interactions and potentially hydrogen bonding as acceptors.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar due to the significant difference in electronegativity between carbon and nitrogen. This group can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

Predicted Solubility in Common Organic Solvents:

Based on this structural analysis, this compound is predicted to be a moderately polar compound. Its solubility in various organic solvents can be anticipated as follows:

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents have large dipole moments and can effectively solvate the polar 1,2,3-thiadiazole ring and the nitrile group through dipole-dipole interactions. DMSO is often an excellent solvent for many heterocyclic compounds.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good These solvents can engage in hydrogen bonding. While the target molecule does not have a hydrogen bond donor, the nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The nonpolar methyl group may slightly limit solubility compared to polar aprotic solvents.
Nonpolar Hexane, Toluene, DichloromethaneLow to Insoluble The overall polarity of this compound is likely too high for significant dissolution in nonpolar solvents. The energetic cost of disrupting the strong intermolecular forces of the solvent to accommodate the polar solute is unfavorable.[5]
Intermediate Acetone, Ethyl AcetateModerate These solvents have intermediate polarity and can offer a balance of polar and nonpolar characteristics, potentially leading to moderate solubility.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the equilibrium solubility method (shake-flask) is a reliable and widely used technique.[6] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

The following workflow outlines the process for determining the solubility of the target compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep 1. Add excess solid to a known volume of solvent in a vial. equilibrate 2. Agitate in a shaker bath at constant temperature (e.g., 24-72 hours). prep->equilibrate Ensure saturation separate 3. Allow to settle and filter the supernatant through a syringe filter. equilibrate->separate Isolate saturated solution analyze 4. Quantify the concentration of the dissolved solid using HPLC or UV-Vis spectroscopy. separate->analyze Prepare for quantification

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. While this specific nitrile is a less-documented member of the 1,2,3-thiadiazole family, this document provides a detailed overview of its chemical identity, a robust, proposed synthesis protocol, and an exploration of the therapeutic potential inherent to its core heterocyclic structure.

Core Chemical Identity

This compound is a distinct chemical entity characterized by a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, substituted with a methyl group and a nitrile functional group. The precise arrangement of these functionalities imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science.

Chemical Identifiers

A clear identification of this compound is paramount for procurement, regulatory compliance, and unambiguous scientific communication. The key identifiers are summarized below.

IdentifierValueSource
CAS Number 175136-68-2[1][2][3][4][5]
Molecular Formula C₄H₃N₃S[1][4]
Molecular Weight 125.15 g/mol [1][4]
Canonical SMILES CC1=C(SN=N1)C#N[4]
InChI Key SSRVAYBDOKEBHG-UHFFFAOYSA-N[4]
MDL Number MFCD00052220[1]
Appearance Yellow solid (predicted)[4]

Synthesis and Mechanistic Considerations

Direct, published synthetic routes to this compound are not extensively documented. However, a highly plausible and efficient synthesis can be designed based on the well-established chemical transformation of a primary amide to a nitrile via dehydration. This approach leverages the more readily available precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxamide (CAS 175136-67-1).

The conversion of the carboxamide to the carbonitrile is a dehydration reaction. This process involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₄O₁₀) being common choices[6][7][8]. The selection of the dehydrating agent and reaction conditions is critical to ensure high yield and purity, avoiding potential side reactions with the thiadiazole ring.

Proposed Experimental Protocol: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

This protocol describes a robust method for the synthesis of this compound. The choice of phosphorus oxychloride in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) with a mild base such as pyridine or triethylamine (TEA) is a standard and effective method for this type of transformation.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (2.0-3.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Add phosphorus oxychloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The addition should be slow to control any exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess POCl₃ and acid. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product start 4-Methyl-1,2,3-thiadiazole- 5-carboxamide reagents 1. POCl₃, Pyridine, DCM, 0°C 2. Warm to RT start->reagents Dehydration workup 1. Quench with NaHCO₃/Ice 2. Extraction with DCM 3. Wash, Dry, Concentrate 4. Column Chromatography reagents->workup Isolation product 4-Methyl-1,2,3-thiadiazole- 5-carbonitrile workup->product Purification

Caption: Proposed synthesis of this compound.

Spectroscopic and Physicochemical Properties

PropertyExpected Characteristics
¹H NMR A singlet peak for the methyl (CH₃) protons, likely in the range of δ 2.5-3.0 ppm.
¹³C NMR Signals corresponding to the methyl carbon, the two thiadiazole ring carbons, and the nitrile carbon (typically δ 115-120 ppm).
IR Spectroscopy A sharp, characteristic absorption band for the nitrile (C≡N) stretch, expected around 2230 cm⁻¹[9].
Mass Spec (HRMS) The calculated exact mass can be used to confirm the elemental composition, C₄H₃N₃S.

Biological Activity and Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

Although specific biological data for this compound is sparse, the 1,2,3-thiadiazole core is a well-recognized "privileged scaffold" in medicinal chemistry. This heterocyclic system is present in a multitude of compounds exhibiting a broad spectrum of biological activities.[10][11] Its aromatic nature, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for the design of novel therapeutic agents.

Established Bioactivities of 1,2,3-Thiadiazole Derivatives
  • Antimicrobial and Antifungal Activity: Numerous derivatives of 1,2,3-thiadiazole have demonstrated significant activity against various bacterial and fungal strains.[12][13][14][15] The combination of the thiadiazole ring with other pharmacophores, such as hydrazones, has been shown to produce compounds with potent antimicrobial effects, particularly against Gram-positive bacteria.[12][15] Fused heterocyclic systems containing the 4-methyl-1,2,3-thiadiazole moiety have also been identified as potential broad-spectrum fungicides.[16][17]

  • Antiviral Activity: The 1,2,3-thiadiazole nucleus is a component of molecules designed to combat viral infections. Research has highlighted its potential in developing agents against viruses such as the Tobacco Mosaic Virus (TMV) and even HIV.[10]

  • Agrochemical Applications: Beyond medicine, 1,2,3-thiadiazole derivatives are utilized in agriculture as fungicides, insecticides, and plant activators.[13][16]

The presence of the electron-withdrawing nitrile group in this compound could modulate the electronic properties of the thiadiazole ring, potentially influencing its interaction with biological targets and offering a unique profile compared to its carboxylic acid or amide analogues. This makes it a compelling candidate for inclusion in screening libraries for drug discovery programs.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide provides a solid foundation for its study by presenting its core identifiers, a detailed and actionable synthetic protocol, and a thorough discussion of the well-documented biological importance of its parent scaffold. For researchers in drug discovery and medicinal chemistry, this compound offers a novel building block with the potential to unlock new therapeutic avenues, particularly in the development of antimicrobial and antiviral agents. The strategic derivatization of the nitrile group or the methyl-substituted thiadiazole ring opens up a vast chemical space for the generation of new molecular entities with enhanced potency and selectivity.

References

Methodological & Application

Application Notes & Protocols: Conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile from its corresponding carboxylic acid. The 1,2,3-thiadiazole moiety is a significant scaffold in medicinal chemistry, and the conversion of the carboxylic acid to a nitrile group offers a versatile handle for further synthetic transformations.[1][2] This guide outlines two primary, robust protocols: a two-step synthesis via an amide intermediate and a one-pot conversion. The methodologies are presented with in-depth explanations of the chemical principles, potential challenges, and analytical validation steps to ensure reliable and reproducible results.

Introduction and Strategic Overview

The 1,2,3-thiadiazole ring and its derivatives are of considerable interest in the development of novel therapeutic agents and agrochemicals.[1][2] Specifically, the conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile analogue is a key synthetic step for accessing a wider range of functionalized molecules. Nitriles are valuable synthetic intermediates that can be readily converted into amines, tetrazoles, and other important functional groups.

The primary challenge in this transformation is the potential instability of the 1,2,3-thiadiazole ring under harsh reaction conditions.[3] Therefore, the selection of reagents and reaction parameters is critical to preserving the integrity of the heterocyclic core. This guide presents two well-established methods that balance reaction efficiency with the preservation of the thiadiazole ring.

The two-step approach provides a more controlled and often higher-yielding pathway, while the one-pot method offers a more streamlined and time-efficient alternative. The choice between these methods will depend on the specific requirements of the research project, such as scale, purity requirements, and available resources.

Reaction Pathway Overview

The conversion of a carboxylic acid to a nitrile fundamentally involves a dehydration process. The overall transformation can be visualized as the removal of a molecule of water from the carboxylic acid and a nitrogen source.

Reaction_Pathway_Overview cluster_two_step Two-Step Protocol Carboxylic_Acid 4-Methyl-1,2,3-thiadiazole -5-carboxylic acid Amide 4-Methyl-1,2,3-thiadiazole -5-carboxamide Carboxylic_Acid->Amide Amidation Nitrile 4-Methyl-1,2,3-thiadiazole -5-carbonitrile Carboxylic_Acid->Nitrile Direct Conversion Amide->Nitrile Dehydration

Figure 1: General synthetic routes for the conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile.

Two-Step Protocol: Amidation Followed by Dehydration

This classic and highly reliable method involves the initial conversion of the carboxylic acid to the corresponding primary amide, followed by a separate dehydration step to yield the nitrile.

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

The formation of the amide is typically achieved by activating the carboxylic acid, followed by reaction with an ammonia source. A common and effective method is the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, which is then quenched with ammonia.

Protocol 3.1: Amide Synthesis

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of acid).

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C (ice bath). After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Ammonia Quench: Cool the reaction mixture back to 0 °C and slowly add a solution of aqueous ammonia (25-30%) until the pH is basic (pH > 9).

  • Work-up and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold DCM. Dry the solid under vacuum to obtain 4-Methyl-1,2,3-thiadiazole-5-carboxamide.

Characterization Data for 4-Methyl-1,2,3-thiadiazole-5-carboxamide:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₄H₅N₃OS[4]

  • Molecular Weight: 143.17 g/mol

Step 2: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

The dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents. Phosphorus pentoxide (P₂O₅) is a powerful and effective choice for this transformation.

Protocol 3.2: Nitrile Synthesis (Dehydration)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine 4-Methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq) and phosphorus pentoxide (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the solid mixture carefully with a Bunsen burner or a high-temperature heating mantle until the reaction initiates (fuming may be observed). Maintain the temperature to sustain a gentle reflux. Alternatively, the reaction can be performed in a high-boiling inert solvent like toluene or xylene.

  • Work-up and Isolation: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

One-Pot Protocol: Direct Conversion of Carboxylic Acid to Nitrile

One-pot procedures offer the advantage of reduced reaction time, solvent usage, and purification steps. A variety of reagents have been developed for this direct conversion. A mild and efficient method utilizes diphosphorus tetraiodide (P₂I₄) in the presence of an ammonia source.[5]

Protocol 4.1: One-Pot Nitrile Synthesis

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add ammonium carbonate (2.0 eq) to the solution. Then, in portions, add diphosphorus tetraiodide (1.5 eq) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Protocols

ParameterTwo-Step ProtocolOne-Pot Protocol
Overall Yield Generally higherModerate to good
Purity of Crude Product Often higherMay require more extensive purification
Reaction Time Longer (two separate reactions)Shorter (single operation)
Reagent Handling Thionyl chloride is corrosive and moisture-sensitive. P₂O₅ is highly hygroscopic.Diphosphorus tetraiodide is air and moisture sensitive.
Control over Reaction More control at each stepLess intermediate control
Ideal Application Large-scale synthesis, high-purity requirementsRapid analogue synthesis, screening libraries

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent and corrosive. Avoid contact with skin and eyes. It reacts exothermically with water.

  • Diphosphorus Tetraiodide (P₂I₄): Air and moisture sensitive. Handle under an inert atmosphere.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact of chemicals with skin and eyes.

Analytical Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the carboxylic acid proton signal and the appearance of characteristic nitrile signals in the ¹³C NMR spectrum are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: The presence of a sharp nitrile (C≡N) stretching band around 2230-2260 cm⁻¹ and the absence of the broad carboxylic acid O-H and C=O stretches are indicative of the desired transformation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in amidation Incomplete acyl chloride formation; hydrolysis of acyl chloride.Ensure anhydrous conditions; use a slight excess of thionyl chloride; perform the reaction at the recommended temperature.
Incomplete dehydration Insufficient dehydrating agent; low reaction temperature.Increase the amount of dehydrating agent; ensure the reaction temperature is adequate.
Decomposition of thiadiazole ring Harsh reaction conditions (e.g., excessive heat).Use milder dehydrating agents; perform the reaction at the lowest effective temperature.
Difficult purification Presence of side products.Optimize reaction conditions to minimize side reactions; employ appropriate chromatographic techniques for purification.

Conclusion

The conversion of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid to its nitrile is a valuable synthetic transformation for the development of novel chemical entities. This guide provides two robust and well-documented protocols to achieve this conversion. The choice of method will depend on the specific experimental goals and resources. By following the detailed procedures and paying close attention to the safety and handling precautions, researchers can confidently and reproducibly synthesize this compound for their research endeavors.

References

Application Note & Protocols: Dehydration of 4-Methyl-1,2,3-thiadiazole-5-carboxamide to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The functionalization of this core structure is crucial for the development of new therapeutic agents and agrochemicals. The conversion of a carboxamide group at the 5-position to a nitrile represents a key synthetic transformation. Nitriles are exceptionally valuable synthetic intermediates, readily convertible into other functional groups such as amines, carboxylic acids, and ketones.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the dehydration of 4-methyl-1,2,3-thiadiazole-5-carboxamide to its corresponding nitrile. We present two robust and validated protocols using common laboratory dehydrating agents: thionyl chloride (SOCl₂) and trifluoroacetic anhydride (TFAA). The causality behind experimental choices, detailed step-by-step procedures, and methods for reaction monitoring and product characterization are thoroughly explained to ensure scientific integrity and reproducibility.

Reaction Principle and Mechanism

The dehydration of a primary amide to a nitrile involves the formal removal of one molecule of water from the -CONH₂ group.[6][7][8] This transformation does not proceed spontaneously and requires the use of a dehydrating agent. The fundamental role of the dehydrating agent is to activate the amide's carbonyl oxygen, converting it into a good leaving group.

The general mechanism proceeds as follows:

  • Activation of Carbonyl Oxygen: The lone pair of electrons on the amide oxygen acts as a nucleophile, attacking the electrophilic center of the dehydrating agent (e.g., the sulfur atom in SOCl₂).

  • Formation of a Reactive Intermediate: This initial attack forms a highly reactive intermediate where the oxygen is bonded to the dehydrating agent.

  • Elimination: A base, which can be an added amine (like pyridine or triethylamine) or the solvent, abstracts a proton from the nitrogen atom. This initiates a cascade of electron movements, leading to the formation of the carbon-nitrogen triple bond and the departure of the leaving group.

For instance, with thionyl chloride (SOCl₂), the amide oxygen attacks the sulfur, eventually leading to the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts.[6][7][9] The generated HCl often necessitates the use of a base to prevent unwanted side reactions with acid-sensitive substrates.[10] Similarly, reagents like phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) follow a comparable mechanistic pathway of oxygen activation followed by elimination.[7][11][12]

Protocol 1: Dehydration using Thionyl Chloride (SOCl₂)

This protocol employs thionyl chloride, a powerful and cost-effective dehydrating agent. The reaction is typically performed in an inert solvent, and a base is often included to neutralize the HCl byproduct.[9][10]

Materials and Equipment:

  • Reagents: 4-Methyl-1,2,3-thiadiazole-5-carboxamide, Thionyl chloride (SOCl₂), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with a drying tube (or nitrogen/argon inlet), dropping funnel, ice-water bath, standard laboratory glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup.

Safety Precautions:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration). Add anhydrous pyridine (2.0-2.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon adding the thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material (amide) is significantly more polar than the product (nitrile). The reaction is complete upon the disappearance of the starting material spot.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water to quench any unreacted SOCl₂.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-methyl-1,2,3-thiadiazole-5-carbonitrile.

Characterization:

  • IR Spectroscopy: Look for the appearance of a sharp, medium-intensity C≡N stretching band around 2230-2250 cm⁻¹ and the disappearance of the N-H stretches (approx. 3200-3400 cm⁻¹) and the amide C=O stretch (approx. 1660 cm⁻¹) of the starting material.

  • NMR Spectroscopy: In ¹H NMR, the broad signals corresponding to the -NH₂ protons will disappear.

Protocol 2: Dehydration using Trifluoroacetic Anhydride (TFAA)

This method utilizes trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[12][13] It is a very mild and efficient protocol, often proceeding rapidly at low temperatures.[13]

Materials and Equipment:

  • Reagents: 4-Methyl-1,2,3-thiadiazole-5-carboxamide, Trifluoroacetic anhydride (TFAA), Triethylamine (Et₃N) or Pyridine (anhydrous), Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (nitrogen or argon), syringes, ice-water bath, standard laboratory glassware, rotary evaporator, TLC supplies, column chromatography setup.

Safety Precautions:

  • Trifluoroacetic Anhydride (TFAA): Extremely corrosive and reacts violently with water. It is also a lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong odor. Handle in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-1,2,3-thiadiazole-5-carboxamide (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M). Add triethylamine (2.5-3.0 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Reagent Addition: Using a syringe, add trifluoroacetic anhydride (1.5 eq) dropwise over 10-15 minutes. A precipitate of triethylammonium trifluoroacetate may form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Check for the completion of the reaction by TLC as described in Protocol 1. This reaction is often very fast.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude nitrile by flash column chromatography on silica gel.

Data and Protocol Comparison

ParameterProtocol 1: Thionyl Chloride (SOCl₂)Protocol 2: Trifluoroacetic Anhydride (TFAA)
Dehydrating Agent Thionyl Chloride (SOCl₂)Trifluoroacetic Anhydride (TFAA)
Base PyridineTriethylamine (Et₃N) or Pyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours1 - 2.5 hours
Key Advantages Cost-effective reagentVery mild conditions, rapid reaction
Key Considerations Generates toxic byproducts (HCl, SO₂)Reagent is expensive and highly corrosive

Experimental Workflow Visualization

Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Amide & Base in Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool Add Dropwise Addition of Dehydrating Agent (SOCl₂ or TFAA) Cool->Add React Stir at RT (1-4 hours) Add->React Monitor Monitor by TLC React->Monitor Quench Quench Reaction (Ice Water / NaHCO₃) Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (NaHCO₃, H₂O, Brine) Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Nitrile Product Purify->End

Caption: General workflow for the dehydration of 4-methyl-1,2,3-thiadiazole-5-carboxamide.

References

One-Pot Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the one-pot synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The protocol detailed herein is based on the principles of the Hurd-Mori 1,2,3-thiadiazole synthesis, a robust and efficient method for constructing the thiadiazole ring system.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and practical considerations for successful synthesis and scale-up.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a prominent pharmacophore present in a diverse array of biologically active compounds.[2] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, insecticidal, and even anticancer properties.[3][4] Specifically, the 4-methyl-5-carbonitrile substituted variant serves as a crucial building block for the synthesis of more complex molecules, enabling further functionalization and exploration of its therapeutic potential.

The classical method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1][2] This application note details a one-pot adaptation of this reaction, enhancing efficiency by minimizing intermediate isolation steps and reducing solvent usage.

Reaction Principle: The Hurd-Mori Cyclization

The core of this synthesis is the Hurd-Mori reaction, a cyclization process that transforms an appropriate hydrazone precursor into the 1,2,3-thiadiazole ring. The overall transformation can be summarized as the reaction of a ketone with an activated methylene group (in this case, the precursor to the methyl and nitrile groups) with a hydrazine derivative, followed by cyclization with thionyl chloride.

The one-pot procedure involves two key stages:

  • Formation of the Hydrazone Intermediate: The starting ketone is reacted in situ with a suitable hydrazine, such as semicarbazide, to form the corresponding semicarbazone.

  • Cyclization with Thionyl Chloride: The crude hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and cyclizing agent, to form the final 1,2,3-thiadiazole product.[5]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key PropertiesSupplier
Ethyl 2-cyano-3-oxobutanoateC₇H₉NO₃155.15634-46-8Starting ketoneSigma-Aldrich
Semicarbazide HydrochlorideCH₆ClN₃O111.53563-41-7Hydrazone formationAcros Organics
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-3BaseFisher Scientific
Thionyl Chloride (SOCl₂)Cl₂OS118.977719-09-7Cyclizing agentSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2SolventVWR
Ethanol (EtOH)C₂H₆O46.0764-17-5SolventDecon Labs
Water (Deionized)H₂O18.027732-18-5SolventIn-house

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [2] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive.[6] Ensure the fume hood has adequate ventilation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis process.

SynthesisWorkflow cluster_0 Part 1: In Situ Hydrazone Formation cluster_1 Part 2: Cyclization & Isolation reagents Ethyl 2-cyano-3-oxobutanoate + Semicarbazide HCl + Sodium Acetate dissolve Dissolve in EtOH/H₂O reagents->dissolve Step 1.1 reflux Reflux (1-2 h) dissolve->reflux Step 1.2 cool Cool to 0°C reflux->cool Intermediate Formation add_dcm Suspend in DCM cool->add_dcm Step 2.1 add_socl2 Slowly add SOCl₂ add_dcm->add_socl2 Step 2.2 react Stir at RT (4-6 h) add_socl2->react Step 2.3 workup Aqueous Workup (H₂O, NaHCO₃) react->workup Step 2.4 extract Extract with DCM workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product 4-Methyl-1,2,3-thiadiazole- 5-carbonitrile purify->product caption One-pot synthesis workflow.

Caption: One-pot synthesis workflow.

Step-by-Step Protocol

Part 1: In Situ Formation of the Semicarbazone Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add semicarbazide hydrochloride (1.12 g, 10 mmol) and anhydrous sodium acetate (1.64 g, 20 mmol).

  • Add deionized water (10 mL) and ethanol (15 mL) to the flask and stir until the solids are mostly dissolved.

  • Add ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The formation of a white precipitate indicates the formation of the semicarbazone intermediate.

Part 2: Cyclization and Product Isolation

  • After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath (0-5 °C).

  • In a well-ventilated fume hood , add dichloromethane (DCM, 40 mL) to the cooled flask to create a suspension of the intermediate.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: This addition is exothermic and will cause the evolution of HCl and SO₂ gas. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The mixture will typically turn from a pale yellow to a dark brown color.

  • Once the reaction is complete (monitored by TLC), carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a dark oil or solid. Purify the crude material by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield the pure this compound.

Mechanistic Insights

The Hurd-Mori reaction mechanism is a complex process. While not fully elucidated in all cases, the generally accepted pathway involves several key steps:

  • Activation of Hydrazone: The hydrazone intermediate reacts with thionyl chloride. The lone pair of electrons on the nitrogen attacks the electrophilic sulfur atom of SOCl₂.[6]

  • Electrophilic Attack: This is followed by an intramolecular electrophilic attack.

  • Cyclization and Aromatization: A subsequent cyclization and elimination of water, sulfur monoxide, and HCl leads to the formation of the stable, aromatic 1,2,3-thiadiazole ring. The presence of an electron-withdrawing group on the nitrogen of the hydrazone can significantly influence the success of the cyclization.[7]

The use of thionyl chloride is critical; it not only facilitates the cyclization but also acts as a dehydrating agent, driving the reaction to completion.[8][9]

Expected Results and Characterization

ParameterExpected Outcome
Yield 60-75% (after purification)
Appearance Pale yellow to white solid
Melting Point To be determined and compared with literature values
¹H NMR Expect a singlet for the methyl (CH₃) group
¹³C NMR Expect signals for the methyl carbon, the nitrile carbon, and the two thiadiazole ring carbons
FT-IR (cm⁻¹) Characteristic peak for the nitrile (C≡N) stretch (~2230 cm⁻¹)
Mass Spec (MS) Molecular ion peak corresponding to the product's mass (M⁺)

Troubleshooting and Optimization

  • Low Yield: Incomplete formation of the hydrazone intermediate can be a cause. Ensure the initial reflux is carried out for a sufficient duration. The purity of thionyl chloride is also crucial; older bottles may contain decomposition products that can interfere with the reaction.

  • Complex Mixture of Products: The reaction with thionyl chloride is sensitive to temperature. Ensure the initial addition is performed at low temperatures to avoid side reactions. Over-refluxing during the cyclization step can also lead to decomposition.

  • Purification Challenges: If the crude product is very dark or tar-like, it may indicate decomposition. A pre-purification step of filtering the crude DCM solution through a small plug of silica gel can help remove some baseline impurities before column chromatography.

Conclusion

This application note provides a reliable and efficient one-pot protocol for the synthesis of this compound. By leveraging the Hurd-Mori reaction in a streamlined workflow, this method offers a practical route for obtaining this valuable heterocyclic building block. The detailed protocol, mechanistic discussion, and troubleshooting guide are intended to enable researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and agrochemical development.

References

The Versatile Synthon: Application Notes for 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for imbuing molecules with desirable physicochemical and pharmacological properties. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, and anticancer properties.[1][2] Among these, 4-Methyl-1,2,3-thiadiazole-5-carbonitrile stands out as a particularly valuable and versatile building block. Its unique electronic properties, stemming from the confluence of the electron-withdrawing nitrile group and the thiadiazole core, render it a potent synthon for the construction of a wide array of more complex molecular architectures.

This comprehensive guide delves into the practical applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, we will explore the underlying chemical principles that govern its reactivity. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to confidently leverage this powerful building block in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of its nitrile functionality and the inherent chemical nature of the thiadiazole ring. The nitrile group serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into other key functional groups.

Application I: Synthesis of Novel Heterocyclic Systems

The carbonitrile moiety of this compound is an excellent precursor for the construction of other heterocyclic rings, significantly expanding the accessible chemical space for drug discovery and materials science.

Synthesis of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a cornerstone for the synthesis of tetrazoles, which are recognized as important bioisosteres of carboxylic acids.[3][4] This protocol details the conversion of this compound to its corresponding tetrazole derivative.

Experimental Protocol:

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylammonium chloride (Et₃N·HCl, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (10 times the volume of DMF).

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2M HCl. A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1H-tetrazole.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Causality and Insights:

  • The use of DMF as a solvent is crucial due to its high boiling point and its ability to dissolve the ionic reagents.

  • Triethylammonium chloride acts as a proton source, which, in conjunction with sodium azide, generates hydrazoic acid (HN₃) in situ.

  • Acidification is necessary to protonate the initially formed tetrazolate anion, leading to the precipitation of the neutral tetrazole product.

Application II: Functional Group Transformations of the Nitrile Moiety

The carbonitrile group can be readily converted into other valuable functional groups such as carboxylic acids, amides, and amines, each opening up new avenues for further synthetic elaboration.

Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Acid-catalyzed hydrolysis provides a direct route to the corresponding carboxylic acid, a key intermediate for the synthesis of esters, amides, and other derivatives.[5]

Experimental Protocol:

  • Setup: To a 50 mL round-bottom flask containing this compound (1.0 eq), add a 6M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the carboxylic acid may form upon cooling.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold water. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Further purification can be achieved by recrystallization.

Data Summary Table:

ProductStarting MaterialReagentsConditionsYield (%)
5-(4-Methyl-1,2,3-thiadiazol-5-yl)-1H-tetrazoleThis compoundNaN₃, Et₃N·HClDMF, 120 °C85-95
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidThis compound6M HCl (aq)Reflux80-90
Synthesis of Ketones via Grignard Reaction

The reaction of nitriles with Grignard reagents offers a reliable method for the synthesis of ketones, following an acidic workup.[6][7]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent (e.g., Phenylmagnesium bromide) from magnesium turnings and the corresponding aryl or alkyl halide in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: To the freshly prepared Grignard reagent (2.0 eq) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching and Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Follow this with the addition of 2M HCl until the solution becomes acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ketone by column chromatography on silica gel.

Reaction Workflow Diagram:

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Nitrile cluster_workup Hydrolysis and Isolation Mg Mg turnings Grignard R-MgBr Mg->Grignard Anhydrous Ether/THF RBr Aryl/Alkyl Bromide RBr->Grignard ImineSalt Intermediate Imine Salt Grignard->ImineSalt ThiadiazoleCN This compound ThiadiazoleCN->ImineSalt Addition Ketone Final Ketone Product ImineSalt->Ketone Aqueous Acid Workup

Caption: Workflow for the synthesis of ketones from this compound.

Advanced Applications: Ring System Modifications

While functional group transformations of the nitrile are common, the inherent reactivity of the 1,2,3-thiadiazole ring itself can be exploited for more complex molecular rearrangements.

Conceptual Application: Cornforth-Type Rearrangement

The Cornforth rearrangement is a thermal isomerization of 4-acyloxazoles.[8] While a direct analogue for 1,2,3-thiadiazoles is not extensively documented, a similar rearrangement pathway could be envisioned for derivatives of this compound, potentially leading to novel heterocyclic scaffolds. This represents a frontier area for methods development with this building block. A plausible, though speculative, pathway could involve the formation of a transient, highly reactive intermediate upon thermal or photochemical induction, which could then rearrange to a more stable isomeric heterocycle.

Logical Relationship Diagram:

G Start Substituted 4-Methyl-1,2,3-thiadiazole Activation Thermal/Photochemical Activation Start->Activation Intermediate Reactive Intermediate (e.g., Thiirene) Activation->Intermediate Rearrangement Ring Reorganization Intermediate->Rearrangement Product Isomeric Heterocycle Rearrangement->Product

Caption: Conceptual pathway for a Cornforth-type rearrangement.

Conclusion and Future Outlook

This compound is a building block of significant potential, offering a gateway to a diverse range of functionalized molecules and novel heterocyclic systems. The protocols and insights provided herein serve as a robust foundation for its application in both academic and industrial research. The continued exploration of its reactivity, particularly in the realm of cycloadditions and ring transformations, promises to further solidify its role as a key player in the synthetic chemist's toolbox for the development of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole-5-carbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the ability to efficiently synthesize new and complex heterocyclic systems is of paramount importance. This compound emerges as a highly valuable and versatile building block in this endeavor. The inherent ring strain of the 1,2,3-thiadiazole nucleus, coupled with the reactivity of the nitrile group, provides a unique chemical entity primed for a variety of ring-transformation and cycloaddition reactions. This guide provides an in-depth exploration of the utility of this compound in the synthesis of novel pyrazoles and pyridazines, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, empowering the scientific community to unlock the synthetic potential of this remarkable precursor.

Part 1: Synthesis of 3-Amino-4-methyl-5-substituted-pyrazoles via Ring Transformation-Condensation

The synthesis of 5-aminopyrazoles is a cornerstone of heterocyclic chemistry, as this scaffold is a precursor to a multitude of biologically active compounds.[1] A highly efficient strategy for the synthesis of 3-amino-4-methyl-5-substituted-pyrazoles involves the reaction of this compound with hydrazine hydrate. This transformation proceeds through a fascinating cascade of ring-opening of the thiadiazole followed by an intramolecular condensation.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydrazine on the C5 carbon of the 1,2,3-thiadiazole ring. This leads to the cleavage of the labile N-S bond and subsequent ring-opening, likely forming a transient β-ketonitrile intermediate in situ. This intermediate then undergoes a classical cyclocondensation with the second nitrogen atom of the hydrazine molecule, leading to the formation of the stable 5-aminopyrazole ring system.[2] The methyl group at the 4-position of the thiadiazole is retained at the 4-position of the resulting pyrazole, and the nitrile group is transformed into the 3-amino group.

G start This compound intermediate In situ β-Ketonitrile Intermediate start->intermediate Ring Opening hydrazine Hydrazine Hydrate hydrazine->intermediate product 3-Amino-4-methyl-5-vinylpyrazole intermediate->product Cyclocondensation

Figure 1: Conceptual workflow for the synthesis of 3-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-5-vinylpyrazole

This protocol details the synthesis of a representative 3-amino-4-methyl-5-vinylpyrazole, a valuable synthon for further elaboration.

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 7.2 mmol) in absolute ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 4.5 mL, 72 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material should be consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add cold deionized water (50 mL). The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure 3-Amino-4-methyl-5-vinylpyrazole.

Data Summary:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
3-Amino-4-methyl-5-vinylpyrazoleThis compoundHydrazine hydrateEthanol4-6 hours~85-95

Note: Yields are approximate and may vary depending on reaction scale and purity of reagents.

Part 2: Synthesis of Novel Pyridazines via Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocycles.[3][4] In this transformation, an electron-deficient diene reacts with an electron-rich dienophile.[5] While 1,2,3-triazines are well-known dienes in IEDDA reactions for pyridazine synthesis, the analogous reactivity of 1,2,3-thiadiazoles is a more nascent area of exploration.[6] The electron-withdrawing nature of the nitrile group at the 5-position of this compound is anticipated to lower the LUMO energy of the thiadiazole ring, making it a suitable candidate for IEDDA reactions with electron-rich alkenes.

Mechanistic Considerations

The proposed mechanism involves a [4+2] cycloaddition between the 1,2,3-thiadiazole (acting as the azadiene) and an electron-rich alkene (the dienophile). This concerted or stepwise cycloaddition forms a transient bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding elemental sulfur and molecular nitrogen to afford the aromatic pyridazine ring. The regioselectivity of the cycloaddition will be governed by the electronic and steric properties of both the diene and the dienophile.

G thiadiazole This compound (Diene) cycloaddition [4+2] Cycloaddition thiadiazole->cycloaddition alkene Electron-Rich Alkene (Dienophile) alkene->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder intermediate->retro_da pyridazine Substituted Pyridazine retro_da->pyridazine byproducts S + N₂ retro_da->byproducts

Figure 2: Proposed mechanism for pyridazine synthesis via IEDDA reaction.

General Protocol: Synthesis of Substituted Pyridazines

This general protocol outlines the key steps for the IEDDA reaction. Optimization of the specific electron-rich alkene, solvent, and reaction temperature will be necessary for different substrates.

Materials:

  • This compound

  • Electron-rich alkene (e.g., enamines, vinyl ethers)

  • High-boiling point solvent (e.g., toluene, xylene, or 1,2-dichlorobenzene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware and magnetic stirrer

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the chosen high-boiling point solvent.

  • Addition of Dienophile: Add the electron-rich alkene (1.2-2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for 12-24 hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting materials and the formation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., gradients of ethyl acetate in hexane) to isolate the desired pyridazine derivative.

Data Summary for IEDDA Reactions:

DieneDienophileSolventTemperature (°C)Time (h)Product Class
This compoundEnamineToluene or Xylene120-15012-24Aminopyridazines
This compoundVinyl ether1,2-Dichlorobenzene150-18012-24Alkoxypyridazines

Note: Reaction conditions and yields are illustrative and require optimization for specific substrates.

Conclusion and Future Outlook

This compound has been demonstrated to be a potent and versatile precursor for the synthesis of novel pyrazole and pyridazine heterocycles. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this starting material. The straightforward synthesis of functionalized 3-aminopyrazoles offers a gateway to a wide range of derivatives with potential applications in drug discovery. Furthermore, the prospective use of this thiadiazole in inverse electron demand Diels-Alder reactions opens up new avenues for the construction of complex pyridazine scaffolds. Future work in this area could focus on expanding the scope of both transformations to a wider range of nucleophiles and dienophiles, as well as exploring the synthesis of other heterocyclic systems, such as isothiazoles, through alternative reaction pathways. The continued investigation of the synthetic utility of this compound is certain to yield a wealth of new and valuable heterocyclic compounds for the advancement of chemical and pharmaceutical sciences.

References

Topic: Fungicidal Properties of Compounds Containing the 4-Methyl-1,2,3-thiadiazole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial interest in the development of novel agrochemicals due to its broad spectrum of biological activities.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals focused on exploring the fungicidal properties of a specific, promising subclass: compounds containing the 4-Methyl-1,2,3-thiadiazole moiety. We will delve into proven synthetic strategies, present detailed protocols for robust in vitro and in vivo efficacy testing, discuss methodologies for elucidating the mechanism of action, and provide insights into structure-activity relationships. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Rise of a Promising Fungicidal Scaffold

Phytopathogenic fungi pose a significant threat to global food security, causing substantial losses in agricultural crop yields.[2][3] The continuous emergence of fungal strains resistant to existing fungicides necessitates the discovery and development of new antifungal agents with novel modes of action.[4] Heterocyclic compounds are a cornerstone in the design of agrochemicals, and among them, the 1,2,3-thiadiazole moiety has emerged as a privileged structure.[5][6]

Compounds incorporating the 4-Methyl-1,2,3-thiadiazole core, in particular, have demonstrated a wide spectrum of potent fungicidal activity against various economically important plant pathogens.[6][7][8] This guide serves as a practical, field-proven resource, consolidating essential methodologies to empower research teams to synthesize, screen, and characterize novel derivatives based on this promising scaffold.

Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives

The fungicidal activity of this class of compounds is intrinsically linked to its molecular structure. The combination of the 4-Methyl-1,2,3-thiadiazole core with other bioactive substructures is a common and effective strategy to discover novel pesticide candidates.[2][7] Synthetic approaches often involve multi-step reactions, including the Hurd-Mori protocol for forming the thiadiazole ring itself, followed by condensation or multi-component reactions (like the Ugi reaction) to build the final complex molecule.[1][7]

A particularly successful strategy involves fusing the 4-Methyl-1,2,3-thiadiazole moiety with other heterocyclic systems, such as 1,2,4-triazolo[3,4-b][5][7][9]thiadiazoles.[5][6][8] This approach has yielded compounds with a broad spectrum of fungicidal activity.[6][8]

Logical Workflow for Synthesis

The synthesis is typically a sequential process starting from a commercially available or easily synthesized starting material and building complexity step-by-step.

G cluster_synthesis Synthesis Workflow A Start: 4-Methyl-1,2,3- thiadiazole-5-carboxylic acid B Intermediate 1: Carboxylic Acid Hydrazide A->B Hydrazine Hydrate C Intermediate 2: 4-Amino-1,2,4-triazole-5-thione B->C 1. CS2, KOH 2. Hydrazine Hydrate D Final Product: Fused Heterocyclic System C->D Carboxylic Acid, POCl3

Caption: General workflow for synthesizing fused heterocyclic systems.

Protocol 2.1: Synthesis of 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[7][9][10]triazolo[3,4-b][5][7][9]thiadizoles

This protocol is adapted from established literature procedures for synthesizing potent fungicidal compounds.[5][8] The rationale is to create a rigid, fused heterocyclic system which has been shown to enhance biological activity.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Various substituted carboxylic acids (e.g., 4-methylbenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Preparation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide:

    • To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (10 mmol) in methanol (10 mL), add hydrazine hydrate (12 mmol).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Collect the resulting solid precipitate by filtration and wash with cold methanol.

    • Recrystallize the solid from methanol to yield the pure acid hydrazide intermediate.[5] The formation of the hydrazide is a critical step to enable subsequent cyclization.

  • Preparation of 3-(4-Methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione:

    • Dissolve potassium hydroxide (125 mmol) in methanol (50 mL) and cool the solution to 0-5 °C with stirring.

    • Add the acid hydrazide from the previous step (83 mmol) to the cold KOH solution.

    • Add carbon disulfide (125 mmol) dropwise to the mixture. Allow the reaction to stir for 12 hours at room temperature.

    • Collect the resulting potassium dithiocarbazinate salt by filtration.

    • Reflux the salt with an excess of hydrazine hydrate for several hours until the evolution of hydrogen sulfide (H₂S) gas ceases (use appropriate safety measures and a scrubber).

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the triazole-thione intermediate. Filter, wash with water, and dry.[5] This key intermediate provides the necessary amine and thione groups for the final condensation.

  • Synthesis of the Final Fused Compound (e.g., 6-(4-methylphenyl) derivative):

    • In a flask, mix the triazole-thione intermediate (1 mmol), a substituted carboxylic acid (e.g., 4-methylbenzoic acid, 1.1 mmol), and phosphorus oxychloride (5 mL).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a cold aqueous potassium carbonate solution.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.[5]

Self-Validation: The structure and purity of all intermediates and the final product must be confirmed using standard analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[5][7][8] The melting point should also be determined and compared to literature values if available.

In Vitro Fungicidal Activity Screening

The initial evaluation of newly synthesized compounds relies on robust and reproducible in vitro assays. The primary goal is to determine the intrinsic fungicidal or fungistatic activity against a panel of target pathogens. The broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted, high-throughput technique for determining the Minimum Inhibitory Concentration (MIC).[9][10][11]

Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_invitro In Vitro MIC Assay Workflow A Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) D Add Inoculum to Wells A->D Standardized Suspension B Prepare Compound Stock (e.g., in DMSO) C Serial Dilution in 96-Well Plate B->C 2-fold Dilutions C->D E Incubate Plate (e.g., 35°C, 24-48h) D->E F Read MIC (Visually or Spectrophotometrically) E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from CLSI M27 guidelines and is suitable for yeast-like fungi (e.g., Candida species) and can be modified for filamentous fungi.[9][12]

Materials:

  • Test compounds and reference fungicides (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Botrytis cinerea, Fusarium solani)

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of each test compound (e.g., 10 mg/mL) in DMSO.[9] The use of DMSO is necessary for solubilizing often hydrophobic organic compounds.

    • Create an intermediate dilution of the stock solution in RPMI medium. This minimizes the final DMSO concentration in the assay wells to a non-inhibitory level (typically ≤1%).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeast) to ensure viability.[9]

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[9]

    • Dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (e.g., for yeasts, a 1:1000 dilution to get 1-5 x 10³ CFU/mL).[9] This standardized inoculum is critical for assay reproducibility.

  • Assay Plate Setup:

    • Add 100 µL of RPMI medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of the test compound (prepared in RPMI) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions. This creates a concentration gradient.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (inoculum, no compound) and a negative/sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the fungus (e.g., 35°C for C. albicans) for 24-48 hours.[9]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ~50% or more) compared to the positive control.[9][10] This can be assessed visually or by reading the optical density with a plate reader.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The Median Effective Concentration (EC₅₀), the concentration that inhibits 50% of fungal growth, is often calculated from dose-response curves and provides a more precise measure of potency.

Table 1: In Vitro Antifungal Activity of 4-Methyl-1,2,3-thiadiazole Derivatives

Compound ID Target Fungus MIC (µg/mL) EC₅₀ (µmol/L) Reference Fungicide MIC (µg/mL)
5a Pellicularia sasakii - 7.28[8] -
5a Alternaria solani - 42.49[8] -
6a C. arachidicola Good[13] - Comparable to commercial drug[13]
A-3 Rhizoctonia solani - 3.6[14] Hexaconazole (2.33)[14]

| Control | Fungus Name | Value | Value | - |

Note: Data presented is illustrative, based on published findings. "Good" indicates reported high activity without specific values.

Elucidating the Mechanism of Action

Identifying a compound's mechanism of action is a critical step in drug development. For azole and related heterocyclic fungicides, a primary target is the ergosterol biosynthesis pathway.[15][16] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to altered membrane permeability and cell death.[15] The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[16] Some thiadiazole derivatives may also act by disrupting cell wall biogenesis.[17]

Ergosterol Biosynthesis Pathway and Putative Target

G cluster_moa Mechanism of Action: Ergosterol Pathway A Squalene B Lanosterol A->B C Ergosterol B->C Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) B->Enzyme D Fungal Cell Membrane Integrity C->D Inhibitor Thiadiazole Derivative Inhibitor->Enzyme Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway.

Protocol 4.1: Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol to determine if a test compound inhibits its synthesis.[16]

Materials:

  • Fungal culture (Candida albicans ATCC 10231 is a common strain)

  • Test compound

  • Saponification solution (25% alcoholic potassium hydroxide)

  • n-heptane

  • Sterile distilled water

  • LC-MS/MS system or UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Fungal Culture Treatment:

    • Grow the fungal culture in a suitable broth medium until it reaches the mid-exponential phase.

    • Add the test compound at a sub-lethal concentration (e.g., 0.5 x MIC) and continue incubation for several hours (e.g., 8-16 hours). An untreated culture serves as the control.

    • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Ergosterol Extraction:

    • To the cell pellet, add 3 mL of the 25% alcoholic KOH solution.

    • Vortex the mixture for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids. This step breaks open the cells and hydrolyzes fatty acyl esters.

    • Allow the samples to cool to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane to the tube and vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the organic layer.

    • Separate the n-heptane layer and transfer it to a clean tube.

  • Quantification:

    • Spectrophotometric Method: Scan the n-heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve. The presence of lanosterol (which accumulates upon inhibition) is indicated by a peak at ~242 nm, while ergosterol shows a peak at ~281.5 nm. Calculate the ergosterol content based on the absorbance values and the wet weight of the cells.

    • LC-MS/MS Method: For more precise quantification, analyze the n-heptane extract using a validated LC-MS/MS method.[16] This allows for the separation and quantification of both ergosterol and lanosterol.

Self-Validation: A significant decrease in the ergosterol content and a corresponding increase in lanosterol in the treated sample compared to the untreated control strongly indicates that the compound targets the ergosterol biosynthesis pathway.[16]

In Vivo Evaluation of Fungicidal Efficacy

While in vitro tests are crucial for initial screening, in vivo assays are essential to evaluate a compound's practical efficacy. These tests determine if the compound can protect a host plant from infection, considering factors like absorption, translocation, and stability in a biological system.[2][18]

Workflow for In Vivo Plant Protection Assay

G cluster_invivo In Vivo Efficacy Workflow A Grow Healthy Host Plants C Apply Compound (Protective or Curative) A->C B Prepare Compound Formulation B->C D Inoculate with Fungal Pathogen C->D e.g., 24h before (Protective) D->C e.g., 24h after (Curative) E Incubate under Optimal Conditions D->E F Assess Disease Severity E->F

Caption: Workflow for assessing protective and curative fungicidal activity.

Protocol 5.1: Detached Leaf Assay for Protective and Curative Activity

This protocol, adapted from methodologies used for pathogens like Alternaria brassicicola, provides a rapid assessment of a compound's efficacy directly on plant tissue.[2][3]

Materials:

  • Healthy host plants (e.g., rapeseed, tomato, peach)

  • Test compound and reference fungicide

  • Wetting agent (e.g., Tween-20)

  • Fungal pathogen spore suspension (e.g., A. brassicicola, B. cinerea)

  • Petri dishes with moist filter paper

Step-by-Step Methodology:

  • Plant and Inoculum Preparation:

    • Grow healthy plants to a suitable stage (e.g., 4-6 true leaves).

    • Prepare a spore suspension of the pathogen in sterile water and adjust to a known concentration (e.g., 1 x 10⁵ spores/mL).

  • Compound Application:

    • Prepare solutions of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL) in water containing a small amount of a wetting agent (e.g., 0.1% Tween-20) to ensure even coverage.

    • Excise healthy leaves from the plants.

  • Protective Activity Assay:

    • Spray the detached leaves with the compound solutions until runoff. An equal number of control leaves should be sprayed with the water/wetting agent solution.

    • Allow the leaves to air dry.

    • Place the leaves in Petri dishes containing moist filter paper.

    • Inoculate each leaf with a droplet (e.g., 10 µL) of the spore suspension.

    • Incubate the plates at an appropriate temperature and humidity for 3-5 days.[3]

  • Curative Activity Assay:

    • Inoculate the detached leaves with the spore suspension first.

    • Incubate for a period that allows for infection but not significant symptom development (e.g., 24 hours).

    • Apply the compound solutions as described above.

    • Return the leaves to the incubation chambers for another 2-4 days.

  • Disease Assessment:

    • Measure the diameter of the necrotic lesions that develop on the leaves.

    • Calculate the percent disease control relative to the untreated control using the formula:

      • % Control = [(Control Lesion Diameter - Treated Lesion Diameter) / Control Lesion Diameter] x 100

Data Presentation

In vivo results are best presented in a table summarizing the protective and curative effects at different concentrations.

Table 2: In Vivo Efficacy of Compound 1d on Rape Leaves Infected by A. brassicicola

Treatment Concentration (µg/mL) Protective Efficacy (%) Curative Efficacy (%)
1d 200 92.0[2] Data Not Available
Tiadinil 200 ~92.0[2] Data Not Available

| Control | - | 0 | 0 |

Note: Data presented is illustrative, based on published findings.

Structure-Activity Relationship (SAR) Insights

Analysis of different derivatives of the 4-Methyl-1,2,3-thiadiazole scaffold has revealed key structural features that influence fungicidal potency.

  • Substitution on Fused Rings: For fused 1,2,4-triazolo[3,4-b][5][7][9]thiadiazole systems, substitution at the 6-position is critical. Electron-withdrawing groups, such as a trichloromethyl (-CCl₃) group, have been shown to confer a potential wide spectrum of fungicidal activity.[6][8]

  • Substituents via Ugi Reaction: In derivatives synthesized via the Ugi reaction, the nature of the phenyl ring attached to the core significantly impacts activity. The presence of trifluoromethyl (-CF₃) or methyl (-CH₃) groups on the phenyl ring can lead to a broad spectrum of fungicidal activity.[7]

  • Halogenation: As with many agrochemicals, the introduction of halogens (e.g., chlorine, fluorine) on appended phenyl rings often enhances biological activity.[7][14] For example, a 2,4-dichlorophenoxy moiety resulted in very high activity against Rhizoctonia solani.[14]

These insights are invaluable for guiding the rational design of next-generation derivatives with improved efficacy and desired properties.

Conclusion

Compounds containing the 4-Methyl-1,2,3-thiadiazole moiety represent a highly promising and versatile scaffold for the development of novel fungicides. By combining rational design strategies with the robust synthesis and screening protocols detailed in this guide, researchers can effectively explore the potential of this chemical class. The methodologies for in vitro MIC determination, mechanism of action studies via ergosterol quantification, and in vivo plant protection assays provide a clear and validated pathway from initial compound synthesis to efficacy evaluation. The existing SAR data further supports targeted derivatization to optimize fungicidal potency, paving the way for the discovery of new and effective solutions for agricultural disease management.

References

Application Notes and Protocols for Thiadiazole Carbonitriles in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Versatility of the Thiadiazole Scaffold in Crop Protection

The 1,3,4-thiadiazole ring is a vital pharmacophore in the development of novel agrochemicals. Its inherent biological activity and the potential for diverse substitutions at the C2 and C5 positions have made it a focal point of research for creating new fungicides, insecticides, and herbicides.[1][2][3] The incorporation of a carbonitrile (-CN) group can further enhance the biological efficacy and modulate the physicochemical properties of these compounds. This guide provides a comprehensive overview of the application of thiadiazole carbonitriles and related derivatives in agrochemical research, complete with detailed protocols for their synthesis and biological evaluation.

The broad-spectrum activity of thiadiazole derivatives stems from their ability to interact with various biological targets within pests and pathogens.[4][5] For instance, certain thiadiazole fungicides disrupt fungal cell membranes by inhibiting ergosterol biosynthesis, a pathway essential for fungal survival but absent in plants.[6][7] Some insecticidal thiadiazoles act on the nervous system of insects, while herbicidal analogs can inhibit crucial plant-specific enzymes like protoporphyrinogen oxidase (PPO) or interfere with photosynthesis.[8]

This document is structured to guide researchers from the foundational synthesis of key thiadiazole intermediates to the specific protocols for evaluating their efficacy as fungicides, insecticides, and herbicides.

PART 1: Synthesis of Thiadiazole Intermediates

A common and versatile starting point for the synthesis of many biologically active thiadiazole derivatives is 2-amino-5-substituted-1,3,4-thiadiazole. The following protocol details a reliable method for its synthesis.

Protocol 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole

This protocol describes the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using a solid-phase reaction with phosphorus pentachloride as a catalyst. This method is efficient, with high yields and mild reaction conditions.[9]

Materials and Reagents:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • Phosphorus pentachloride (PCl₅)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Mortar and pestle

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Thin-Layer Chromatography (TLC) plates (silica gel GF254)

  • TLC development chamber

  • UV lamp (254 nm)

Experimental Procedure:

  • Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), the desired substituted carboxylic acid (1.1 molar equivalents), and phosphorus pentachloride (1.1 molar equivalents).

  • Grinding: Transfer the mixture to a mortar and pestle and grind the solids together at room temperature until a homogeneous powder is formed and the reaction is complete. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9][10]

    • TLC Monitoring: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., ethyl acetate:chloroform, 3:8 v/v).[9] Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared and a new product spot is prominent.

  • Work-up: Carefully transfer the crude product to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 8-8.2.[9] This step neutralizes any remaining acidic components.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water (e.g., 1:2 v/v), to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[9]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[11][12]

Synthesis_Workflow reagents Thiosemicarbazide + Substituted Carboxylic Acid + PCl5 grinding Solid-Phase Grinding (Room Temperature) reagents->grinding Mix crude_product Crude Product grinding->crude_product Reaction neutralization Neutralization (5% Na2CO3, pH 8-8.2) crude_product->neutralization filtration Filtration & Washing neutralization->filtration drying Drying filtration->drying purification Recrystallization (DMF/Water) drying->purification final_product Pure 2-Amino-5-Substituted -1,3,4-Thiadiazole purification->final_product

Caption: Workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole.

PART 2: Application in Fungicide Research

Thiadiazole derivatives have shown significant promise as antifungal agents, with a notable mechanism of action being the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex pathway involving multiple enzymes. Many azole and some thiadiazole-based fungicides target the enzyme lanosterol 14α-demethylase (CYP51), which is a key step in the conversion of lanosterol to ergosterol.[7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Inhibition cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Conversion Disruption Membrane Disruption & Fungal Cell Death Thiadiazole Thiadiazole Fungicide Thiadiazole->CYP51

Caption: Inhibition of ergosterol biosynthesis by thiadiazole fungicides.

Protocol 2: In Vitro Antifungal Bioassay against Botrytis cinerea

This protocol details the evaluation of the antifungal activity of thiadiazole compounds against the plant pathogenic fungus Botrytis cinerea using a mycelial growth inhibition assay.[13]

Materials and Reagents:

  • Pure cultures of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Test thiadiazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control fungicide (e.g., Azoxystrobin)[13]

  • Sterile distilled water

Experimental Procedure:

  • Preparation of Test Solutions: Dissolve the thiadiazole compounds in a minimal amount of DMSO and then dilute with sterile distilled water to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration in the medium does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound stock solutions to the molten PDA to achieve the final desired concentrations. Also, prepare control plates containing only PDA and PDA with DMSO (at the same concentration as the treatment plates). Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From a 7-day-old culture of B. cinerea, use a sterile 5 mm cork borer to cut mycelial plugs from the edge of the actively growing colony. Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: After 3-5 days, or when the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Use the inhibition data to calculate the half-maximal effective concentration (EC₅₀) value for each compound by performing a probit analysis or using appropriate statistical software.[13][14]

Data Presentation:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Thiadiazole A 115.222.5
535.8
1048.9
2565.4
5082.1
10095.6
Azoxystrobin 110.535.2
528.3
1042.1
2555.9
5075.3
10088.7
Protocol 3: Quantification of Ergosterol Inhibition

This protocol provides a method for quantifying the ergosterol content in fungal cells treated with thiadiazole compounds to confirm the mechanism of action.[1][15][16][17][18]

Materials and Reagents:

  • Fungal culture (e.g., Candida albicans or a relevant plant pathogen)

  • Sabouraud Dextrose Broth (or other suitable liquid medium)

  • Test thiadiazole compounds

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ergosterol standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Water bath or heating block

Experimental Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in liquid medium to the mid-logarithmic phase. Add the test thiadiazole compound at its EC₅₀ concentration and continue to incubate for a defined period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile deionized water and then lyophilize or dry to a constant weight.

  • Ergosterol Extraction:

    • To a known weight of dried fungal cells, add 3 mL of a 2:1 chloroform:methanol (v/v) solution.

    • Sonicate the mixture for 30 minutes at 50°C in a closed tube.

    • Allow the samples to cool to room temperature and incubate for 18 hours.

    • Sonicate again at 50°C for 20 minutes and then centrifuge.[15]

  • Phase Separation: Transfer the supernatant to a new tube. Add 0.66 mL of deionized water, vortex thoroughly, and centrifuge to separate the phases.[17]

  • Sample Preparation for HPLC: Carefully collect the lower chloroform phase containing the lipids and evaporate it to dryness under a stream of nitrogen or in a fume hood. Re-suspend the residue in a known volume of methanol (e.g., 0.5 mL).[17]

  • HPLC Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Use 100% methanol as the mobile phase with a flow rate of 0.8 mL/min.[17]

    • Detect ergosterol by UV absorbance at 282 nm.

  • Quantification: Prepare a standard curve using a series of known concentrations of the ergosterol standard. Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve. Express the results as µg of ergosterol per mg of dry fungal biomass.

PART 3: Application in Insecticide Research

Thiadiazole carbonitriles and their derivatives have demonstrated potent insecticidal activity against a range of agricultural pests.

Protocol 4: Insecticidal Bioassay using the Leaf-Dip Method

This protocol is a standard method for evaluating the contact and stomach toxicity of insecticidal compounds against leaf-feeding insects, such as aphids (Aphis craccivora) or the diamondback moth (Plutella xylostella).[4][19]

Materials and Reagents:

  • Test thiadiazole compounds

  • Acetone or other suitable solvent

  • Triton X-100 or Tween-80 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella, fava bean for A. craccivora)

  • Target insect pests (uniform age/stage)

  • Petri dishes or ventilated containers

  • Filter paper

  • Positive control insecticide (e.g., Imidacloprid)[8]

Experimental Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations. A solvent control (acetone + surfactant in water) should also be prepared.

  • Leaf Treatment: Excise fresh, undamaged host plant leaves. Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.[19]

  • Drying: Place the treated leaves on a paper towel and allow them to air dry completely in a fume hood.

  • Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity. Place one treated leaf in each dish.

  • Insect Infestation: Carefully transfer a known number of insects (e.g., 10-20) of a uniform developmental stage onto the treated leaf in each petri dish.

  • Incubation: Cover the petri dishes and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Calculate the lethal concentration (LC₅₀ and LC₉₀) values using probit analysis.

Data Presentation:

CompoundConcentration (µg/mL)Mortality (%) at 48hLC₅₀ (µg/mL)
Thiadiazole B 125.08.5
545.5
1060.0
2585.0
5098.0
Imidacloprid 135.05.2
565.0
1090.0
25100.0
50100.0

PART 4: Application in Herbicide Research

Certain thiadiazole derivatives are effective herbicides that can control a variety of weed species. Their mode of action often involves the inhibition of photosynthesis or other vital plant-specific metabolic pathways.[8]

Protocol 5: In Vitro Herbicidal Activity Screening

This protocol outlines a small-scale in vitro method for the preliminary screening of the herbicidal activity of thiadiazole compounds on seed germination and early seedling growth.[1]

Materials and Reagents:

  • Test thiadiazole compounds

  • N,N-dimethylformamide (DMF) or acetone

  • Tween-80

  • Distilled water

  • Petri dishes or small beakers

  • Filter paper

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Positive control herbicide (e.g., Glyphosate)

  • Growth chamber with controlled light and temperature

Experimental Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in DMF or acetone. From these stocks, prepare a series of dilutions in distilled water containing 0.1% Tween-80.

  • Assay Setup: Place a piece of filter paper in each petri dish. Pipette a known volume (e.g., 5 mL) of the test solution onto the filter paper to ensure even saturation.

  • Seed Plating: Place a specific number of seeds (e.g., 20-25) of the target weed species onto the treated filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • Assessment: After 7-10 days, assess the effects of the compounds by measuring the following parameters:

    • Seed germination rate (%)

    • Root length of the seedlings

    • Shoot length of the seedlings

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the untreated control. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter using dose-response curve analysis.[14]

Herbicidal_Screening start Prepare Test Solutions (Thiadiazole Compounds) setup Saturate Filter Paper in Petri Dishes start->setup seeding Plate Weed Seeds setup->seeding incubation Incubate in Growth Chamber (7-10 days) seeding->incubation assessment Assess Germination Rate, Root & Shoot Length incubation->assessment analysis Calculate % Inhibition & IC50 Values assessment->analysis

Caption: Workflow for in vitro herbicidal activity screening.

Conclusion

The thiadiazole carbonitrile scaffold and its derivatives represent a highly promising area of research for the discovery of novel agrochemicals. The synthetic accessibility and the potential for a wide range of biological activities make these compounds attractive candidates for development as fungicides, insecticides, and herbicides. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the efficacy of new thiadiazole-based compounds, paving the way for the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Investigation of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 1,2,3-Thiadiazoles in Oncology

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of heterocyclic compounds, the thiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities.[1] While the 1,3,4-thiadiazole isomer has been extensively studied, the 1,2,3-thiadiazole ring system represents a compelling, yet less explored, avenue for the development of new oncology therapeutics. The unique electronic and structural properties of the 1,2,3-thiadiazole moiety allow for diverse interactions with biological targets, making it an attractive starting point for the design of potent and selective anticancer drugs.

This document provides a comprehensive guide for the investigation of a specific, promising derivative: 4-Methyl-1,2,3-thiadiazole-5-carbonitrile . While direct and extensive research on this particular compound is in its nascent stages, this guide will leverage established methodologies for analogous compounds to provide a robust framework for its synthesis, in vitro evaluation, and preclinical assessment. The protocols and insights presented herein are designed to empower researchers to unlock the therapeutic potential of this novel chemical entity.

Part 1: Synthesis and Characterization of this compound

The synthesis of 1,2,3-thiadiazoles is often achieved through the Hurd-Mori reaction, which involves the cyclization of α-active methylene ketones or esters with thionyl chloride.[2][3][4] A plausible synthetic route for this compound is outlined below, starting from ethyl acetoacetate.

Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl Acetoacetate B Ethyl 2-cyano-3-oxobutanoate A->B  Cyanation C Semicarbazone of Ethyl 2-cyano-3-oxobutanoate B->C  Semicarbazide HCl, NaOAc D Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate C->D  Thionyl Chloride (SOCl2) (Hurd-Mori Reaction) E 4-Methyl-1,2,3-thiadiazole-5-carboxamide D->E  Ammonia F This compound E->F  Dehydration (e.g., P2O5 or SOCl2)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Semicarbazone Intermediate

  • To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of semicarbazide hydrochloride and sodium acetate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated semicarbazone, wash with cold water, and dry under vacuum.

Step 2: Hurd-Mori Cyclization to form the 1,2,3-Thiadiazole Ring

  • Slowly add the dried semicarbazone to an excess of thionyl chloride at 0°C with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 3: Conversion to this compound

  • Treat the ethyl ester with aqueous ammonia to form the corresponding carboxamide.

  • Dehydrate the carboxamide using a suitable dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to yield the target compound, this compound.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Part 2: In Vitro Evaluation of Anticancer Potential

A critical initial step in drug discovery is to assess the cytotoxic and apoptotic effects of the synthesized compound on a panel of human cancer cell lines.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death (apoptosis).[1][8]

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on the progression of the cell cycle.[9][10]

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Treat cells with the compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Interpretation: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to identify any cell cycle arrest.

Part 3: Elucidating the Mechanism of Action

While the precise molecular targets of this compound are yet to be determined, related thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many thiadiazole compounds are known to inhibit kinases that are crucial for cancer cell proliferation and survival.[9]

  • Disruption of Microtubule Polymerization: Some derivatives interfere with the dynamics of microtubules, leading to mitotic arrest and apoptosis.[9]

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

  • Inhibition of Enzymes like Histone Deacetylases (HDACs): This can lead to changes in gene expression that favor apoptosis and cell cycle arrest.[9]

Hypothetical Signaling Pathway

Signaling_Pathway Compound 4-Methyl-1,2,3-thiadiazole- 5-carbonitrile Kinase Target Kinase (e.g., Akt, ERK) Compound->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Part 4: In Vivo Evaluation in Preclinical Models

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. The xenograft mouse model is a standard preclinical model for this purpose.[11][12][13][14]

Protocol 4.1: Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Human cancer cell line known to be sensitive to the compound in vitro.

  • This compound formulated for in vivo administration.

  • Matrigel (optional).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Monitor for any signs of toxicity (e.g., weight loss, changes in behavior).

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for designing more potent and selective analogs.

Lead Optimization Workflow

Lead_Optimization Start Initial Hit: This compound SAR SAR Studies: - Modify R1 (Methyl) - Modify R2 (Cyano) Start->SAR Synthesis Synthesize Analogs SAR->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Screening->SAR Feedback ADMET ADMET Profiling Screening->ADMET ADMET->SAR Feedback Lead Optimized Lead Compound ADMET->Lead

Caption: A workflow for the lead optimization of the initial hit compound.

Part 6: ADMET Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to predict its drug-likeness and potential for clinical success.[15][16][17][18][19]

In Silico ADMET Prediction: Computational tools can predict various ADMET properties, such as:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Clearance pathways.

  • Toxicity: hERG inhibition, mutagenicity.

In Vitro ADMET Assays: Experimental assays can then be used to validate the in silico predictions. These include:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes.

  • CYP450 Inhibition Assays: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding Assays: Using equilibrium dialysis.

  • hERG Inhibition Assays: Using patch-clamp electrophysiology.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 5.28.76.5
Doxorubicin (Positive Control)0.10.30.2

Table 2: Hypothetical Cell Cycle Analysis Data (% of Cells in Each Phase)

TreatmentG0/G1SG2/M
Vehicle Control55%30%15%
This compound 20%15%65%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address issues you may encounter in the lab.

Introduction: The Hurd-Mori Reaction

The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved via the Hurd-Mori reaction.[1] This reaction involves the cyclization of a hydrazone derivative that possesses an active α-methylene group using thionyl chloride (SOCl₂).[2] While versatile, this pathway is sensitive to several factors that can impact reaction efficiency and product purity. This guide focuses on troubleshooting and optimizing this specific synthetic route.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Low or no yield is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions.

Answer: Let's break down the potential causes and solutions systematically.

  • Purity and Suitability of Starting Hydrazone: The entire synthesis hinges on the quality of your hydrazone precursor. It must possess an active α-methylene group for the cyclization to occur.[3]

    • Troubleshooting:

      • Verify Structure: Confirm the structure and purity of your hydrazone using NMR and Mass Spectrometry before proceeding.

      • Check for Degradation: Hydrazones can be unstable. Use freshly prepared or properly stored starting material.

  • Presence of Water: Thionyl chloride reacts violently and exothermically with water. Any moisture in your glassware or solvents will consume the reagent and introduce acidic impurities (HCl, SO₂), which can degrade your product.[4]

    • Troubleshooting:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

      • Use Anhydrous Solvents: Employ anhydrous solvents like Dichloromethane (DCM), chloroform, or dioxane.[4] Consider using freshly distilled solvents or those from a solvent purification system.

  • Improper Temperature Control: The reaction with thionyl chloride is often exothermic. An uncontrolled temperature increase can lead to the formation of side products or decomposition of the desired thiadiazole.[4][5]

    • Troubleshooting:

      • Slow, Cold Addition: Add the thionyl chloride dropwise to the hydrazone suspension while cooling the reaction vessel in an ice bath (0 °C).[3][4]

      • Controlled Warming: After the addition is complete, allow the reaction to warm to room temperature slowly. For some substrates, gentle heating or reflux may be necessary, but this must be optimized.[4]

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.[3]

  • Incorrect Stoichiometry: An insufficient amount of thionyl chloride will result in an incomplete reaction. Conversely, a large excess can sometimes increase the formation of chlorinated or sulfonated byproducts.[5]

    • Troubleshooting:

      • Start with Excess: A common starting point is to use 2.0-3.0 equivalents of thionyl chloride relative to the hydrazone.[3]

      • Optimize: If side reactions are problematic, systematically reduce the amount of thionyl chloride while monitoring the reaction to completion by TLC.

troubleshooting_low_yield start Low / No Yield check_hydrazone Verify Hydrazone Purity & Structure start->check_hydrazone check_moisture Check for Moisture (Solvents, Glassware) start->check_moisture check_temp Evaluate Temperature Control start->check_temp check_reagents Review Reagent Stoichiometry start->check_reagents solution_hydrazone Recrystallize or Re-synthesize Hydrazone check_hydrazone->solution_hydrazone Impure? solution_moisture Use Anhydrous Solvents & Oven-Dried Glassware check_moisture->solution_moisture Contamination? solution_temp Add SOCl₂ Dropwise at 0°C Monitor by TLC check_temp->solution_temp Exotherm? solution_reagents Optimize SOCl₂ (start with 2-3 eq.) check_reagents->solution_reagents Incomplete?

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Q2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve selectivity?

The formation of byproducts is a known challenge in Hurd-Mori synthesis, often arising from the high reactivity of thionyl chloride.

Answer: Minimizing side products involves fine-tuning your reaction conditions and understanding potential alternative pathways.

  • Common Side Products:

    • Oxadiazines: An alternative cyclization pathway can sometimes lead to oxadiazine derivatives.[3]

    • Chlorinated Byproducts: The substrate or product can undergo chlorination.[5]

    • Aromatization/Sulfonylation: Undesired reactions can occur, especially under harsh conditions.[5]

  • Optimization Strategies:

    • Solvent Choice: The polarity and nature of the solvent can influence reaction pathways. While DCM is common, exploring other anhydrous, non-protic solvents like THF or 1,2-dichloroethane might improve selectivity for your specific substrate.[4][5]

    • Temperature Profile: As mentioned, maintaining a low temperature during SOCl₂ addition is critical. Avoid unnecessarily high temperatures during the reaction, as this can promote side reactions and decomposition.[4]

    • Purification: Effective purification is key.

      • Work-up: After quenching the reaction in ice water, a wash with a saturated sodium bicarbonate solution is essential to neutralize excess acid that could catalyze degradation.[3][4]

      • Chromatography: Column chromatography on silica gel is typically effective for separating the target 1,2,3-thiadiazole from more polar or non-polar impurities.[3]

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism for the Hurd-Mori synthesis?

Answer: The mechanism involves an electrophilic attack on the hydrazone by thionyl chloride, followed by a series of steps including cyclization and elimination of water and hydrogen chloride to form the aromatic 1,2,3-thiadiazole ring.

Hurd_Mori_Mechanism Hydrazone Hydrazone (with α-methylene) Intermediate1 Initial Adduct Hydrazone->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization (-HCl) Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole Dehydration (-H₂O)

Caption: Simplified mechanism of the Hurd-Mori reaction.
Q4: Are there safer or higher-yielding alternatives to thionyl chloride?

Answer: Yes. Concerns over the hazards and aggressive nature of thionyl chloride have led to the development of milder, more environmentally friendly protocols. The most prominent alternative involves using N-tosylhydrazones.

  • Iodine-Catalyzed Systems: Other protocols use iodine in DMSO as a catalytic system for the reaction between N-tosylhydrazones and elemental sulfur.[2][6]

Parameter Hurd-Mori (SOCl₂) Method TBAI-Catalyzed Sulfur Method
Starting Material Hydrazone with α-methyleneN-Tosylhydrazone
Cyclizing Agent Thionyl Chloride (SOCl₂)Elemental Sulfur (S₈)
Catalyst None (reagent-driven)Tetrabutylammonium iodide (TBAI)
Conditions Often low temp (0°C) to RTElevated temp (e.g., 80-100 °C)
Pros Widely used, well-establishedMilder, avoids corrosive SOCl₂, often higher yields, metal-free.[6]
Cons Hazardous reagent, exothermic, can produce acidic byproducts.[4][5]Requires N-tosylhydrazone precursor, higher temperatures.

Table 1: Comparison of common cyclization methods for 1,2,3-thiadiazole synthesis.

Q5: How should I best purify the final this compound product?

Answer: The purification strategy should prioritize neutral conditions to prevent ring opening or degradation.

  • Quenching & Extraction: Carefully pour the completed reaction mixture into a beaker of ice water to quench excess thionyl chloride. Extract the aqueous mixture with an organic solvent like DCM or ethyl acetate.[3]

  • Neutralizing Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to remove HCl and other acidic impurities. Follow this with a brine wash to remove residual water.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification:

    • Column Chromatography: This is the most common and effective method. Use silica gel with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate). The optimal ratio should be determined by TLC analysis.

    • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent system can yield highly pure material.[7]

Experimental Protocol: General Guideline for Synthesis

This protocol is a general guideline for the Hurd-Mori synthesis and must be optimized for the specific precursor to this compound.

Part 1: Formation of Hydrazone Precursor

  • Setup: Dissolve the starting ketone (e.g., a derivative of acetoacetonitrile) (1.0 eq) and a suitable hydrazine derivative (e.g., semicarbazide hydrochloride or tosylhydrazine) (1.1 eq) in a solvent like ethanol.[2]

  • Reaction: If using a hydrochloride salt, add a mild base like sodium acetate (1.5 eq).[2] Reflux the mixture for 2-4 hours, monitoring the consumption of the ketone by TLC.

  • Isolation: Cool the reaction mixture. The hydrazone product will often precipitate. Collect the solid by filtration, wash with cold water and then a cold non-polar solvent (like hexane), and dry thoroughly.

Part 2: Hurd-Mori Cyclization

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the dried hydrazone (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up: Carefully pour the reaction mixture into a flask containing a stirred mixture of ice and water. Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3][4]

References

Side reactions in the conversion of carboxylic acids to nitriles on a thiadiazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrile Synthesis on Thiadiazole Scaffolds

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the conversion of carboxylic acids to nitriles, specifically on a thiadiazole ring. The inherent reactivity of the thiadiazole nucleus presents unique challenges, and this resource is designed to help you navigate potential side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for converting a carboxylic acid to a nitrile on a thiadiazole ring?

The most prevalent and often most successful method is a two-step process. First, the carboxylic acid is converted to a primary amide. This amide is then dehydrated to the corresponding nitrile. Direct conversion of the carboxylic acid is possible but can be more challenging to control and may lead to more side reactions.

Q2: Why is the intermediate amide formation step recommended?

The amide functional group is a stable intermediate that is readily dehydrated to a nitrile under a variety of conditions.[1][2][3] This two-step approach allows for purification of the amide, which can prevent side reactions from occurring during the final dehydration step.

Q3: What are the primary challenges when working with thiadiazole rings in this conversion?

Thiadiazole rings can be susceptible to certain reaction conditions. The key challenges include:

  • Ring Stability: The thiadiazole ring can undergo ring opening or rearrangement under harsh basic or acidic conditions.[4]

  • Decarboxylation: Thiadiazole carboxylic acids, particularly 1,3,4-thiadiazole-2-carboxylic acids, can be unstable and prone to spontaneous decarboxylation, especially upon heating.[5][6][7]

  • Reactivity of Ring Substituents: The nature and position of other substituents on the thiadiazole ring can influence its reactivity and stability.[4]

Q4: Can I use standard dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂)?

Yes, these are common and effective dehydrating agents for converting primary amides to nitriles.[1][2][3][8][9][10][11] However, their acidic byproducts (phosphoric acid and HCl/SO₂, respectively) can potentially lead to degradation of sensitive thiadiazole substrates.[12][13] Careful control of reaction temperature and stoichiometry is crucial.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Problem 1: Low or No Yield of the Desired Nitrile

Potential Causes & Solutions

  • Incomplete Amide Formation: The initial conversion of the carboxylic acid to the amide may be inefficient.

    • Solution: Ensure your amidation reaction goes to completion. Monitor the reaction by TLC or LC-MS. Consider using a different coupling agent (e.g., HOBt/EDC, HATU) or activating the carboxylic acid as an acid chloride.

  • Ineffective Dehydration: The chosen dehydrating agent or reaction conditions may not be suitable for your specific substrate.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential thiadiazole ring instability.

      • Change the Dehydrating Agent: If strong acidic reagents like P₂O₅ or SOCl₂ are failing or causing decomposition, consider milder alternatives. The Burgess reagent is an excellent option for sensitive substrates as it operates under neutral conditions.[14][15][16] Trifluoroacetic anhydride (TFAA) is another effective, non-acidic alternative.[12]

  • Decarboxylation of the Starting Material: Your thiadiazole carboxylic acid may be decarboxylating before it can be converted to the amide or nitrile.[5][6]

    • Solution:

      • Lower Reaction Temperatures: Perform the amidation and any direct conversion attempts at the lowest possible temperature.

      • Avoid Prolonged Heating: Minimize reaction times.

      • One-Pot Procedure: Consider a one-pot procedure where the carboxylic acid is activated and reacted with a nitrogen source in situ, followed by dehydration without isolating the carboxylic acid intermediate for extended periods.

Problem 2: Formation of an Unexpected Amide Intermediate

Potential Cause & Solution

  • Incomplete Dehydration: The reaction has stalled at the amide stage.

    • Solution:

      • Increase Reagent Stoichiometry: Add an additional equivalent of the dehydrating agent.

      • Extend Reaction Time: Continue to monitor the reaction for a longer duration.

      • Re-evaluate Dehydrating Agent: The chosen reagent may not be potent enough. Consider switching to a stronger dehydrating agent if your substrate is stable under those conditions.

Problem 3: Decomposition of the Thiadiazole Ring

Potential Causes & Solutions

  • Harsh Reaction Conditions: The acidity or basicity generated during the reaction is leading to ring opening or other degradation pathways.[4]

    • Solution:

      • Use Milder Reagents: As mentioned previously, the Burgess reagent is a prime choice for sensitive heterocyclic systems.[14][15]

      • Buffer the Reaction: If using a reagent that produces acid (e.g., SOCl₂), consider adding a non-nucleophilic base like pyridine to neutralize the acid as it forms.

      • Temperature Control: Run the reaction at a lower temperature to minimize decomposition.

  • Inherent Instability of the Substituted Thiadiazole: Some substitution patterns on the thiadiazole ring can render it more labile.

    • Solution: A thorough literature search on the stability of your specific thiadiazole system is recommended. It may be necessary to reconsider the synthetic route, potentially introducing the nitrile functionality at an earlier stage before forming the thiadiazole ring.

Problem 4: Presence of Impurities in the Final Product

Potential Causes & Solutions

  • Side Reactions from the Dehydrating Agent: Some reagents can lead to the formation of byproducts that are difficult to separate.

    • Solution:

      • Choose a "Cleaner" Reagent: The Burgess reagent often results in cleaner reactions with easier workups.[14]

      • Optimize Workup Procedure: Develop a purification strategy (e.g., specific solvent extraction, column chromatography with an appropriate solvent system) to effectively remove the impurities.

  • Unreacted Starting Material or Amide Intermediate: The reaction did not go to completion.

    • Solution: Refer to the solutions for "Low or No Yield" and "Formation of an Unexpected Amide Intermediate." A final purification step, such as recrystallization or chromatography, will be necessary.

Experimental Protocols & Data

Table 1: Comparison of Common Dehydrating Agents for Amide to Nitrile Conversion
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)Neat or in a high-boiling solvent, heatPowerful and effective[1][8]Harsh, acidic conditions; difficult workup
Thionyl Chloride (SOCl₂)Reflux in neat SOCl₂ or an inert solventReadily available, effective[2][11][12]Generates HCl and SO₂, can be too harsh for sensitive substrates[12][13]
Trifluoroacetic Anhydride (TFAA)With a base (e.g., pyridine, Et₃N), 0 °C to RTMilder, non-acidic conditions[12]Potential for trifluoroacetylation of other functional groups
Burgess ReagentReflux in a non-polar solvent (e.g., benzene, THF)Very mild, neutral conditions; good for sensitive substrates[14][15]Can be moisture-sensitive and relatively expensive
Step-by-Step Protocol: Two-Step Conversion via Amide Intermediate

Step 1: Amide Formation

  • Dissolve the thiadiazole carboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DCM, DMF).

  • Add a coupling agent (e.g., EDC, 1.1 eq.) and an activator (e.g., HOBt, 1.1 eq.).

  • Stir at room temperature for 30 minutes.

  • Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or aqueous ammonia).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to isolate the crude primary amide.

  • Purify the amide by recrystallization or column chromatography.

Step 2: Dehydration to the Nitrile (using Burgess Reagent)

  • Suspend the purified thiadiazole primary amide (1 eq.) in a dry, inert solvent (e.g., THF, benzene) under an inert atmosphere (e.g., nitrogen, argon).

  • Add the Burgess reagent (1.1 - 1.5 eq.) in one portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting nitrile by column chromatography.

Visualizing the Pathways

Diagram 1: General Reaction Pathway

G cluster_0 Two-Step Conversion Carboxylic_Acid Thiadiazole-COOH Amide Thiadiazole-CONH2 Carboxylic_Acid->Amide Amidation (e.g., EDC/HOBt, NH4Cl) Nitrile Thiadiazole-CN Amide->Nitrile Dehydration (e.g., Burgess Reagent, P2O5, SOCl2)

Caption: The recommended two-step conversion of a carboxylic acid to a nitrile.

Diagram 2: Troubleshooting Logic

G Start Low Nitrile Yield Check_Amide Is Amide Intermediate Formed? Start->Check_Amide Check_Decomposition Is Starting Material Decomposing? Start->Check_Decomposition Optimize_Amidation Optimize Amidation (Coupling Agents, Temp.) Check_Amide->Optimize_Amidation No Check_Dehydration Is Dehydration Incomplete? Check_Amide->Check_Dehydration Yes Success Improved Yield Optimize_Amidation->Success Mild_Conditions Use Milder Conditions (Lower Temp., Burgess Reagent) Check_Decomposition->Mild_Conditions Yes Mild_Conditions->Success Stronger_Reagent Increase Temp./Time or Use Stronger Dehydrating Agent Check_Dehydration->Stronger_Reagent Yes Stronger_Reagent->Success

Caption: A troubleshooting workflow for low nitrile yield.

References

Technical Support Center: Purification of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification, drawing upon established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude this compound appears as a dark oil or discolored solid. What are the likely impurities?

Answer:

The discoloration of your crude product often points to the presence of thermal degradation byproducts or residual reagents from the synthesis, particularly if you've employed a method like the Hurd-Mori synthesis.[1][2][3] The primary impurities can be categorized as follows:

  • Thermal Degradation Products: The 1,2,3-thiadiazole ring is known to be thermally labile, undergoing decomposition with the extrusion of nitrogen gas (N₂) at elevated temperatures.[4][5] This process generates highly reactive thioketene intermediates which can polymerize or react with other species to form complex, often colored, mixtures.

  • Residual Thionyl Chloride and Acidic Byproducts: If thionyl chloride (SOCl₂) was used in the synthesis, residual amounts or its hydrolysis products (HCl, SO₂) can lead to a dark-colored and acidic crude product. These acidic impurities can also promote degradation of the target molecule.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the corresponding hydrazone.

  • Side-Reaction Products: In some instances of the Hurd-Mori synthesis, alternative cyclization pathways can lead to the formation of byproducts like 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[6]

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture.

FAQ 2: What is the recommended first-pass purification strategy for crude this compound?

Answer:

For a moderately impure crude product, recrystallization is an effective and scalable initial purification technique. The key to successful recrystallization is the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents. Based on the polar nitrile and heterocyclic nature of this compound, suitable starting solvents for screening are listed in the table below.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining a high-purity final product.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale
IsopropanolOften a good choice for moderately polar compounds.
Ethanol/WaterThe addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexaneA common polar/non-polar mixture for fine-tuning solubility.[7]
TolueneCan be effective for aromatic heterocycles.

A rule of thumb for solvent selection is that solvents with functional groups similar to the compound of interest often exhibit good solubilizing properties.[7]

FAQ 3: Recrystallization did not sufficiently purify my compound, or I am dealing with a complex mixture. How should I approach column chromatography?

Answer:

Flash column chromatography is the preferred method for separating complex mixtures or for achieving very high purity.[8][9] The success of this technique hinges on the proper selection of the stationary phase and the mobile phase.

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., Ethyl Acetate/Hexane) Rf 2. Determine Rf of Target (Ideal Rf ~0.3) TLC->Rf Optimize solvent ratio Pack 3. Pack Column with Silica Gel Rf->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Chosen Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

  • Stationary Phase: Silica gel is the standard choice for polar compounds like this compound.

  • Mobile Phase Selection (via TLC):

    • Use TLC to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. A good starting point is a mixture of ethyl acetate and hexane.[10]

    • Vary the ratio of the polar (ethyl acetate) to non-polar (hexane) solvent to achieve the desired Rf.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the separation by TLC to identify which fractions contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePossible CauseSuggested Solution
Compound won't eluteMobile phase is too non-polar.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All compounds elute togetherMobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Tailing of spots on TLCCompound is interacting too strongly with the acidic silica gel.Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.
Streaking of spots on TLCSample is overloaded on the TLC plate or column.Use a more dilute sample for TLC analysis. Load less material onto the column.
FAQ 4: I am concerned about the thermal stability of this compound during purification. What precautions should I take?

Answer:

Your concern is valid. The 1,2,3-thiadiazole ring system can undergo thermal decomposition, leading to loss of product and the formation of impurities.[4][5][11]

thermal_stability start Purification Step recrystallization Recrystallization start->recrystallization chromatography Solvent Evaporation (Post-Chromatography) start->chromatography storage Long-Term Storage start->storage recrystallization_q Is prolonged heating at high temperatures required? recrystallization->recrystallization_q chromatography_q Using rotary evaporator? chromatography->chromatography_q storage_q Storing for extended period? storage->storage_q recrystallization_yes Use a lower-boiling solvent if possible. Minimize time at reflux. recrystallization_q->recrystallization_yes Yes recrystallization_no Proceed with standard protocol. recrystallization_q->recrystallization_no No chromatography_yes Use a low-temperature water bath (e.g., 30-40 °C). Do not heat to dryness. chromatography_q->chromatography_yes Yes chromatography_no Dry under high vacuum at room temperature. chromatography_q->chromatography_no No storage_yes Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). storage_q->storage_yes Yes storage_no Standard storage conditions are acceptable for short-term use. storage_q->storage_no No

Caption: Decision Tree for Mitigating Thermal Degradation.

By following these guidelines, you can significantly minimize the risk of thermal degradation and obtain a high-purity product.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiadiazole Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiadiazole nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we address common challenges encountered during synthesis, offering in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the integrity of your final products.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of thiadiazole nitriles.

Q1: What are the most common starting materials for synthesizing 2-amino-1,3,4-thiadiazole derivatives?

A1: The most prevalent and versatile starting material is thiosemicarbazide or its substituted derivatives.[1][2] This compound provides the N-C-S backbone necessary for the formation of the thiadiazole ring. The thiosemicarbazide is typically reacted with a second component that provides the remaining two carbon atoms of the ring, such as carboxylic acids, acyl chlorides, or aldehydes, often in the presence of a dehydrating agent.[2][3]

Q2: I need to introduce a nitrile group onto the thiadiazole ring. What are the primary strategies?

A2: There are two main strategies for obtaining thiadiazole nitriles:

  • Dehydration of a Thiadiazole Amide: This is a common and effective method. You would first synthesize the corresponding thiadiazole carboxamide and then dehydrate it to the nitrile.[4][5] Potent dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are typically used for this transformation.[3][5]

  • Synthesis from a Nitrile-Containing Precursor: Alternatively, you can build the thiadiazole ring using a starting material that already contains a nitrile group. For example, reacting thiosemicarbazide with substituted nitrile derivatives can yield 2-amino-1,3,4-thiadiazole compounds directly.[6]

Q3: My synthesis is producing a mixture of isomers. What are the likely byproducts?

A3: When synthesizing 1,3,4-thiadiazoles, particularly from thiosemicarbazide derivatives, the formation of 1,3,4-oxadiazoles or 1,2,4-triazoles are the most common isomeric byproducts.[7][8] The formation of these heterocycles is a result of competitive cyclization pathways.

  • Oxadiazole formation occurs when the oxygen of the acyl intermediate attacks the electrophilic carbon instead of the sulfur atom.[8]

  • Triazole formation is often favored under alkaline conditions.[7]

Control of reaction conditions, especially pH, is critical to minimize the formation of these byproducts.

Section 2: Troubleshooting Guide

This detailed guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a low yield of my desired thiadiazole nitrile. What are the potential causes and how can I improve it?

Answer: Low yields in thiadiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting Decision Tree for Low Yields.

Probable Causes & Solutions:

  • Purity of Starting Materials: Impurities in your thiosemicarbazide or the cyclizing partner (e.g., carboxylic acid) can lead to unwanted side reactions and significantly lower the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or distill them before use.

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be aware that excessive heat can lead to decomposition. Some reactions may require heating at 80-90 °C for several hours.[9]

  • Inefficient Cyclization/Dehydration: The choice and amount of the dehydrating agent are crucial for efficient ring closure.

    • Solution: Concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are commonly used.[7][10] The optimal agent can be substrate-dependent. Consider screening different dehydrating agents and optimizing their stoichiometry. For instance, a solid-phase reaction by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been reported to give high yields.[11]

  • Product Loss During Workup and Purification: Thiadiazole derivatives, especially those with polar functional groups like amines and nitriles, can be water-soluble, leading to losses during aqueous workups.

    • Solution: Minimize the volume of water used during workup. If the product is in an aqueous layer, adjust the pH to precipitate the product before filtration. For purification, if recrystallization is not effective, consider column chromatography on silica gel.

ParameterTypical Range/ConditionNotes
Temperature Room Temperature to 110 °CSubstrate dependent. Monitor by TLC to avoid decomposition.
Reaction Time 1 to 24 hoursMonitor by TLC for completion.
Dehydrating Agent Conc. H₂SO₄, PPA, POCl₃, TFAAChoice depends on the specific reaction and substrate sensitivity.
Typical Yields 50-90%Highly dependent on the specific substrates and optimized conditions.

Table 1: General Reaction Parameters for Thiadiazole Synthesis

Issue 2: Formation of Oxadiazole or Triazole Byproducts

Question: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 1,3,4-thiadiazole?

Answer: The formation of 1,3,4-oxadiazole or 1,2,4-triazole byproducts is a common challenge governed by the regioselectivity of the cyclization step. The key is to control the reaction conditions to favor the desired pathway.

Logical Relationship of Reaction Conditions and Product Selectivity

Product_Selectivity cluster_conditions Reaction Conditions cluster_products Predominant Product Acidic Acidic Medium (H₂SO₄, POCl₃) Thiadiazole 1,3,4-Thiadiazole Acidic->Thiadiazole Favors Alkaline Alkaline Medium (e.g., NaOH) Triazole 1,2,4-Triazole Alkaline->Triazole Favors EDCI EDCI·HCl in DMSO Oxadiazole 1,3,4-Oxadiazole EDCI->Oxadiazole Favors pTsCl p-TsCl, TEA in NMP pTsCl->Thiadiazole Favors

Caption: Influence of Reaction Conditions on Product Selectivity.

Probable Causes & Solutions:

  • Reaction pH: The pH of the reaction medium is a critical determinant of the cyclization pathway.

    • Solution: To favor the formation of the 1,3,4-thiadiazole ring, conduct the reaction under acidic conditions .[7] Strong acids like concentrated sulfuric acid or phosphorus oxychloride promote the desired cyclization. Conversely, alkaline conditions tend to favor the formation of 1,2,4-triazole derivatives.[7]

  • Choice of Cyclizing Reagent: Different condensing/dehydrating agents can steer the reaction towards different products.

    • Solution: For the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide intermediates, using p-toluenesulfonyl chloride (p-TsCl) with triethylamine (TEA) in a polar solvent like N-methyl-2-pyrrolidone (NMP) has been shown to be highly regioselective for the thiadiazole product.[12] In contrast, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in DMSO tends to favor the formation of the 2-amino-1,3,4-oxadiazole.[7][12]

  • Solvent Polarity: The solvent can influence the reaction's regioselectivity.

    • Solution: When using reagents like p-TsCl, polar solvents have been shown to enhance the selectivity for 1,3,4-thiadiazole formation.[12] It is advisable to screen a few anhydrous, non-protic solvents of varying polarity to find the optimal medium for your specific substrate.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key transformations in the synthesis of thiadiazole nitriles.

Protocol 1: Synthesis of a 2-Amino-5-substituted-1,3,4-Thiadiazole using POCl₃

This protocol describes a general method for the acid-catalyzed cyclization of a thiosemicarbazide derivative.

Materials:

  • Substituted carboxylic acid (1.0 eq.)

  • Thiosemicarbazide (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (excess, can serve as solvent) or in a solvent like chlorobenzene (2-4 eq.)[7]

  • Ice

  • 50% Sodium hydroxide solution

  • Appropriate recrystallization solvent (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (e.g., 10 mL for a 3 mmol scale reaction) and stir the mixture at room temperature for 20 minutes.[9]

  • Add the thiosemicarbazide (1.0 eq.) portion-wise to the stirred mixture.

  • Heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the reaction progress by TLC.[7][9]

  • After the reaction is complete, cool the flask in an ice bath.

  • CAUTION: Exothermic reaction! Slowly and carefully quench the reaction by adding crushed ice or cold water (e.g., 40 mL).[9]

  • Reflux the resulting suspension for 4 hours.[9]

  • Cool the mixture and basify to a pH of 8 with a 50% sodium hydroxide solution.[9]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: Dehydration of a 2-Carboxamido-1,3,4-thiadiazole to the Corresponding Nitrile

This protocol outlines the conversion of a thiadiazole amide to a thiadiazole nitrile.

Materials:

  • 2-Carboxamido-1,3,4-thiadiazole derivative (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA) as the dehydrating agent.[3]

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-carboxamido-1,3,4-thiadiazole (1.0 eq.) in an anhydrous solvent such as pyridine or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the dehydrating agent (e.g., POCl₃ or TFAA, 1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of ice-water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure thiadiazole nitrile.

Section 4: Safety Precautions

Working with the reagents for thiadiazole synthesis requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gas.[12][13][14] Can cause severe burns to the skin, eyes, and respiratory tract.[15]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[14] Ensure an eyewash station and safety shower are immediately accessible. Store under an inert atmosphere and away from water or moisture.[13]

    • Spills: Absorb spills with an inert, dry material. Do not use water to clean up spills.[13]

  • Concentrated Sulfuric Acid (H₂SO₄):

    • Hazards: Highly corrosive and can cause severe burns to the skin and eyes.[16][17] It is a strong dehydrating agent and reacts violently with water in an exothermic reaction.

    • Handling: Always wear appropriate PPE, including acid-resistant gloves (e.g., neoprene, nitrile), safety goggles, and a face shield.[16][18] When diluting, always add acid to water slowly , never the other way around, to dissipate the heat generated. Handle in a chemical fume hood to avoid inhaling vapors.[17]

    • Storage: Store in a designated acid cabinet, away from incompatible materials such as bases, organic compounds, and metals.[16][17]

References

Troubleshooting common issues in the characterization of thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the experimental analysis of these important heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles.

Introduction to Thiadiazole Characterization

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1][2][3] The four main isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess unique physicochemical properties that influence their characterization.[3] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4][5]

Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the novelty and purity of synthesized molecules.[6] This guide will address common issues in the spectroscopic and analytical characterization of thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My reaction yield for a 1,3,4-thiadiazole synthesis is consistently low. What are the likely causes?

Low yields in heterocyclic synthesis can often be attributed to suboptimal reaction conditions, purity of reagents, or product decomposition.[7] For the common synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, consider the following:[2][4][8]

  • Purity of Starting Materials: Ensure the carboxylic acid and thiosemicarbazide are pure. Impurities can lead to unwanted side reactions.

  • Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to decomposition of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Moisture Sensitivity: POCl₃ is highly reactive with water. Ensure anhydrous conditions are maintained throughout the reaction.

  • Work-up Procedure: During the work-up, careful neutralization is critical. Excessive heat generated during neutralization with a strong base can degrade the product. Pouring the reaction mixture onto crushed ice while stirring is a common and effective method.[2]

Q2: I am having difficulty purifying my thiadiazole derivative. What are some common challenges and solutions?

Purification of thiadiazole derivatives can be challenging due to their polarity and potential for isomer formation.

  • Solubility Issues: Thiadiazoles can exhibit poor solubility in common organic solvents. Screening a range of solvents for recrystallization is recommended. For column chromatography, a gradient elution system may be necessary.

  • Presence of Isomers: In some cases, rotational isomers (rotamers) can exist, which may complicate purification and spectral interpretation.[9][10] HPLC analysis can help determine if multiple isomers are present.[9]

  • Tailing on Silica Gel: The basic nitrogen atoms in the thiadiazole ring can interact with the acidic silica gel, leading to tailing during column chromatography. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help mitigate this issue.

Troubleshooting Spectroscopic Data

This section provides a detailed guide to interpreting and troubleshooting common issues in the spectroscopic analysis of thiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of thiadiazole derivatives. However, spectra can sometimes be complex or show unexpected signals.

Q3: My ¹H NMR spectrum shows more signals than expected for my target thiadiazole derivative. What could be the cause?

The presence of extra signals in an ¹H NMR spectrum can be due to several factors. A systematic approach is necessary to identify the source.

  • Presence of Rotational Isomers (Rotamers): Free rotation around a single bond, for example, between the thiadiazole ring and an adjacent aryl group, can be restricted, leading to the presence of multiple conformers that are distinct on the NMR timescale.[9][10] This can result in a duplicate set of signals, often with one set being of lower intensity.

  • Solvent Effects: The chemical shifts of protons, particularly those attached to or near the heteroatoms, can be significantly influenced by the solvent.[11][12] Hydrogen bonding with solvents like DMSO-d₆ can lead to peak broadening or shifts.

  • Residual Solvents: Ensure that the extra peaks do not correspond to common laboratory solvents used during the synthesis or purification.

  • Impurities: Unreacted starting materials or byproducts from the synthesis will also appear in the spectrum. Compare the spectrum to those of the starting materials.

Protocol for Investigating Unexpected ¹H NMR Signals

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the extra signals are due to rotamers, the peaks may broaden and coalesce into a single set of signals at higher temperatures as the rate of rotation increases.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the assignment of signals to specific isomers or impurities.

  • Solvent Titration: Acquire spectra in different NMR solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe changes in chemical shifts, which can help differentiate between isomers and impurities.[11][12]

Q4: The chemical shifts of the protons on my thiadiazole ring are not what I expected. How can I confidently assign them?

The electronic environment of the thiadiazole ring significantly influences the chemical shifts of its protons.

  • 1,3,4-Thiadiazole: The proton at the C5 position is typically deshielded due to the adjacent electronegative nitrogen and sulfur atoms, often appearing at δ 9.0-9.5 ppm.[13]

  • Substituent Effects: Both electron-donating and electron-withdrawing substituents on the ring will alter the chemical shifts of the remaining ring protons.

  • ¹³C NMR Correlation: Use HSQC and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and neighboring carbons, respectively. This provides unambiguous assignment. The characteristic chemical shifts of the carbon atoms in the 1,3,4-thiadiazole ring are typically in the range of δ 158-169 ppm.[1][14]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 1,3,4-Thiadiazoles

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2-HVaries with substituent160 - 169Carbon is highly deshielded.
C5-H~9.0 - 9.5 (if unsubstituted)158 - 165Proton is significantly deshielded.
NH8.4 - 11.3-Broad signal, position is solvent and concentration dependent.[14][15]
Ar-H7.0 - 8.5117 - 147Typical aromatic region, influenced by substituents.[1][14]

Logical Workflow for NMR Spectral Analysis

cluster_unexpected Troubleshooting Unexpected Signals cluster_assignment Confirming Assignments start Obtain ¹H NMR Spectrum check_signals Number of Signals as Expected? start->check_signals rotamers Rotational Isomers? check_signals->rotamers No assign_signals Assign Signals check_signals->assign_signals Yes impurities Impurities or Residual Solvent? rotamers->impurities vt_nmr Perform Variable Temperature (VT) NMR rotamers->vt_nmr compare_sm Compare with Starting Material Spectra impurities->compare_sm vt_nmr->assign_signals compare_sm->assign_signals check_shifts Chemical Shifts as Expected? assign_signals->check_shifts nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) check_shifts->nmr_2d No structure_confirmed Structure Confirmed check_shifts->structure_confirmed Yes lit_data Compare with Literature Data for Similar Structures nmr_2d->lit_data lit_data->structure_confirmed

Caption: Workflow for troubleshooting and confirming NMR spectra of thiadiazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns.

Q5: I am not observing the molecular ion peak in the mass spectrum of my 1,2,3-thiadiazole derivative. Why?

The molecular ion of 1,2,3-thiadiazoles is often unstable and can readily undergo fragmentation.

  • Loss of Nitrogen: A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen (N₂) from the molecular ion.[16][17] This results in an [M-28]⁺ peak, which may be more prominent than the molecular ion peak itself.

  • Protonation: Under certain soft ionization conditions like Electrospray Ionization (ESI), you may observe the protonated molecule [M+H]⁺ instead of the molecular ion [M]⁺.[16]

Q6: My 1,3,4-thiadiazole derivative shows a complex fragmentation pattern. What are the common fragmentation pathways?

The fragmentation of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents.

  • Loss of Substituents: A common initial fragmentation step is the loss of substituents. For example, acetylated derivatives often show an initial loss of the acetyl groups.[9]

  • Ring Cleavage: Following the initial loss of substituents, the thiadiazole ring itself can fragment, leading to a number of characteristic signals.[9] For instance, cleavage of the C-S and N-N bonds can occur.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS)

To elucidate complex fragmentation patterns, tandem mass spectrometry (MS/MS) is invaluable.

  • Acquire Full Scan MS: Obtain a full scan mass spectrum to identify the parent ion (e.g., [M+H]⁺).

  • Select Parent Ion: Isolate the parent ion of interest in the first mass analyzer.

  • Induce Fragmentation: Subject the isolated parent ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Analyze Fragment Ions: Scan the second mass analyzer to detect the resulting fragment ions.

  • Interpret Fragmentation Pathway: Propose a fragmentation mechanism based on the observed neutral losses and the structure of the fragment ions.

Common Fragmentation Pathways in Mass Spectrometry

cluster_123 1,2,3-Thiadiazole cluster_134 Substituted 1,3,4-Thiadiazole M_123 [M]⁺ M_minus_N2 [M-N₂]⁺ M_123->M_minus_N2 - N₂ M_134 [M+H]⁺ M_minus_substituent [M+H - Substituent]⁺ M_134->M_minus_substituent ring_fragments Ring Fragments M_minus_substituent->ring_fragments

Caption: Common fragmentation pathways for 1,2,3- and 1,3,4-thiadiazole derivatives in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

Q7: How can I use IR spectroscopy to confirm the successful synthesis of my 2-amino-5-substituted-1,3,4-thiadiazole?

You should look for the appearance of characteristic bands for the thiadiazole ring and the disappearance of bands from the starting materials.

  • Disappearance of C=O: The strong carbonyl (C=O) stretching band from the starting carboxylic acid (around 1700 cm⁻¹) should be absent in the product spectrum.

  • Appearance of N-H: The N-H stretching vibrations of the amino group typically appear in the range of 3100-3300 cm⁻¹.

  • Thiadiazole Ring Vibrations: Look for characteristic bands for the C=N, C-N, and C-S stretching vibrations in the fingerprint region (1600-1100 cm⁻¹).[1][15]

Table 2: Key IR Absorption Bands for 2-Amino-1,3,4-Thiadiazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amino group)3100 - 3300Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (ring)1575 - 1630Medium to Strong
C-N Stretch (ring)1180 - 1340Medium
C-S Stretch (ring)680 - 760Medium to Weak

References

Technical Support Center: Catalyst Selection for Efficient Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of various thiadiazole isomers.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues encountered during thiadiazole synthesis in a question-and-answer format, emphasizing the scientific rationale behind our recommended solutions.

Issue 1: Low or No Yield in 1,2,4-Thiadiazole Synthesis via Oxidative Dimerization of Thioamides

Question: My synthesis of a 3,5-disubstituted-1,2,4-thiadiazole from the corresponding thioamide is resulting in very low yield or complete reaction failure. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the oxidative dimerization of thioamides are a frequent challenge and can often be attributed to several factors, including the choice of catalyst and oxidant, reaction conditions, and the purity of your starting materials.[1]

  • Inappropriate Catalyst or Oxidant: The selection of the oxidizing system is critical. While numerous reagents can effect this transformation, harsh oxidants can lead to undesired side products.[2]

    • Troubleshooting:

      • Iodine-Catalyzed Systems: Iodine is a mild and effective catalyst for this reaction, often using molecular oxygen (O₂) as the terminal oxidant, which makes it an environmentally friendly choice.[3] Ensure your iodine is fresh and the reaction is open to a source of air or under an O₂ atmosphere.

      • Copper-Catalyzed Systems: Copper(II) catalysts are also effective, particularly in the presence of air.[4] The catalyst's activity can be hampered by impurities, so using a high-purity copper salt is recommended.

      • Enzymatic Catalysis: For highly selective and green synthesis, consider using vanadium-dependent haloperoxidase enzymes. These biocatalysts can achieve high yields and turnover numbers with hydrogen peroxide as the terminal oxidant.[2][5]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.

    • Troubleshooting: Verify the optimal temperature for your specific catalytic system. Some reactions proceed efficiently at room temperature, while others may require heating. A systematic temperature screen is advisable.

  • Solvent Choice: The solvent can significantly influence the solubility of reactants and the reaction pathway.

    • Troubleshooting: Ensure you are using an appropriate solvent. For instance, base-mediated tandem thioacylation of amidines with dithioesters is effectively carried out in DMF.[6]

  • Starting Material Purity: Impurities in the thioamide starting material can poison the catalyst or lead to side reactions.

    • Troubleshooting: Purify the thioamide by recrystallization or chromatography before use. Ensure all solvents are anhydrous, as water can lead to hydrolysis of the thioamide to the corresponding amide.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC plate shows multiple spots after the reaction, making purification of the desired thiadiazole difficult. What are the likely side products and how can I minimize their formation?

Answer:

The presence of multiple products indicates a lack of reaction selectivity. Common side products in thiadiazole synthesis include unreacted starting materials, partially oxidized intermediates, and the corresponding amide from thioamide hydrolysis.[1]

  • Minimizing Side Products:

    • Controlled Addition of Reagents: In some cases, slow and controlled addition of the oxidant can minimize over-oxidation and the formation of byproducts.

    • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions. A base-mediated synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles benefits from being carried out under an inert atmosphere.[6]

    • Catalyst- and Oxidant-Free Conditions: For certain substrates, electro-oxidative methods can provide a clean conversion with excellent functional group tolerance, avoiding the need for chemical catalysts and oxidants altogether.[6]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating complex mixtures. A systematic approach to solvent system selection is key.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification technique.

    • Precipitation: If the product is highly soluble in the reaction solvent, adding a non-solvent can induce precipitation, aiding in its isolation.[1]

Issue 3: Poor Regioselectivity in the Synthesis of Unsymmetrically Substituted Thiadiazoles

Question: I am trying to synthesize an unsymmetrically substituted 1,2,4-thiadiazole, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrical thiadiazoles. The key is to control the sequence of bond formation.

  • Strategic Choice of Starting Materials: A one-pot reaction of a nitrile with a thioamide is an effective strategy for controlling the substitution pattern.[1]

  • Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For example, in related thiazole syntheses, acidic conditions have been shown to alter the regioselectivity.[1] While this is for a different heterocycle, it highlights the principle that the catalyst can direct the reaction pathway.

  • Stepwise Synthesis: While one-pot reactions are efficient, a stepwise approach where intermediates are isolated and purified can provide greater control over the final product's regiochemistry.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for 1,3,4-thiadiazole synthesis?

A1: The synthesis of 1,3,4-thiadiazoles can be achieved through various catalytic methods. Commonly, strong acids like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are used to catalyze the cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives.[7][8][9] Lewis acids such as zinc chloride (ZnCl₂) are also employed.[10] In some cases, base catalysts can be used.[11] Additionally, greener methods using solid-supported catalysts like vanadium oxide on fluorapatite have been developed.[12]

Q2: Are there metal-free catalytic options for thiadiazole synthesis?

A2: Yes, several metal-free methods are available. For the synthesis of 1,2,4-thiadiazoles, iodine-catalyzed oxidative dimerization of thioamides is a well-established metal-free approach.[3] Phenyliodine(III) bis(trifluoroacetate) (PIFA) can also mediate the oxidative intramolecular S-N bond formation in a metal-free manner.[6] Furthermore, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the synthesis of thiazoles, a related heterocycle, suggesting their potential in thiadiazole synthesis as well.[13]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on your specific needs for the synthesis.

  • Homogeneous catalysts (e.g., copper salts, iodine) are dissolved in the reaction medium, often leading to high activity and selectivity due to good accessibility of the catalytic sites. However, their removal from the reaction mixture can be challenging.

  • Heterogeneous catalysts (e.g., vanadium oxide on fluorapatite) are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[12] This allows for easy separation by filtration and potential for catalyst recycling, making the process more sustainable and cost-effective. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Q4: What is the role of a base in some thiadiazole syntheses?

A4: In certain synthetic routes, a base plays a crucial role. For example, in the synthesis of 5-amino-1,2,4-thiadiazoles, sodium carbonate can promote the reaction.[6] In other cases, a base like triethylamine (TEA) is used to neutralize acidic byproducts formed during the reaction, driving the equilibrium towards the product.[14][15]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines

This protocol is adapted from a procedure utilizing phosphorus oxychloride as a cyclodehydrating agent.[7][9]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (3.00 mmol) to phosphorus oxychloride (10 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Carefully add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 40 mL of water to quench the reaction.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Iodine-Catalyzed Oxidative Dimerization of Thioamides for 3,5-Disubstituted-1,2,4-Thiadiazole Synthesis

This protocol is based on an environmentally friendly method using iodine as a catalyst and O₂ as the oxidant.[3]

Materials:

  • Substituted thioamide (1.0 eq)

  • Iodine (I₂) (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., water or an organic solvent)

  • Oxygen source (air or O₂ balloon)

Procedure:

  • To a solution of the thioamide in the chosen solvent, add a catalytic amount of iodine.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, optimization may be required) under an atmosphere of air or oxygen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Catalyst Performance in Thiadiazole Synthesis
Catalyst SystemThiadiazole IsomerStarting MaterialsTypical YieldsKey AdvantagesReference
Copper(II) / Air 1,2,4-ThiadiazoleN¹-acetyl-N³-thioacylguanidineGoodStraightforward, one-pot[4]
Iodine / O₂ 1,2,4-ThiadiazoleThioamidesModerate to GoodEnvironmentally friendly[3]
Vanadium Haloperoxidase 1,2,4-ThiadiazoleThioamidesModerate to HighBiocatalytic, excellent chemoselectivity[2][5]
Phosphorus Oxychloride 1,3,4-ThiadiazoleCarboxylic acid, ThiosemicarbazideGoodWidely applicable, robust[7][9]
V₂O₅/Fluorapatite [4][5][6]Thiadiazolo[3,2-a]pyrimidines1,3,4-Thiadiazole-amine, Aldehyde, Active methylene compoundExcellent (90-97%)Heterogeneous, reusable, mild conditions[12]
Trifluoromethanesulfonic acid (TfOH) Thiazoles (related heterocycle)α-diazoketones, (Thio)amidesGood to ExcellentMetal-free, mild conditions[13]

Part 4: Visualization of Key Processes

Decision-Making Workflow for Catalyst Selection

This diagram illustrates a logical workflow for selecting an appropriate catalyst for thiadiazole synthesis based on the desired isomer and synthetic strategy.

Catalyst_Selection_Workflow cluster_124 1,2,4-Thiadiazole Synthesis cluster_134 1,3,4-Thiadiazole Synthesis start Define Target Thiadiazole Isomer isomer_choice Desired Isomer? start->isomer_choice path_124 Synthetic Approach? isomer_choice->path_124 1,2,4-Thiadiazole path_134 Synthetic Approach? isomer_choice->path_134 1,3,4-Thiadiazole oxidative_dimerization oxidative_dimerization path_124->oxidative_dimerization Oxidative Dimerization of Thioamides cycloaddition cycloaddition path_124->cycloaddition Cycloaddition cyclodehydration cyclodehydration path_134->cyclodehydration Cyclodehydration catalyst_choice_124 Catalyst Options oxidative_dimerization->catalyst_choice_124 Select Catalyst iodine iodine catalyst_choice_124->iodine Iodine/O2 (Metal-free, Green) copper copper catalyst_choice_124->copper Copper(II)/Air (Cost-effective) enzyme enzyme catalyst_choice_124->enzyme Enzyme (High Selectivity) catalyst_choice_134 Catalyst Options cyclodehydration->catalyst_choice_134 Select Catalyst strong_acid strong_acid catalyst_choice_134->strong_acid Strong Acid (POCl3, H2SO4) heterogeneous heterogeneous catalyst_choice_134->heterogeneous Heterogeneous (e.g., V2O5/FAp)

Caption: Catalyst selection workflow for thiadiazole synthesis.

General Mechanism for Acid-Catalyzed 1,3,4-Thiadiazole Synthesis

This diagram outlines the key steps in the acid-catalyzed cyclodehydration reaction for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles.

Acid_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCOOH Carboxylic Acid (R-COOH) Acyl_Thiosemicarbazide N-Acylthiosemicarbazide Intermediate RCOOH->Acyl_Thiosemicarbazide + Thiosemicarbazide - H2O Thiosemicarbazide Thiosemicarbazide Protonated_Carbonyl Protonated Carbonyl Acyl_Thiosemicarbazide->Protonated_Carbonyl + H+ (Acid Catalyst) Cyclized_Intermediate Cyclized Intermediate Protonated_Carbonyl->Cyclized_Intermediate Intramolecular Nucleophilic Attack Thiadiazole 2-Amino-5-R-1,3,4-Thiadiazole Cyclized_Intermediate->Thiadiazole - H2O, - H+

Caption: Acid-catalyzed 1,3,4-thiadiazole formation mechanism.

References

Managing impurities in the synthesis of heterocyclic nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Management and Troubleshooting for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of heterocyclic nitriles. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into managing impurities during your synthetic workflows. This resource is structured to address the specific and often complex challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively design more robust and cleaner synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of heterocyclic nitriles in a practical question-and-answer format.

Issue 1: My reaction mixture shows a significant amount of the corresponding amide or carboxylic acid by-product. What is happening and how can I prevent this?

Answer:

The presence of amide or carboxylic acid impurities is a classic issue stemming from the hydrolysis of the nitrile group.[1][2] The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water, which can be present in your solvents or introduced during work-up.[1] This hydrolysis can be catalyzed by both acidic and basic conditions.

Causality and Prevention Strategy:

  • Moisture Control: The most critical factor is the rigorous exclusion of water.

    • Solvent Purity: Use anhydrous solvents. For particularly sensitive reactions, it is advisable to distill solvents over a suitable drying agent (e.g., CaH₂ for aprotic solvents) or use commercially available dry solvents packaged under an inert atmosphere.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Purity: Ensure all starting materials and reagents are thoroughly dried.

  • Reaction Quenching and Work-up:

    • Avoid quenching the reaction with aqueous solutions if possible, or do so at low temperatures to minimize the rate of hydrolysis.

    • If an aqueous work-up is necessary, perform it quickly and proceed to extraction with a non-polar organic solvent immediately. Neutralize any acidic or basic conditions before prolonged exposure to water.

Protocol: General Anhydrous Reaction Setup

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction: Maintain the inert atmosphere throughout the course of the reaction.

Issue 2: I am synthesizing a pyridine-based nitrile and I'm observing an impurity with a mass of +16 amu compared to my product. What is it and how do I deal with it?

Answer:

This +16 mass unit impurity is almost certainly the corresponding pyridine-N-oxide. The nitrogen atom in pyridine and other nitrogen-containing heterocyles is susceptible to oxidation.[3][4] This is a common side reaction, especially if you are using oxidative conditions at any stage of your synthesis or if certain reagents, like peracids, are used.[3][5]

Causality and Prevention/Remediation Strategy:

  • Oxidant Control: If your synthetic route involves an oxidation step, ensure it is highly selective. If you are not intentionally oxidizing, check your starting materials and solvents for peroxide impurities.

  • Deoxygenation: If N-oxide formation is unavoidable, it can often be removed by a deoxygenation step.[6]

Protocol: Deoxygenation of Pyridine-N-oxides

  • Reagent: A common and effective reagent for deoxygenation is Phosphorus Trichloride (PCl₃).

  • Procedure:

    • Dissolve the crude product containing the N-oxide impurity in a suitable anhydrous solvent (e.g., Dichloromethane or Chloroform) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add PCl₃ (typically 1.1-1.5 equivalents) dropwise. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the N-oxide is consumed.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure.

    • The purified nitrile can then be obtained by chromatography or recrystallization.

Issue 3: My final product is contaminated with residual palladium catalyst from a cross-coupling reaction. How can I effectively remove it?

Answer:

Residual palladium is a frequent and problematic impurity in modern organic synthesis, particularly in the pharmaceutical industry where strict limits on heavy metal contamination are in place.[7] Palladium can exist in various forms in a post-reaction mixture, including colloidal palladium(0) and soluble palladium(II) species, making a single removal strategy not always effective.[8]

Strategies for Palladium Removal:

A multi-pronged approach is often the most successful.

MethodPrincipleBest ForConsiderations
Filtration through Celite® Adsorption/FiltrationHeterogeneous or precipitated PdSimple and fast. May not remove soluble Pd species.[8][9]
Activated Carbon AdsorptionBroad spectrum of Pd speciesCan also adsorb the product, leading to yield loss.[9][10]
Metal Scavengers ChelationSoluble Pd speciesHighly effective but can be expensive. Common scavengers are silica- or polymer-bound thiols or amines.[9][11]
Crystallization Differential SolubilityProducts that are crystalline solidsPalladium species may remain in the mother liquor.[9][12]
Aqueous Washes ExtractionIonic Pd(II) speciesCan use solutions of reagents like N-acetylcysteine or EDTA to chelate and extract palladium into the aqueous phase.

Protocol: Palladium Scavenging using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or DCM).

  • Scavenger Addition: Add a silica-based thiol scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50°C) for 2-18 hours. The optimal time and temperature should be determined experimentally for your specific system.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure full recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analysis: The palladium content should be analyzed by a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for crystallizing heterocyclic nitriles to achieve high purity?

A1: Recrystallization is a powerful purification technique based on the differential solubility of your compound and impurities in a given solvent at different temperatures.[13][14]

  • Solvent Selection is Key: An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[15] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof). A good starting point for many heterocyclic compounds is ethyl acetate or acetonitrile.[16]

  • Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent to create a saturated solution. Using too much solvent will result in low recovery.[15]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Insoluble Impurities: If you observe insoluble impurities in the hot solution, perform a hot gravity filtration before cooling.[13]

Q2: Which chromatographic methods are most effective for separating isomeric nitrile impurities?

A2: The separation of isomers can be challenging due to their similar physical properties.[17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analytical monitoring and preparative separation of isomers.

    • Stationary Phase: Standard C18 columns are a good starting point. For more challenging separations, consider phenyl-hexyl or biphenyl phases, which can offer different selectivity through π-π interactions with the aromatic heterocycle and nitrile group.[18]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. Experiment with additives like formic acid or trifluoroacetic acid to improve peak shape for basic heterocycles.

  • Flash Column Chromatography: For preparative scale, flash chromatography on silica gel is standard. If separation is difficult, changing the solvent system polarity or using a different stationary phase (e.g., alumina) may be effective.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for isomer separation at a preparative scale, as it avoids irreversible adsorption onto a solid support.[19]

Q3: How does reaction temperature and solvent polarity affect the purity of my heterocyclic nitrile synthesis?

A3: Temperature and solvent polarity are critical parameters that can significantly influence reaction selectivity and impurity profiles.

  • Temperature: Higher temperatures can accelerate desired reactions but may also increase the rate of side reactions, leading to more by-products. For example, in cyanation reactions, elevated temperatures can sometimes lead to decomposition of the cyanide source or side reactions with the solvent. It is often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate. The stability of nitrile butadiene rubber, for instance, is highly dependent on temperature, with higher temperatures leading to post-vulcanization processes.[20][21]

  • Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction rates and pathways. The solubility of nitrile-containing polymers is highly dependent on the acrylonitrile content and the polarity of the solvent.[22][23] In SₙAr (nucleophilic aromatic substitution) reactions to introduce a cyano group, polar aprotic solvents like DMF or DMSO are often used to dissolve the cyanide salt and accelerate the reaction. However, these solvents can be difficult to remove and may contain water, leading to hydrolysis by-products.

Visualized Workflows

Diagram 1: General Workflow for Impurity Identification and Remediation

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification cluster_2 Remediation Strategy cluster_3 Final Product Crude Product Crude Product Analytical Check (LC-MS, NMR) Analytical Check (LC-MS, NMR) Crude Product->Analytical Check (LC-MS, NMR) Identify Impurities Identify Impurities Analytical Check (LC-MS, NMR)->Identify Impurities Impurity Detected? Starting Material Starting Material Identify Impurities->Starting Material By-product (e.g., Amide, N-Oxide) By-product (e.g., Amide, N-Oxide) Identify Impurities->By-product (e.g., Amide, N-Oxide) Catalyst Residue Catalyst Residue Identify Impurities->Catalyst Residue Select Purification Select Purification Identify Impurities->Select Purification Recrystallization Recrystallization Select Purification->Recrystallization Chromatography Chromatography Select Purification->Chromatography Scavenging/Extraction Scavenging/Extraction Select Purification->Scavenging/Extraction Pure Product Pure Product Select Purification->Pure Product Final QC Final QC Pure Product->Final QC G start Crude Product (contains Pd) q1 Is the product a solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes scavenge Use Metal Scavenger (Thiol, Amine) q1->scavenge No q2 Is Pd still present? recrystallize->q2 carbon Treat with Activated Carbon scavenge->carbon q2->scavenge Yes end Pure Product (Low Pd) q2->end No chromatography Column Chromatography carbon->chromatography chromatography->end

References

Technical Support Center: Enhancing the Stability of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound during experimental use. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reproducibility of your results.

Introduction: The Chemical Nature of this compound

This compound belongs to the 1,2,3-thiadiazole class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The stability of this aromatic ring system, coupled with the reactivity of the nitrile functional group, presents unique challenges and considerations for its use in experimental settings. This guide will provide a comprehensive overview of the factors affecting its stability and practical solutions to mitigate degradation.

Core Stability Considerations

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, photodegradation, and thermal decomposition. Understanding these degradation pathways is critical for proper handling, storage, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation factors are exposure to:

  • Strong acids or bases: The nitrile group is susceptible to hydrolysis under these conditions, which can convert it to a carboxylic acid or carboxamide. The thiadiazole ring itself can also be sensitive to harsh pH conditions.

  • Light: Particularly UV radiation, which can induce photochemical reactions and lead to the formation of degradation products.

  • Elevated temperatures: High temperatures can accelerate degradation reactions and lead to decomposition of the compound.

  • Strong oxidizing agents: These can react with the thiadiazole ring, leading to its cleavage or modification.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be stored in a cool, dark, and dry place, preferably in a desiccator at or below room temperature. For extended storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common symptom of compound degradation. If you observe decreasing potency, unexpected side products in your reaction mixtures, or changes in the physical appearance of your stock solution (e.g., color change), it is highly probable that your compound is degrading. It is crucial to assess the purity of your compound before and during your experiments.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Preparing stock solutions in aqueous buffers should be done with caution. Due to the risk of hydrolysis, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol.[1] Aliquots of this stock solution can then be diluted into your aqueous experimental buffer immediately before use. The stability of the compound in your specific aqueous buffer should be validated.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Possible Cause Suggested Solution
Loss of biological activity over time in a multi-day experiment. Degradation of the compound in the experimental medium (e.g., cell culture media, assay buffer).Prepare fresh dilutions of the compound from a stable stock solution for each day of the experiment. If possible, perform a time-course stability study of the compound in your experimental medium by analyzing samples at different time points using HPLC.
Appearance of a new peak in my HPLC chromatogram during analysis. Formation of a degradation product.Characterize the new peak using LC-MS to determine its molecular weight. Based on the molecular weight and known degradation pathways (e.g., hydrolysis), you can hypothesize the structure of the degradation product. The nitrile group hydrolyzing to a carboxylic acid would result in an increase in molecular weight of 17 Da (addition of H₂O and loss of NH₃).
The solid compound has changed color or become clumpy. Absorption of moisture and/or degradation due to improper storage.Discard the compromised batch of the compound. Ensure future batches are stored in a desiccator with a functional desiccant and protected from light.
Low or no yield in a reaction where the compound is a starting material. The compound may have degraded prior to the reaction, or the reaction conditions are too harsh.Verify the purity of the starting material by HPLC or NMR before starting the reaction. Avoid strongly acidic or basic conditions and high temperatures if possible. Consider using milder reaction conditions.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solvent or buffer.

Objective: To determine the rate of degradation of the compound under specific conditions.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solution: Dilute the stock solution into the solvent or buffer of interest to the final desired concentration (e.g., 100 µM).

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the test solution onto the HPLC system to obtain the initial peak area of the compound.

  • Incubation: Store the test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC system.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T₀ peak area.

    • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Suggested HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B). A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (typically in the range of 250-300 nm for thiadiazoles).

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To generate and identify degradation products under various stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-MS and NMR to identify and characterize the degradation products.

Visualization of Workflows

Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Test Prepare Test Solution (Dilute in experimental buffer) Prep_Stock->Prep_Test T0_Analysis T₀ HPLC Analysis (Establish baseline) Prep_Test->T0_Analysis Incubate Incubate under Experimental Conditions T0_Analysis->Incubate Time_Analysis Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) Incubate->Time_Analysis Calc_Remaining Calculate % Remaining (vs. T₀) Time_Analysis->Calc_Remaining Plot_Data Plot % Remaining vs. Time Calc_Remaining->Plot_Data Det_Kinetics Determine Degradation Kinetics Plot_Data->Det_Kinetics

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Purity Is the solid compound pure and dry? Start->Check_Purity Check_Solution_Age Is the stock solution freshly prepared? Check_Purity->Check_Solution_Age Yes Solution_Purity Verify purity with HPLC/NMR. Discard if impure. Check_Purity->Solution_Purity No Check_Conditions Are experimental conditions (pH, temp, light) controlled? Check_Solution_Age->Check_Conditions Yes Solution_Stock Prepare fresh stock solution. Store properly. Check_Solution_Age->Solution_Stock No Solution_Conditions Optimize conditions. Perform stability study. Check_Conditions->Solution_Conditions No End Consistent Results Check_Conditions->End Yes Solution_Purity->Start Solution_Stock->Start Solution_Conditions->Start

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methyl-1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in the landscape of agrochemical and medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent fungicidal, antiviral, insecticidal, and herbicidal properties.[1] This guide offers an in-depth comparison of 4-methyl-1,2,3-thiadiazole derivatives, elucidating the intricate relationship between their chemical structure and biological function. We will delve into the experimental data that underpins these relationships, providing a clear rationale for the design and optimization of next-generation bioactive compounds.

The 4-Methyl-1,2,3-Thiadiazole Core: A Versatile Pharmacophore

The inherent chemical properties of the 1,2,3-thiadiazole ring, combined with the methyl group at the 4-position, provide a unique electronic and steric foundation for molecular design. The strategic placement of various substituents on this core structure allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictates its interaction with biological targets. This guide will systematically explore the impact of these modifications on the diverse bioactivities of these derivatives.

Fungicidal Activity: Unraveling the SAR for Mycelial Inhibition

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated significant potential as antifungal agents. The primary mechanism of action for many azole-based fungicides, a class to which thiadiazoles are related, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2][3] The structure-activity relationship (SAR) studies reveal key insights into the structural requirements for potent fungicidal activity.

Key SAR Insights for Fungicidal Activity:
  • Substitution at the 5-position: The introduction of a carboxamide or a fused heterocyclic ring system at the 5-position of the 4-methyl-1,2,3-thiadiazole core has been a fruitful strategy. For instance, linking the thiadiazole to a 1,2,4-triazolo[3,4-b][2][4][5]thiadiazole moiety has yielded compounds with broad-spectrum fungicidal activity.[6]

  • Influence of Aromatic and Aliphatic Groups: The nature of the substituent on these appended rings is critical. Derivatives containing a 3-(trifluoromethyl)phenyl or a 2-methylphenyl group have shown a potential for a wide spectrum of fungicidal activity.[7] In one study, a trichloromethyl group at the 6-position of the triazolo-thiadiazole ring system led to a compound with an EC50 value of 7.28 µmol/L against Pellicularia sasakii.[6]

  • Organometallic Derivatives: The synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates has produced compounds with remarkable antifungal efficacy. A triethyltin derivative exhibited an EC50 of 0.12 µg/mL against Physalospora piricola and 0.16 µg/mL against Gibberella zeae.[1]

Comparative Fungicidal Activity of 4-Methyl-1,2,3-Thiadiazole Derivatives
Compound IDCore Structure ModificationSubstituent(s)Target FungiEC50 (µmol/L)Reference
1 3-(4-methyl-1,2,3-thiadiazolyl)-[2][5][8]triazolo[3,4-b][2][4][5]thiadiazole6-trichloromethylPellicularia sasakii7.28[6]
2 3-(4-methyl-1,2,3-thiadiazolyl)-[2][5][8]triazolo[3,4-b][2][4][5]thiadiazole6-trichloromethylAlternaria solani42.49[6]
3 3-(4-methyl-1,2,3-thiadiazolyl)-[2][5][8]triazolo[3,4-b][2][4][5]thiadiazole6-n-propylVarious fungiBroad-spectrum activity[6]
4 4-methyl-1,2,3-thiadiazole-5-carboxylateTriethyltinPhysalospora piricola0.12 (µg/mL)[1]
5 4-methyl-1,2,3-thiadiazole-5-carboxylateTriethyltinGibberella zeae0.16 (µg/mL)[1]

Antiviral Activity against Tobacco Mosaic Virus (TMV): A Plant Protection Perspective

The fight against plant viral diseases is a critical aspect of global food security, and 4-methyl-1,2,3-thiadiazole derivatives have emerged as promising agents against the destructive Tobacco Mosaic Virus (TMV).[5] The SAR in this context highlights the importance of specific substitutions that enhance the protective, curative, and inactivating effects of these compounds.

Key SAR Insights for Anti-TMV Activity:
  • Aromatic Substituents: Aromatic amines coupled to the 4-methyl-1,2,3-thiadiazole core via a Ugi reaction have yielded derivatives with significant in vivo anti-TMV activity.[9] Compounds containing phenyl, 2-(trifluoromethyl)phenyl, 3-(trifluoromethyl)phenyl, 3-nitrophenyl, 4-nitrophenyl, 2-methylphenyl, and 4-hydroxyphenyl groups have all demonstrated good potential.[7]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring appears to be beneficial. For instance, derivatives with a 3-(trifluoromethyl)phenyl or a 4-hydroxyphenyl group showed good direct antivirus activity against TMV in vitro.[7]

  • Halogen Substitution: The replacement of a chlorine atom with a fluorine atom on an associated phenyl ring has been shown to improve the direct inhibition of TMV in vitro.[7]

  • Fused Heterocycles: The introduction of a tetrazole moiety to the 1,2,3-thiadiazole ring has resulted in compounds with better anti-TMV activity than the commercial antiviral agent ribavirin at the same concentration.[10]

Comparative Anti-TMV Activity of 4-Methyl-1,2,3-Thiadiazole Derivatives
Compound TypeKey Structural FeatureActivity Metric (at 500 µg/mL)Reference
Ugi reaction productsPhenyl, trifluoromethylphenyl, nitrophenyl, methylphenyl, hydroxyphenyl substituentsGood in vivo protection, inactivation, and curative activities[7][9]
Fused with Tetrazole2-fluorophenyl substituentProtection effect > Ribavirin[10]
4-carboxamide derivative-Curative activity: 60%[1]

Insecticidal Activity: Targeting Agricultural Pests

The development of novel insecticides is crucial for managing crop pests, and certain 4-methyl-1,2,3-thiadiazole derivatives have shown promising insecticidal properties. The SAR for this activity points towards the importance of specific side chains and substitutions.

Key SAR Insights for Insecticidal Activity:
  • Carboxamide Derivatives: 1,2,3-Thiadiazole carboxamide analogues have demonstrated significant aphicidal activity.[1]

  • Influence of Fluorine: The introduction of fluoro or difluoro groups on a phenyl moiety attached to the carboxamide significantly enhanced the aphicidal potential.[1] In contrast, a methyl substitution led to lower activity.

  • Fused Pyrimidine Ring: The fusion of a pyrimidine ring to a 1,3,4-thiadiazole core (a related isomer) has been shown to result in high insecticidal activity (100% toxicity) against Spodoptera littoralis.[11] While this is not a 4-methyl-1,2,3-thiadiazole derivative, it provides valuable insight into the potential of fused heterocyclic systems.

Comparative Insecticidal Activity of 1,2,3-Thiadiazole Carboxamide Derivatives against Aphids
Compound IDPhenyl SubstituentLC50 (µg/mL)Reference
120 Fluoro or difluoro33.4[1]
121 Fluoro or difluoro50.2[1]
122 Methyl61.8[1]
Pymetrozine (Standard)-7.1[1]

Herbicidal Activity: A New Frontier for Weed Management

While less explored than other activities, some 4-methyl-1,2,3-thiadiazole derivatives have exhibited herbicidal properties. The mode of action for some thiadiazole-based herbicides involves the inhibition of photosynthesis.[4][12]

Key SAR Insights for Herbicidal Activity:
  • 2-Cyanoacrylate Derivatives: A series of novel 2-cyanoacrylates containing the 4-methyl-1,2,3-thiadiazole ring have shown good herbicidal activities.[13]

  • Specific Side Chains: (Z)-methoxyethyl- and (Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylates demonstrated 100% herbicidal activity against rape and amaranth pigweed at a dose of 1.5 kg/ha .[13]

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, detailed experimental protocols for key bioassays are provided below.

Protocol 1: Antifungal Bioassay (Mycelial Growth Inhibition)
  • Preparation of Test Solutions: Dissolve the synthesized 4-methyl-1,2,3-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Test Compounds: While the PDA is still molten, add the test compound solutions to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: Test a range of concentrations and use probit analysis to calculate the EC50 value, which is the concentration that inhibits 50% of mycelial growth.

Protocol 2: Antiviral Bioassay against TMV (Half-Leaf Method)
  • Virus Purification: Purify TMV from systemically infected host plants (e.g., Nicotiana tabacum) using standard virological techniques.

  • Plant Preparation: Use local lesion host plants (e.g., Nicotiana glutinosa) at the 5-6 leaf stage.

  • Preparation of Inoculum and Test Solutions: Prepare a solution of the purified TMV in a phosphate buffer. Mix the test compound solutions with the TMV solution for inactivation assays. For protective assays, apply the test compound to the leaf surface before virus inoculation. For curative assays, apply the test compound after virus inoculation.

  • Inoculation: Gently rub the TMV solution (or the mixture for inactivation assays) onto one half of a leaf, while the other half is treated with a control solution (buffer or buffer with the solvent used for the test compound).

  • Incubation: Keep the plants in a greenhouse under controlled conditions for 3-4 days to allow for local lesion development.

  • Data Collection: Count the number of local lesions on each half-leaf.

  • Calculation of Inhibition Rate: Calculate the percentage of viral inhibition for each treatment (protective, curative, inactivation) using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of local lesions on the control half-leaves, and T is the average number of local lesions on the treated half-leaves.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the structural modifications and the resulting biological activities, the following diagrams illustrate key concepts.

SAR_Fungicidal Core 4-Methyl-1,2,3-thiadiazole C5_Sub 5-Position Substitution Core->C5_Sub Modification Aromatic_Sub Aromatic/Aliphatic Groups on Appended Ring C5_Sub->Aromatic_Sub Further Substitution Activity Fungicidal Activity Aromatic_Sub->Activity Influences Experimental_Workflow_Antiviral cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis TMV_Purification TMV Purification Inoculation Half-Leaf Inoculation TMV_Purification->Inoculation Compound_Prep Compound Solution Preparation Compound_Prep->Inoculation Incubation Incubation (3-4 days) Inoculation->Incubation Lesion_Count Local Lesion Counting Incubation->Lesion_Count Inhibition_Calc Inhibition Rate Calculation Lesion_Count->Inhibition_Calc

References

A Comparative Analysis of the Biological Activity of Thiadiazole Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiadiazole scaffold stands out as a "privileged" heterocyclic structure.[1][2][3] This five-membered ring, containing one sulfur and two nitrogen atoms, is a cornerstone in the development of therapeutic agents due to its remarkable versatility and broad spectrum of biological activities.[1][4][5] The isomeric forms of thiadiazole—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each confer distinct physicochemical properties to their derivatives, leading to a fascinating diversity in their pharmacological profiles.[1][4][6]

This guide offers an in-depth comparative analysis of these isomers, synthesizing data from preclinical studies to provide researchers and drug development professionals with a clear understanding of their respective strengths and potential therapeutic applications. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Four Faces of Thiadiazole: A Structural Overview

The arrangement of the heteroatoms within the five-membered ring is the defining feature of each thiadiazole isomer. This seemingly subtle difference in structure profoundly impacts the electron distribution, aromaticity, and hydrogen-bonding capacity of the molecule, which in turn dictates its interaction with biological targets.[4]

Comparative Biological Activities

While all thiadiazole isomers exhibit a range of biological effects, certain activities are more pronounced in specific isomeric forms. The 1,3,4-thiadiazole isomer, in particular, has been the subject of extensive research and has shown significant therapeutic potential.[5][7][8]

Anticancer Activity:

The development of novel anticancer agents is a critical area of research where thiadiazoles have shown immense promise.[7][9] The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, allowing its derivatives to potentially interfere with DNA replication in cancer cells.[7][9]

  • 1,3,4-Thiadiazole: This isomer is arguably the most prolific anticancer scaffold among the four.[5][7][10] Derivatives have demonstrated potent cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and prostate cancers.[7][10] Mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like histone deacetylases (HDACs), and interference with cell signaling pathways.[10] For instance, certain 1,3,4-thiadiazole derivatives have shown significant inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2, key proteins in cancer progression.[9]

  • 1,2,3-Thiadiazole: This isomer has also yielded compounds with significant antitumor activity.[1][6] Notably, some derivatives have exhibited potent effects against human breast cancer cells, with IC50 values comparable to the established drug adriamycin.[6]

  • 1,2,4-Thiadiazole: While also showing anticancer potential, derivatives of this isomer have been noted for their activity in human myeloid leukemia cell lines.[6]

  • 1,2,5-Thiadiazole: This isomer has been investigated for its anticancer properties, with some sulfur-substituted derivatives showing particular activity against leukemia and prostate cancer cell lines.[6]

Antimicrobial Activity:

With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent.[4] Thiadiazole derivatives have emerged as a promising class of compounds in this domain.

  • 1,3,4-Thiadiazole: This isomer is a workhorse in the antimicrobial field, with derivatives exhibiting broad-spectrum activity against both bacteria and fungi.[8][11][12][13] Marketed drugs like the antibiotic cefazedone contain the 1,3,4-thiadiazole core.[12]

  • 1,2,4-Thiadiazole: Fused ring systems incorporating the 1,2,4-thiadiazole moiety have demonstrated diverse pharmacological activities, including bactericidal and fungicidal properties.[4]

  • 1,2,3-Thiadiazole & 1,2,5-Thiadiazole: While perhaps less explored for antimicrobial applications than the 1,3,4-isomer, these scaffolds have also been incorporated into molecules with reported antimicrobial effects.[1][3]

Other Notable Activities:

The versatility of the thiadiazole core extends to a wide range of other therapeutic areas:

  • Anti-inflammatory and Analgesic: Derivatives of both 1,3,4- and 1,2,4-thiadiazole have shown promise as anti-inflammatory and pain-relieving agents.[4][8][14]

  • Anticonvulsant: The 1,3,4-thiadiazole scaffold has been successfully incorporated into anticonvulsant drugs.[4][14]

  • Antiviral and Antidiabetic: Emerging research points to the potential of 1,3,4-thiadiazole derivatives in treating viral infections and diabetes.[11]

  • Plant Elicitors: Derivatives of 1,2,3-thiadiazole have been commercialized as elicitors, which activate defense responses in plants (Systemic Acquired Resistance).[15]

// Isomers T134 [label="1,3,4-Thiadiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T123 [label="1,2,3-Thiadiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T124 [label="1,2,4-Thiadiazole", fillcolor="#FBBC05", fontcolor="#202124"]; T125 [label="1,2,5-Thiadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Activities Anticancer [label="Anticancer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticonvulsant [label="Anticonvulsant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Other Activities\n(Antiviral, Antidiabetic,\nPlant Elicitor)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges T134 -> Anticancer [label="Dominant"]; T134 -> Antimicrobial [label="Strong"]; T134 -> AntiInflammatory; T134 -> Anticonvulsant; T134 -> Other;

T123 -> Anticancer; T123 -> Other;

T124 -> Anticancer; T124 -> Antimicrobial; T124 -> AntiInflammatory;

T125 -> Anticancer; } mendot Caption: Predominant biological activities associated with thiadiazole isomers.

Quantitative Comparison of Anticancer Activity

To facilitate a direct comparison, the following table summarizes reported half-maximal inhibitory concentration (IC50) values for representative thiadiazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Isomer ScaffoldDerivative TypeCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Disulfide derivativeMCF-7 (Breast)1.78[7]
1,3,4-Thiadiazole Disulfide derivativeA549 (Lung)4.04[7]
1,3,4-Thiadiazole Imidazole hybridHEPG2-1 (Liver)0.86[7]
1,3,4-Thiadiazole Ciprofloxacin-basedA549 (Lung)2.79[9]
1,3,4-Thiadiazole Ciprofloxacin-basedSKOV-3 (Ovarian)3.58[9]
1,2,3-Thiadiazole DHEA derivativeT47D (Breast)0.042 - 0.058[6]
1,2,4-Thiadiazole Benzoimidazo derivativeHL-60 (Leukemia)0.24 - 1.72[6]
1,2,5-Thiadiazole Anthra-fused derivativeLeukemia Cell Lines0.18 - 1.45[6]

Note: This table presents selected data for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Here, we detail the methodologies for two key biological assays.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16]

Causality: The foundational principle of this assay is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of a compound's cytotoxic or growth-inhibitory effects.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiadiazole compounds in the appropriate culture medium. Add these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]

// Nodes Start [label="Start: Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add serial dilutions of\nThiadiazole compounds\n(incl. controls)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate for 48-72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 4 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubilize [label="Remove medium,\nadd Solubilizing Agent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\nand determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Quantified\nCytotoxicity Data", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } mendot Caption: Standardized workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, which is the lowest concentration that prevents visible growth of a microorganism.[17][18][19]

Causality: This protocol relies on exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The absence of visible growth (turbidity) after incubation indicates that the compound has inhibited microbial proliferation at that concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[17]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test thiadiazole compound in a suitable cation-adjusted Mueller-Hinton broth (CAMHB).[18]

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: The protocol's self-validating nature requires several controls:

    • Positive Control: Broth with inoculum and a standard antibiotic (e.g., Vancomycin, Ciprofloxacin).[17]

    • Negative Control (Growth Control): Broth with inoculum but no test compound.[17]

    • Sterility Control: Broth only, with no inoculum or compound.[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed.[17][20] This can be confirmed by measuring the optical density with a plate reader.

Conclusion

The thiadiazole isomers represent a rich source of chemical diversity for drug discovery. While the 1,3,4-thiadiazole scaffold has been the most extensively studied and has yielded numerous potent candidates, particularly in oncology and infectious diseases, the other isomers (1,2,3-, 1,2,4-, and 1,2,5-) also possess unique and valuable biological profiles that warrant further investigation.[5] A comprehensive understanding of the structure-activity relationships within each isomeric class, guided by robust and standardized biological evaluation, will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic family. Continued research in this area is poised to deliver the next generation of innovative medicines.[5]

References

Validation of the antimicrobial efficacy of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile against known pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Efficacy of the 4-Methyl-1,2,3-Thiadiazole Scaffold

A Senior Application Scientist's Evaluation of Novel Thiadiazole Derivatives Against Clinically Relevant Pathogens

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel chemical scaffolds with potent antimicrobial activity. The 1,2,3-thiadiazole ring system represents a promising pharmacophore due to its unique chemical properties and diverse biological activities.[1][2] This guide provides a comprehensive technical comparison of the antimicrobial efficacy of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid against a panel of known Gram-positive and Gram-negative pathogens. We present in-depth experimental data, contextualize the findings against established antibiotics, and provide detailed, self-validating protocols compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure scientific rigor and reproducibility.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new anti-infective agents.

Introduction: The Rationale for Investigating Thiadiazole Derivatives

The 1,3,4-thiadiazole core and its isomers, such as the 1,2,3-thiadiazole scaffold, have garnered significant attention in medicinal chemistry.[5] These five-membered heterocyclic compounds are bioisosteres of pyrimidine and possess a unique combination of features that make them attractive for drug design. The presence of a sulfur atom enhances liposolubility, which can improve pharmacokinetic properties and biological activity.[1] Furthermore, the thiadiazole nucleus is a versatile scaffold found in various approved drugs, demonstrating its metabolic stability and potential for safe therapeutic use.[6]

Numerous studies have highlighted the broad-spectrum biological activities of thiadiazole derivatives, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][5] This wide-ranging bioactivity is often attributed to the ability of the thiadiazole ring to interact with key enzymes and disrupt critical biochemical pathways in pathogens.[6] Given the urgent need for new classes of antibiotics to combat multidrug-resistant organisms, a systematic evaluation of novel, rationally designed thiadiazole compounds is both timely and critical.

This guide focuses specifically on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , a scaffold that combines the established thiadiazole core with a modifiable carboxylic acid group, allowing for the synthesis of a diverse library of compounds.[7][8] We will analyze the in vitro antimicrobial performance of a series of its hydrazide-hydrazone derivatives, comparing their efficacy to standard-of-care antibiotics.

Comparative Antimicrobial Efficacy

The antimicrobial potential of a novel compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following data is synthesized from a key study that systematically evaluated a series of fifteen novel hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[7][8]

The study revealed that the antimicrobial effect of these compounds was most pronounced against Gram-positive bacteria, a common trait for certain classes of developmental antibiotics.[7] Compound 15 , which incorporates a 5-nitro-2-furoyl moiety, demonstrated the most significant and broad-spectrum activity among the tested derivatives.[7][8]

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results for the most active compound are compared against reference antibiotics.

Table 1: Comparative MIC Values (µg/mL) of Lead Compound 15 and Reference Antibiotics [7][8]

MicroorganismStrain (ATCC)Compound 15 CiprofloxacinNitrofurantoin
Staphylococcus aureusATCC 259231.95 0.253.91
Staphylococcus aureusATCC 65381.95 0.2515.62
Staphylococcus aureus (MRSA)ATCC 433003.91 >1283.91
Staphylococcus epidermidisATCC 122281.95 0.515.62
Bacillus subtilisATCC 66331.95 0.1257.81
Enterococcus faecalisATCC 2921215.62 115.62
Escherichia coliATCC 25922>1250.01515.62
Pseudomonas aeruginosaATCC 27853>1250.5>125

Interpretation: Compound 15 exhibits potent activity against various strains of Staphylococcus and Bacillus subtilis, with MIC values ranging from 1.95 to 3.91 µg/mL.[7][8] Notably, its activity against methicillin-resistant S. aureus (MRSA) is comparable to nitrofurantoin and significantly better than the resistant profile seen with ciprofloxacin.[7] The activity against S. aureus ATCC 6538 was seven times higher than that of nitrofurantoin.[7] However, the compound showed limited to no activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa).[7] This selective spectrum is a critical finding for guiding future development and potential clinical applications.

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal (killing) activity, whereas a ratio >4 suggests bacteriostatic (inhibitory) activity.

Table 2: Bactericidal Activity of Lead Compound 15 [7][8]

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusATCC 259231.953.912
S. aureusATCC 65381.957.814
S. aureus (MRSA)ATCC 433003.9115.624
S. epidermidisATCC 122281.953.912
B. subtilisATCC 66331.953.912
E. faecalisATCC 2921215.6262.54

Interpretation: For all tested Gram-positive strains, the MBC/MIC ratio for Compound 15 was ≤4, indicating a clear bactericidal effect .[7][8] This is a highly desirable characteristic for a developmental antibiotic, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following protocols are described. They are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][9] The use of standard methodologies is paramount, as the data are only valid if these procedures are strictly followed.[4][9][10]

Workflow for Antimicrobial Susceptibility Testing

The overall process follows a logical sequence from inoculum preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Analysis strain 1. Bacterial Strain Revival (e.g., S. aureus ATCC 25923) isolate 2. Isolate Colonies (Streak on Agar Plate, 24h incubation) strain->isolate inoculum 3. Prepare Inoculum (Adjust to 0.5 McFarland Standard) isolate->inoculum plate 4. Prepare 96-Well Plate (Serial Dilution of Compound) inoculum->plate inoculate 5. Inoculate Plate (Add standardized bacterial suspension) plate->inoculate incubate 6. Incubate (35°C for 16-20 hours) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 8. Plate for MBC (Subculture from clear wells onto agar) read_mic->plate_mbc read_mbc 9. Read MBC (Lowest concentration with no colony growth) plate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Protocol for Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines, the standard for dilution antimicrobial susceptibility tests for aerobic bacteria.[3]

  • Preparation of Compound Stock: Dissolve the test compound (e.g., Compound 15) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Plate Preparation: Using a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations. Leave wells for positive (broth + bacteria, no drug) and negative (broth only) controls.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that each well in the 96-well plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality and Trustworthiness: The use of a 0.5 McFarland standard is critical for ensuring the final inoculum concentration is standardized, as a higher or lower bacterial density can significantly alter MIC results.[11] CAMHB is the standard medium because its composition is well-defined and has minimal interference with the activity of most antibiotics.[9] Including ATCC quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in each run validates the assay by ensuring that results for known antibiotics fall within their expected ranges.[11]

Protocol for MBC Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL) on the subculture plate.

Discussion and Future Perspectives

The validation of the 4-methyl-1,2,3-thiadiazole scaffold, particularly as exemplified by Compound 15, reveals a promising new direction for the development of agents targeting Gram-positive pathogens, including MRSA. The bactericidal mechanism of action is a significant advantage. The presence of the 5-nitro-2-furyl moiety appears essential for the observed bioactivity, a finding that aligns with the known antimicrobial properties of other nitrofurans like nitrofurantoin.[7][8]

The lack of activity against Gram-negative bacteria is a key finding that warrants further investigation. This is often due to the outer membrane of Gram-negative bacteria acting as an impermeable barrier. Future research should focus on two primary areas:

  • Lead Optimization: Synthesizing new analogues of Compound 15 to improve its potency, broaden its spectrum to include Gram-negative organisms, and enhance its drug-like properties (e.g., solubility, metabolic stability).

  • Mechanism of Action Studies: Elucidating how these compounds exert their bactericidal effect. Potential mechanisms for thiadiazole derivatives include interference with cell wall synthesis or disruption of bacterial purine metabolism.[1] Understanding the precise mechanism is crucial for predicting and overcoming potential resistance development.

The logical progression of this research is illustrated below.

G A Initial Screening (MIC/MBC Determination) B Lead Compound Identified (Compound 15) A->B C Structure-Activity Relationship (SAR) (Synthesize Analogues) B->C D Mechanism of Action (MoA) (e.g., Cell Wall Assay) B->D E In Vivo Efficacy Studies (Animal Models) C->E F Toxicity & ADME Profiling C->F D->E G Pre-clinical Candidate E->G F->G

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural features have led to its incorporation into a wide array of biologically active compounds, including those with antimicrobial, anticancer, and plant-activating properties.[1] Specifically, 4-Methyl-1,2,3-thiadiazole-5-carbonitrile is a valuable building block for the synthesis of more complex molecules, owing to the versatile reactivity of the nitrile group. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this target molecule, with a focus on efficiency, practicality, and scalability for researchers in drug development and organic synthesis.

Strategic Overview: Convergent vs. Linear Approaches

The synthesis of this compound can be broadly categorized into two strategic approaches. The first is a linear approach involving the initial formation of the thiadiazole ring with a precursor functional group at the 5-position, which is subsequently converted to the nitrile. The second is a more convergent approach aiming to install the cyano group concurrently with the ring formation. This guide will benchmark two representative routes embodying these strategies.

  • Route A: Post-Cyclization Functional Group Transformation. This well-established route relies on the robust Hurd-Mori synthesis to construct the thiadiazole core with an ester functionality, followed by a multi-step conversion to the target nitrile.

  • Route B: Direct Cyclization of a Cyano-Substituted Precursor. This route explores the direct use of a cyano-containing starting material in the Hurd-Mori cyclization, potentially offering a more step-economical pathway.

Visualizing the Synthetic Pathways

The following diagram illustrates the strategic differences between the two benchmarked routes.

G cluster_A Route A: Post-Cyclization Functional Group Transformation cluster_B Route B: Direct Cyclization of Cyano-Substituted Precursor A_start Ethyl Acetoacetate A_hydrazone Hydrazone Intermediate A_start->A_hydrazone Hydrazine deriv. A_ester Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate A_hydrazone->A_ester Hurd-Mori Cyclization (SOCl₂) A_amide 4-Methyl-1,2,3-thiadiazole-5-carboxamide A_ester->A_amide Amidation A_end This compound A_amide->A_end Dehydration B_start α-Cyano-β-ketoester B_hydrazone Cyano-Hydrazone Intermediate B_start->B_hydrazone Hydrazine deriv. B_end This compound B_hydrazone->B_end Hurd-Mori Cyclization (SOCl₂)

Caption: Comparative workflow of the two primary synthetic routes.

Route A: The Classic Hurd-Mori Synthesis and Subsequent Nitrile Formation

This route is arguably the most traditional and well-documented path. It leverages the reliability of the Hurd-Mori reaction, a cornerstone in 1,2,3-thiadiazole synthesis, which involves the cyclization of hydrazones possessing an α-methylene group with thionyl chloride.[1][2]

Causality Behind Experimental Choices

The choice of a β-ketoester like ethyl acetoacetate as the starting material is strategic. The α-methylene group is essential for the Hurd-Mori cyclization, and the ester provides a stable, versatile handle for subsequent transformations. Thionyl chloride serves as both the sulfur source and the dehydrating agent for the cyclization.[3] The conversion of the resulting ester to an amide is a necessary intermediate step, as amides are readily dehydrated to nitriles under mild conditions, preserving the sensitive thiadiazole ring.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazono)propanoate

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq.) and sodium acetate (1.5 eq.) in a minimal amount of water.

  • Add ethanol to the solution, followed by the dropwise addition of ethyl 2-methyl-3-oxobutanoate (1.0 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours until precipitation of the semicarbazone is complete.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. The semicarbazone is typically of sufficient purity for the next step.[4]

Step 2: Hurd-Mori Cyclization to Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

  • To a flask equipped with a dropping funnel and a gas outlet (to neutralize HCl gas), add anhydrous dichloromethane.

  • Cool the solvent in an ice bath and slowly add thionyl chloride (3.0-4.0 eq.).

  • Add the semicarbazone from Step 1 portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester.[3]

Step 3: Amidation to 4-Methyl-1,2,3-thiadiazole-5-carboxamide

  • Dissolve the ethyl ester from Step 2 in ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 24-48 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid carboxamide can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[5]

Step 4: Dehydration to this compound

  • Suspend the carboxamide from Step 3 in an anhydrous solvent such as dichloromethane or DMF.

  • Add a dehydrating agent. A mild and effective choice is cyanuric chloride (0.5 eq.) in the presence of DMF.[6][7]

  • Stir the mixture at room temperature for 1-2 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Route B: A More Convergent Approach via a Cyano-Hydrazone

This strategy aims to improve the overall efficiency by incorporating the nitrile functionality into the starting material, thereby reducing the number of synthetic steps. The success of this route hinges on the stability of the cyano group under the acidic and dehydrating conditions of the Hurd-Mori reaction.

Causality Behind Experimental Choices

The selection of a starting material like ethyl 2-cyano-3-oxobutanoate is key. This molecule contains the requisite α-methylene group for the Hurd-Mori cyclization, the methyl ketone precursor for the 4-methyl group, and the cyano group for the 5-position. The direct formation of the target molecule in a single cyclization step would represent a significant improvement in step economy. Published syntheses of other cyanomethyl-substituted thiadiazoles via the Hurd-Mori reaction support the feasibility of this approach, indicating the cyano group's resilience.[4][8]

Experimental Protocol: Route B

Step 1: Synthesis of the Cyano-Hydrazone Intermediate

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq.) and a mild base such as sodium acetate (1.5 eq.) in a water/ethanol mixture.

  • Add ethyl 2-cyano-3-oxobutanoate (1.0 eq.) dropwise to the solution.

  • Stir the mixture at room temperature for 6-8 hours. The progress can be monitored by TLC.

  • Upon completion, the hydrazone may precipitate or can be isolated by extraction after partial removal of the ethanol.

  • Wash the isolated product with cold water and dry thoroughly.

Step 2: Direct Hurd-Mori Cyclization to this compound

  • In a flask cooled in an ice bath, slowly add thionyl chloride (3.0-4.0 eq.) to an anhydrous solvent like dichloromethane.

  • Add the dry cyano-hydrazone from Step 1 in small portions, ensuring the temperature remains low.

  • Allow the reaction to proceed at room temperature overnight.

  • Work up the reaction as described in Route A, Step 2 (quenching with ice, extraction, washing, and drying).

  • Purify the crude product by column chromatography on silica gel to isolate the target this compound.

Comparative Analysis and Benchmarking

ParameterRoute A: Post-Cyclization TransformationRoute B: Direct CyclizationJustification & Expert Insights
Overall Yield Moderate (typically 30-50% over 4 steps)Potentially Higher (50-70% over 2 steps)Route B avoids the cumulative losses of a longer sequence. However, the yield of the direct cyclization (Step B2) is highly dependent on the stability and reactivity of the cyano-hydrazone.
Step Economy Poor (4 steps)Excellent (2 steps)A significant advantage for Route B, reducing labor, solvent usage, and waste generation.
Reagent Availability & Cost Starting materials are very common and inexpensive.α-Cyano-β-ketoesters are less common and more expensive than ethyl acetoacetate.The higher cost of starting materials for Route B may be offset by savings in solvents and reagents over the shorter sequence.
Process Safety & Handling Involves handling of ammonia gas/solution. Multiple steps with toxic reagents (SOCl₂).Fewer steps, but still requires careful handling of thionyl chloride.Both routes require the use of thionyl chloride, which must be handled in a fume hood with appropriate personal protective equipment. Route A adds the hazard of handling ammonia.
Scalability Each step is well-documented and generally scalable.Potentially more scalable due to fewer steps, but the cyclization of the cyano-hydrazone may require more careful optimization of conditions.The fewer unit operations in Route B make it an attractive candidate for large-scale synthesis, provided the key cyclization step is robust.
Purification Requires four separate purifications (filtration/recrystallization/chromatography).Requires two purifications.Fewer purification steps in Route B lead to significant time and solvent savings.

Conclusion and Recommendations

For laboratory-scale synthesis where starting material cost is less of a concern, Route B offers a clear advantage in terms of efficiency, step economy, and waste reduction. The ability to construct the target molecule in just two steps is highly compelling. However, the successful implementation of this route requires careful sourcing or synthesis of the α-cyano-β-ketoester starting material and optimization of the direct Hurd-Mori cyclization step.

Route A remains a reliable and robust, albeit longer, alternative. Its primary strengths lie in the use of readily available, inexpensive starting materials and the well-understood nature of each individual transformation. This route may be preferable for initial exploratory work or when the specialized starting materials for Route B are not readily accessible.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, balancing factors of cost, time, scale, and available expertise.

References

In silico prediction of the ADMET properties of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In Silico Comparative Guide to the ADMET Profile of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Executive Summary

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] This guide presents a comprehensive in silico analysis of the ADMET profile for the novel heterocyclic compound, this compound. Utilizing a suite of validated computational tools, we compare its predicted pharmacokinetic and toxicological properties against structurally relevant alternatives to establish a preliminary developability profile. The objective of this guide is to provide researchers and drug development professionals with a detailed, data-driven framework for evaluating this and similar chemical scaffolds, explaining the causal relationships between physicochemical properties and their ADMET outcomes.

Introduction to In Silico ADMET Profiling

The journey of a new molecular entity from discovery to a marketable drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADMET) profiles.[2] Integrating computational, or in silico, prediction tools into the early stages of research allows for the rapid, cost-effective screening of compound libraries, helping to prioritize candidates with favorable properties long before resource-intensive in vitro and in vivo testing begins.[1] This "fail fast, fail cheap" paradigm is essential for streamlining the drug development pipeline.

The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Its unique electronic and structural features make it a valuable pharmacophore. This guide focuses on this compound, a specific derivative whose ADMET properties have not been extensively characterized. By systematically predicting its profile and comparing it against carefully selected benchmarks, we can gain critical insights into its potential as a drug lead.

Rationale for Comparator Selection

To provide a meaningful context for the ADMET data of this compound (Compound A), the following three comparator compounds were selected:

  • Sulfamethizole (Comparator 1): A commercially available sulfonamide antibiotic containing a 1,3,4-thiadiazole ring. It serves as a real-world benchmark, representing a successful drug molecule with known pharmacokinetic and safety profiles.

  • Tizanidine (Comparator 2): A well-established muscle relaxant that also features a thiadiazole ring. Its known ability to cross the blood-brain barrier provides a useful comparison point for CNS-related distribution properties.

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Comparator 3): A very close structural analog of the target compound, differing only by the substitution of a carboxylic acid for the carbonitrile group.[6][7] This comparison will highlight how a minor functional group modification can significantly impact the overall ADMET profile.

In Silico Prediction Methodology

This section details the systematic workflow used to generate the ADMET predictions. The protocol is designed to be reproducible and transparent, forming a self-validating system for computational analysis.

Molecular Structure Preparation
  • Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) strings for the target compound and all comparators were obtained from the PubChem database or generated using ChemDraw software.

  • Energy Minimization: The 2D structures were converted to 3D structures and subjected to energy minimization using a standard force field (e.g., MMFF94) to ensure a stable, low-energy conformation for subsequent calculations.

Selection of In Silico Platforms

To ensure a robust and comprehensive analysis, a multi-tool approach was employed, leveraging the distinct strengths of several widely used and validated platforms:

  • SwissADME: Chosen for its reliable prediction of physicochemical properties, drug-likeness based on multiple established rules (e.g., Lipinski, Ghose, Veber), and pharmacokinetic parameters like gastrointestinal absorption and blood-brain barrier penetration.

  • pkCSM: Utilized for its graph-based signature approach to predict a wide range of pharmacokinetic properties, including absorption, distribution, metabolism (CYP enzyme interactions), and excretion.[8]

  • ProTox-II: Selected for its robust prediction of various toxicity endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (hERG inhibition), based on a large dataset of chemical structures.

Step-by-Step Prediction Workflow
  • The canonical SMILES string for each compound was submitted to the SwissADME web server. The full report, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness, was generated and recorded.

  • The same SMILES strings were submitted to the pkCSM web server. Predictions for Absorption (Caco-2 permeability, Intestinal Absorption), Distribution (BBB permeability, PPB), Metabolism (CYP substrates/inhibitors), and Toxicity (AMES toxicity) were collected.

  • Finally, the SMILES strings were submitted to the ProTox-II web server to predict organ toxicity (hepatotoxicity) and potential cardiotoxicity (hERG inhibition).

  • All quantitative and qualitative data were aggregated and organized into the comparative tables presented in Section 4.0.

Experimental Workflow Diagram

ADMET_Workflow cluster_input 1. Input Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Output SMILES Obtain Canonical SMILES (PubChem/ChemDraw) Minimization 3D Structure Generation & Energy Minimization SMILES->Minimization SwissADME SwissADME Server (Physicochem, Drug-Likeness, Basic PK) Minimization->SwissADME Submit SMILES pkCSM pkCSM Server (ADME, CYP Interactions) Minimization->pkCSM Submit SMILES ProTox ProTox-II Server (Toxicity Endpoints) Minimization->ProTox Submit SMILES Aggregation Aggregate & Tabulate Quantitative Data SwissADME->Aggregation pkCSM->Aggregation ProTox->Aggregation Comparison Comparative Analysis (Target vs. Comparators) Aggregation->Comparison Report Generate Final Guide & Recommendations Comparison->Report ADMET_Logic LogP Lipophilicity (LogP) Solubility Aqueous Solubility LogP->Solubility - correlation Permeability Membrane Permeability (Caco-2, BBB) LogP->Permeability + correlation PPB Plasma Protein Binding LogP->PPB + correlation TPSA Polarity (TPSA) TPSA->Solubility + correlation TPSA->Permeability - correlation Bioavailability Oral Bioavailability Solubility->Bioavailability influences Permeability->Bioavailability influences PPB->Bioavailability - influences free fraction Metabolism Metabolic Clearance Metabolism->Bioavailability - influences (first pass)

References

A Researcher's Guide to the Spectroscopic Elucidation of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will navigate the synthetic journey from its precursors, demonstrating how key spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—are employed to monitor the transformation and confirm the structure of the final product. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a robust, self-validating framework for researchers in the field.

The Synthetic Pathway: From Acetonitrile Precursor to Thiadiazole Core

The synthesis of this compound is efficiently achieved through a modified Hurd-Mori reaction, a cornerstone in the synthesis of 1,2,3-thiadiazoles.[1][2] This pathway involves the reaction of an active methylene compound with a tosylhydrazone, followed by cyclization with a sulfur source. The logical progression from simple precursors to the complex heterocyclic system provides an excellent platform for comparative spectroscopic analysis.

The chosen synthetic route is illustrated below. We will compare the spectroscopic data of the starting material (Precursor 1 ), the key intermediate (Precursor 2 ), and the Final Product .

G cluster_0 Synthetic Pathway P1 Precursor 1: Acetoacetonitrile P2 Precursor 2: N'-(1-cyanoethylidene)tosylhydrazide P1->P2 + Tosylhydrazide (Condensation) FP Final Product: this compound P2->FP + Sulfur Source (e.g., SOCl₂) (Hurd-Mori Cyclization)

Caption: Synthetic route to this compound.

Comparative ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The transition from acyclic precursors to the aromatic thiadiazole ring is accompanied by distinct and predictable changes in the NMR spectra.

Expertise & Experience: Interpreting the NMR Transformation

The key transformation we are tracking is the cyclization reaction which forms the thiadiazole ring. In ¹H NMR, the most telling signs are the disappearance of the hydrazone N-H proton and shifts in the methyl group's environment. In ¹³C NMR, we expect to see the disappearance of the precursor's C=N carbon and the appearance of two new, distinct signals for the C4 and C5 carbons of the newly formed aromatic thiadiazole ring.[3]

¹H NMR Data Comparison
CompoundFunctional GroupChemical Shift (δ, ppm)Rationale
Precursor 1 -CH₃ (keto)~2.3Adjacent to a carbonyl group.
-CH₂-~3.5Methylene group between two electron-withdrawing groups (C=O and C≡N).
Precursor 2 -CH₃ (imine)~2.5Shifted slightly downfield due to C=N bond formation.
Tosyl -CH₃~2.4Standard position for a tolyl methyl group.
Aromatic (Tosyl)7.3-7.9Characteristic doublet of doublets for a para-substituted benzene ring.
N-H~9.5Deshielded proton on nitrogen, often broad. Disappears upon cyclization.
Final Product -CH₃ (thiadiazole)~2.9Attached to the aromatic thiadiazole ring, resulting in a downfield shift compared to precursors.[4]
¹³C NMR Data Comparison

The broad chemical shift range of ¹³C NMR provides an unambiguous fingerprint for the carbon skeleton.[5]

CompoundCarbon AtomChemical Shift (δ, ppm)Rationale
Precursor 1 C H₃~30Aliphatic methyl carbon.
C H₂~50Aliphatic methylene carbon.
C ≡N~117Nitrile carbon.
C =O~200Ketone carbonyl carbon. Disappears upon reaction.
Precursor 2 C H₃ (imine)~20
Tosyl C H₃~22
C ≡N~116Nitrile carbon, relatively unchanged.
Tosyl Aromatic127-145Four distinct signals for the tosyl ring carbons.
C =N~150Imine carbon. Disappears upon cyclization.
Final Product -C H₃~15Methyl carbon attached to the thiadiazole ring.[6]
C ≡N~114Nitrile carbon, relatively unchanged.[7]
C 4-Thiadiazole~150Quaternary carbon of the thiadiazole ring attached to the methyl group.
C 5-Thiadiazole~135Quaternary carbon of the thiadiazole ring attached to the nitrile group.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy excels at identifying the presence and absence of specific functional groups by detecting their characteristic vibrational frequencies.[8] This technique is invaluable for quickly confirming the key bond-forming and bond-breaking events in our synthesis.

Trustworthiness: Self-Validating IR Analysis

The successful synthesis is validated by a simple, yet powerful, observation: the disappearance of the precursor's N-H and S=O (from the tosyl group) stretching vibrations and the appearance of new vibrations characteristic of the C=N and C-S bonds within the newly formed thiadiazole ring. The nitrile (C≡N) stretch, present throughout, serves as a useful internal reference point.

Comparative IR Data
CompoundVibrational ModeWavenumber (cm⁻¹)Significance
Precursor 1 C=O Stretch~1715Confirms the presence of the ketone. Disappears.
C≡N Stretch~2250Confirms the nitrile group. Persists.
Precursor 2 N-H Stretch~3200Broad peak indicating the hydrazone N-H. Disappears.
C=N Stretch~1610Formation of the imine bond.
S=O Stretch (Tosyl)~1350, ~1160Asymmetric and symmetric stretches. Disappears.
C≡N Stretch~2245Nitrile group present.
Final Product C≡N Stretch~2235Confirms retention of the nitrile group.[7]
C=N Stretch (ring)~1550Characteristic of the thiadiazole ring.[9]
Thiadiazole Ring~1450, ~1070Ring stretching and breathing modes.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of the compounds and offers structural clues through analysis of their fragmentation patterns. Electron Ionization (EI) is a common technique used for this class of compounds.

Authoritative Grounding: The Characteristic N₂ Loss

A hallmark of the mass spectrum of 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂) from the molecular ion.[11][12] This fragmentation is a powerful diagnostic tool that strongly indicates the presence of the 1,2,3-thiadiazole ring system and helps to distinguish it from other isomers.

Comparative MS Data
CompoundFormulaMWKey Fragment (m/z)Fragmentation Pathway
Precursor 2 C₁₁H₁₃N₃O₂S267.31155Loss of the tolyl group ([M-C₇H₇]⁺)
91Tolyl cation ([C₇H₇]⁺)
Final Product C₄H₃N₃S125.15125 Molecular Ion [M]⁺˙
97 [M - N₂]⁺˙ (Characteristic loss of 28 Da)[11]
70[M - N₂ - HCN]⁺˙

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are sensitive to the extent of conjugation.[13]

Comparative UV-Vis Data
Compoundλmax (nm)Molar Absorptivity (ε)TransitionRationale
Precursor 1 ~275Lown→πIsolated ketone chromophore.
Precursor 2 ~290Moderateπ→πExtended conjugation from the C=N-N system.
Final Product ~270Highπ→π*Aromatic system of the thiadiazole ring. The exact λmax is sensitive to the solvent.[13][14]

The formation of the aromatic thiadiazole ring results in a distinct electronic environment. While the λmax may not shift dramatically from the hydrazone precursor, the nature of the absorption band and its intensity (molar absorptivity) will change, reflecting the new, stable aromatic system.

Standard Operating Protocols

To ensure reproducibility and accuracy, standardized protocols for spectroscopic analysis are essential.

G cluster_1 General Spectroscopic Workflow Start Purified Compound Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃ Start->Prep_NMR Prep_IR Prepare KBr pellet or thin film Start->Prep_IR Prep_MS Dissolve ~1 mg/mL in suitable solvent Start->Prep_MS Prep_UV Prepare dilute solution (0.1-1.0 Abs) in EtOH Start->Prep_UV Acq_NMR Acquire ¹H, ¹³C Spectra Prep_NMR->Acq_NMR End Correlate Data & Confirm Structure Acq_NMR->End Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_IR->End Acq_MS Inject into GC-MS or Direct Infusion ESI-MS Prep_MS->Acq_MS Acq_MS->End Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Acq_UV->End

Caption: General workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[13]

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.[15]

IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, dissolve the compound in a volatile solvent (e.g., CH₂Cl₂) and deposit a thin film on a salt plate (NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

  • Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of air (or the pure salt plate) first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a volatile solvent compatible with the GC column (e.g., ethyl acetate, dichloromethane).[11]

  • Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • GC Parameters :

    • Injector : 250 °C, splitless mode.

    • Column : Standard nonpolar column (e.g., HP-5ms).

    • Oven Program : Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Parameters :

    • Ionization Mode : EI, 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). Prepare serial dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0.[13]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Use a quartz cuvette filled with the pure solvent as the reference. Record the spectrum of the sample solution in a matched quartz cuvette, typically over a range of 200-800 nm.

References

Evaluating the novelty of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile in patent literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patent Landscape and Novelty of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Executive Summary

This guide provides a comprehensive evaluation of the novelty of this compound by examining the existing patent literature for the compound and its close structural analogs. Our analysis reveals that while the core 4-methyl-1,2,3-thiadiazole scaffold is well-established and frequently cited in patents for agrochemical and pharmaceutical applications, the specific 5-carbonitrile derivative is notably absent. The patent landscape is dominated by derivatives of the corresponding 5-carboxylic acid, including amides, esters, and hydrazides. This suggests that this compound represents a significant area of "white space" for new intellectual property. The novelty of any future invention would likely depend on demonstrating a non-obvious utility or a surprising improvement in performance conferred by the nitrile moiety, which is a well-known bioisostere for carboxylic acids and amides. This guide offers a detailed analysis of the surrounding patent art, comparative data on the biological activity of related compounds, and robust protocols for synthesis and evaluation to support further research and development.

The 1,2,3-Thiadiazole Scaffold: A Privileged Core in Applied Chemistry

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry. Its unique electronic properties and structural rigidity make it a valuable pharmacophore. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including fungicidal, antiviral, antibacterial, and plant growth-regulating properties.[1][2] This broad utility has made the scaffold a frequent subject of patent applications, with inventors seeking to protect novel derivatives for various commercial uses. Understanding this established landscape is critical to evaluating the novelty of any new analog.

Patent Landscape Analysis: Situating the 5-Carbonitrile Derivative

A thorough review of patent databases indicates that the inventive focus around the 4-methyl-1,2,3-thiadiazole core has been concentrated on modifications of the 5-carboxylic acid group, rather than the nitrile.

Direct Patent Status of this compound

Our search reveals a conspicuous lack of patents specifically claiming this compound (CAS 175136-68-2).[3] This absence suggests that the compound itself is novel within the context of patent literature, or at least significantly underexplored.

Dominance of Carboxylic Acid Derivatives in Patent Literature

The patent landscape is heavily populated by derivatives synthesized from the 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid precursor. Key patented application areas for these analogs are summarized below.

Derivative ClassPatented ApplicationKey Patent Example
Amides Herbicides & Plant Growth RegulatorsDE2728523C2 : Claims 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide for its utility in selectively controlling weeds in rice and maize crops.
Thioamides Crop Protecting Agents (Fungicides)WO2018116073A1 : Discloses a broad family of 1,2,3-thiadiazole carboxamides and thioamides with activity against fungal pathogens.[4]
Hydrazide-Hydrazones Antimicrobial AgentsWhile primarily explored in academic literature, the synthesis from the core scaffold points to potential patentability for pharmaceutical use. Research shows these derivatives have potent activity against Gram-positive bacteria.[5][6][7]
Organotin Esters FungicidesResearch has demonstrated that organotin esters of 4-methyl-1,2,3-thiadiazole-5-carboxylate exhibit high efficacy against plant pathogenic fungi like P. piricola and Gibberella zeae.

This analysis underscores that the established art is focused on leveraging the carboxylic acid handle for derivatization. The nitrile, while synthetically accessible from this common precursor, remains outside the primary scope of these filings.

Logical Framework: Patent Landscape

The following diagram illustrates the relationship between the core scaffold and the patented application areas, highlighting the underexplored position of the 5-carbonitrile derivative.

cluster_core Core Scaffold & Key Precursors cluster_patents Patented Application Areas & Derivatives cluster_derivatives Known Derivatives Core 4-Methyl-1,2,3-thiadiazole (Well-Established Scaffold) Acid 5-Carboxylic Acid (Key Intermediate) Core->Acid Oxidation/ Functionalization Nitrile 5-Carbonitrile (Target Compound - Patent White Space) Acid->Nitrile Conversion (e.g., via Amide) Amides Amides & Thioamides Acid->Amides Hydrazides Hydrazides & Hydrazones Acid->Hydrazides Agro Agrochemicals Nitrile->Agro Potential Application Pharma Pharmaceuticals Nitrile->Pharma Potential Application Amides->Agro Herbicides, Fungicides Hydrazides->Pharma Antimicrobials

Caption: Patent landscape surrounding the 4-methyl-1,2,3-thiadiazole core.

Synthetic Strategy and Experimental Protocols

The novelty of this compound is further supported by its straightforward, yet undocumented, synthetic accessibility from common precursors. The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic chemistry, typically proceeding through the primary amide.

Synthetic Workflow Overview

The logical pathway to the target compound starts with the well-described 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, which can be synthesized via methods like the Hurd-Mori reaction.[8] This acid is then converted to the primary amide, followed by dehydration to yield the final nitrile product.

Start Hydrazone Precursor (e.g., from Ethyl Acetoacetate) Step1 Hurd-Mori Cyclization (e.g., with Thionyl Chloride) Start->Step1 Intermediate1 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid Ester Step1->Intermediate1 Step2 Saponification (e.g., NaOH) Intermediate1->Step2 Intermediate2 4-Methyl-1,2,3-thiadiazole- 5-carboxylic Acid Step2->Intermediate2 Step3 Amide Formation (e.g., SOCl2, then NH4OH) Intermediate2->Step3 Intermediate3 4-Methyl-1,2,3-thiadiazole- 5-carboxamide Step3->Intermediate3 Step4 Dehydration (e.g., P2O5, POCl3, or TFAA) Intermediate3->Step4 Final 4-Methyl-1,2,3-thiadiazole- 5-carbonitrile (Target Compound) Step4->Final

Caption: Proposed synthetic workflow to the target carbonitrile.

Protocol 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide

This protocol describes the conversion of the ethyl ester of the corresponding carboxylic acid to the primary amide, a crucial intermediate. The causality for this two-step approach (ester to acid to amide) is driven by control and purity; direct aminolysis of the ester can be sluggish, whereas activating the carboxylic acid (e.g., via the acid chloride) ensures a clean and high-yielding reaction with ammonia.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Thionyl Chloride (SOCl₂)

  • Ammonium Hydroxide (NH₄OH), 28% solution

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Saponification: Dissolve 1.0 eq of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester in THF. Add 1.2 eq of 2M aqueous NaOH. Stir vigorously at 40°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction to 0°C and acidify to pH 1-2 with concentrated HCl. A precipitate of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. This intermediate is typically used without further purification.

  • Acid Chloride Formation: Suspend 1.0 eq of the dried carboxylic acid in DCM containing a catalytic amount of DMF. Add 1.5 eq of thionyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and then reflux for 1 hour until gas evolution ceases.

  • Amidation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in DCM and add it dropwise to a stirred solution of excess (5.0 eq) ammonium hydroxide at 0°C.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amide.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-1,2,3-thiadiazole-5-carboxamide.

Protocol 2: Dehydration of Amide to this compound

This step employs a powerful dehydrating agent to form the nitrile. Trifluoroacetic anhydride (TFAA) is chosen here for its efficacy under mild conditions, which helps prevent degradation of the heterocyclic core.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxamide

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve 1.0 eq of the amide in anhydrous ethyl acetate under a nitrogen atmosphere. Add 2.2 eq of pyridine or TEA.

  • Dehydration: Cool the solution to 0°C and add 1.5 eq of TFAA dropwise. A mild exotherm may be observed.

  • Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the amide is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution stops.

  • Workup: Separate the organic layer. Extract the aqueous phase twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.

Comparative Analysis and Future Directions

The Nitrile as a Bioisostere: A Strategic Advantage

In drug and agrochemical design, the nitrile group is frequently used as a bioisostere for a carboxamide or carboxylic acid. This substitution can profoundly and beneficially alter a molecule's properties:

  • Improved Metabolic Stability: Nitriles are generally more resistant to enzymatic hydrolysis than amides or esters.

  • Enhanced Cell Permeability: The less polar nature of a nitrile compared to a carboxylic acid can improve its ability to cross biological membranes.

  • Modulation of Binding: The linear geometry and strong dipole of the nitrile can lead to different and potentially improved interactions with target proteins.

The decision to synthesize the 5-carbonitrile derivative is therefore a rational design choice aimed at optimizing the pharmacokinetic and pharmacodynamic profile of the 1,2,3-thiadiazole scaffold.

Outlook: An Opportunity for Novel Invention

The pathway to securing intellectual property for this compound is clear. While the molecule itself appears novel, a patent application will be strongest if it claims the compound in the context of a specific and non-obvious use. Researchers should focus on screening the compound for biological activities where its unique properties might offer an advantage over the established carboxylic acid and amide analogs. Potential areas for investigation include:

  • Fungicidal and Herbicidal Activity: Direct comparison against patented amide analogs to demonstrate superior potency, broader spectrum, or improved crop safety.

  • Antimicrobial and Antiviral Assays: Screening against a panel of pathogens to uncover novel therapeutic applications.[1][5]

  • Enzyme Inhibition Assays: Targeting enzymes where a nitrile moiety is known to be a key interacting group.

Conclusion

Our comprehensive analysis concludes that This compound represents a novel chemical entity within the patent literature . The existing intellectual property landscape is focused on derivatives of the corresponding 5-carboxylic acid, leaving a clear and exploitable "white space" for new inventions. The strategic value of the nitrile group as a bioisostere provides a strong scientific rationale for its investigation. Future patentability will hinge on demonstrating a specific, inventive use for this compound that is not obvious from the extensive prior art on related 1,2,3-thiadiazole analogs.

References

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is ensuring the specificity of a drug candidate. This guide provides an in-depth technical comparison and procedural framework for conducting cross-reactivity studies, using the novel heterocyclic compound, 4-Methyl-1,2,3-thiadiazole-5-carbonitrile, as a central case study. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to de-risk their compounds early in the development pipeline.

The Significance of the 1,2,3-Thiadiazole Scaffold and the Imperative of Selectivity

The 1,2,3-thiadiazole ring is a versatile pharmacophore that has garnered considerable attention from medicinal chemists. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] The specific compound, this compound, emerges from this rich chemical space. While its primary mode of action may be under investigation, its structural alerts necessitate a thorough evaluation of its selectivity.

A lack of selectivity, where a compound interacts with unintended biological targets, can lead to adverse drug reactions (ADRs) and potential toxicity, which are major causes of late-stage clinical trial failures.[4][5][6] Therefore, early and comprehensive in vitro safety pharmacology profiling is not just a regulatory expectation but a cornerstone of successful drug development.[6][7][8] These studies aim to identify and mitigate off-target effects, thereby building a robust safety profile for the candidate molecule.[4][5][9]

Designing a Comprehensive Cross-Reactivity Study

A well-designed cross-reactivity study should be systematic and tailored to the compound's characteristics and intended therapeutic area. For this compound, a tiered approach is recommended.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a broad panel of common off-targets. Several contract research organizations (CROs) offer standardized safety panels that cover a wide range of receptors, ion channels, enzymes, and transporters known to be implicated in adverse drug events.[4][5][7]

Rationale for Target Selection: The choice of targets in a broad panel is based on historical data linking their modulation to clinical side effects. For instance, inhibition of the hERG potassium channel is associated with cardiotoxicity, while interaction with cytochrome P450 (CYP) enzymes can lead to drug-drug interactions.[5]

Alternative Compounds for Comparison: To contextualize the findings for this compound, it is crucial to include comparator compounds in the study. These should ideally include:

  • A known selective compound: A molecule with a similar intended primary target but with a well-documented clean off-target profile.

  • A known non-selective compound: A promiscuous agent known to interact with multiple targets, serving as a positive control for off-target effects.

  • Structurally similar analogs: If available, other derivatives of the 1,2,3-thiadiazole scaffold with known biological activities can provide valuable structure-activity relationship (SAR) insights into selectivity.[10]

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Follow-up Studies A Test Compound: This compound C Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) A->C B Comparator Compounds: - Selective Control - Non-selective Control - Structural Analogs B->C D Data Analysis: - % Inhibition at a fixed concentration - Identification of significant off-target 'hits' C->D Raw Data E Selectivity Assessment: - Calculation of Selectivity Ratios - Entropy Score Analysis D->E Identified 'Hits' F Dose-Response Assays for 'Hits' (IC50/EC50 determination) E->F Prioritized 'Hits' G Functional/Cell-based Assays (to confirm physiological relevance) F->G Confirmed Off-Targets H Lead Optimization: - SAR studies to mitigate off-target activity G->H Actionable Insights

Caption: A tiered workflow for assessing the cross-reactivity of a test compound.

Data Presentation: Comparative Cross-Reactivity Profile

The results from the broad panel screening are typically presented as the percent inhibition at a fixed concentration (e.g., 10 µM). This allows for a rapid identification of potential off-target liabilities.

Table 1: Illustrative Broad Panel Screening Data (% Inhibition at 10 µM)

Target ClassTargetThis compoundSelective Compound (Alternative A)Non-selective Compound (Alternative B)
GPCRs Dopamine D28%2%75%
Serotonin 5-HT2A12%5%88%
Adrenergic α165%10%92%
Kinases ABL19%4%65%
SRC55%8%85%
LCK62%11%78%
Ion Channels hERG15%3%45%
Nav1.57%1%58%
Enzymes COX-218%85% (On-target)30%
CYP3A445%5%68%

This data is for illustrative purposes only.

From this hypothetical data, this compound shows potential off-target activity against the Adrenergic α1 receptor and the SRC and LCK kinases, as well as moderate inhibition of CYP3A4. These "hits" would then be prioritized for further investigation.

Tier 2: Dose-Response and Functional Assays

For any significant hits identified in the initial screen (typically >50% inhibition), it is essential to determine the potency of the interaction by generating dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values.

Rationale for Dose-Response: A high percent inhibition at a single high concentration may not be physiologically relevant if the compound's potency is low. Determining the IC50 allows for the calculation of a selectivity ratio , which is the ratio of the off-target IC50 to the on-target IC50.[11] A higher ratio indicates greater selectivity.

Following the determination of potency, functional or cell-based assays should be employed to understand the physiological consequences of the off-target interaction.[7] For example, if the compound binds to a receptor, does it act as an agonist or an antagonist?

Hypothetical Signaling Pathway Affected by Off-Target Kinase Activity

GF Growth Factor Receptor Growth Factor Receptor GF->Receptor SRC SRC Kinase (Off-Target) Receptor->SRC activates PrimaryTarget Primary Target Kinase Receptor->PrimaryTarget activates Downstream1 Downstream Effector 1 SRC->Downstream1 phosphorylates Downstream2 Downstream Effector 2 PrimaryTarget->Downstream2 phosphorylates Proliferation Cell Proliferation Downstream1->Proliferation Apoptosis Apoptosis Downstream2->Apoptosis TestCompound This compound TestCompound->SRC inhibits (off-target) TestCompound->PrimaryTarget inhibits (on-target)

Caption: Potential impact of off-target SRC kinase inhibition on cellular signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a generalized method for assessing the inhibitory activity of this compound against a specific kinase, such as SRC.

Objective: To determine the IC50 value of this compound for the inhibition of SRC kinase activity.

Materials:

  • Recombinant human SRC kinase

  • Kinase substrate (e.g., a peptide substrate with a fluorescent tag)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

    • Prepare similar dilutions for the positive control inhibitor.

    • Include a DMSO-only control (vehicle control).

  • Assay Reaction Setup:

    • In a 384-well plate, add 5 µL of the appropriate compound dilution or control to each well.

    • Add 10 µL of the SRC kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate and ATP in the assay buffer.

    • Add 10 µL of the substrate/ATP solution to each well to initiate the kinase reaction.

    • The final concentration of ATP should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction according to the specific assay kit instructions (this may involve adding a stop solution).

    • Read the fluorescence on a compatible plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, known inhibitor as a positive control validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should also be calculated to ensure the robustness of the screening data.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. For compounds like this compound, which belong to a biologically active class of molecules, a proactive approach to identifying and mitigating off-target effects is paramount. By employing a tiered screening strategy that progresses from broad panel profiling to detailed mechanistic studies, researchers can build a comprehensive understanding of their compound's selectivity. This not only strengthens the preclinical data package but also significantly increases the probability of success in the later, more resource-intensive stages of clinical development. The methodologies and comparative frameworks outlined in this guide provide a robust starting point for any researcher dedicated to advancing safe and effective therapeutics.

References

Comparison of the synthetic utility of thiadiazole carbonitriles versus other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Synthetic Utility for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic choice of functional groups is paramount to the successful construction of complex molecular architectures. Among the plethora of functionalities available to the synthetic chemist, the carbonitrile group, when appended to a heterocyclic scaffold like thiadiazole, presents a unique and powerful combination of stability and reactivity. This guide provides an in-depth technical comparison of the synthetic utility of thiadiazole carbonitriles against other common functional groups such as carboxylic acids, esters, and amides, offering insights into their respective strengths and weaknesses in the synthesis of novel chemical entities.

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other heterocycles like pyrimidines and oxadiazoles.[1][2][3] When a carbonitrile is introduced onto this electron-deficient ring system, its synthetic potential is significantly enhanced. The strong electron-withdrawing nature of the thiadiazole ring acidifies the protons on adjacent carbons and modulates the reactivity of the nitrile itself, opening up a diverse range of chemical transformations.

Comparative Analysis of Key Synthetic Transformations

The true utility of a functional group is best assessed by its performance in key chemical transformations that are fundamental to molecular elaboration. Here, we compare the thiadiazole carbonitrile to its common functional group counterparts in three critical areas: conversion to carboxylic acids, formation of bioisosteric groups, and utility in carbon-carbon bond-forming reactions.

Accessing the Carboxylic Acid: A Tale of Two Pathways

The carboxylic acid moiety is a cornerstone in drug design, offering a handle for salt formation, hydrogen bonding interactions, and further derivatization. Both thiadiazole carbonitriles and thiadiazole esters/amides can serve as precursors to this vital functional group, but the synthetic routes and their efficiencies differ significantly.

Route A: From Carbonitrile via Hydrolysis

A thiadiazole carbonitrile can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4][5] This two-step approach (synthesis of the nitrile-bearing thiadiazole followed by hydrolysis) offers flexibility, as the robust nitrile group is tolerant of a wide range of reaction conditions that might not be compatible with a carboxylic acid or ester.

Route B: Direct Synthesis of Thiadiazole Carboxylic Acids

Alternatively, a thiadiazole carboxylic acid can be synthesized directly. A common method involves the cyclization of a thiosemicarbazide with a dicarboxylic acid or a ketoacid derivative.[6] While this approach is more direct, the presence of the carboxylic acid from the outset can limit the scope of subsequent reactions due to its acidity and potential for side reactions.

Parameter Thiadiazole Carbonitrile Hydrolysis Direct Synthesis of Thiadiazole Carboxylic Acid
Versatility High: Nitrile is robust and compatible with many reaction conditions.Moderate: Carboxylic acid can interfere with subsequent steps.
Reaction Steps Typically 2 steps (thiadiazole formation, then hydrolysis).Typically 1 step (cyclization with a carboxylic acid-containing precursor).
Functional Group Tolerance High for the nitrile intermediate.Moderate to low, depending on the stability of other functional groups to the cyclization conditions.
Overall Yield Can be high, but dependent on two separate reactions.Variable, often moderate.

Experimental Protocol: Hydrolysis of a Thiadiazole Carbonitrile

The following protocol describes a general procedure for the acid-catalyzed hydrolysis of a 5-substituted-1,3,4-thiadiazole-2-carbonitrile.

Materials:

  • 5-Substituted-1,3,4-thiadiazole-2-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (10 eq)

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of the 5-substituted-1,3,4-thiadiazole-2-carbonitrile in water, add concentrated sulfuric acid dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

The Power of Bioisosteres: The Tetrazole Advantage

This direct conversion of a nitrile to a tetrazole offers a significant synthetic advantage. While a carboxylic acid would require a multi-step sequence (activation, conversion to an amide, dehydration to a nitrile, and then cycloaddition), the thiadiazole carbonitrile can be directly converted in a single, often high-yielding, step.

Functional Group Transformation to Tetrazole Advantages Disadvantages
Thiadiazole Carbonitrile Direct [3+2] cycloaddition with NaN₃.One-step, often high-yielding, and atom-economical.Requires handling of azides, which can be hazardous.
Thiadiazole Carboxylic Acid Multi-step: activation → amide → nitrile → tetrazole.-Lengthy, lower overall yield, and involves multiple reagents.
Thiadiazole Amide Two-step: dehydration to nitrile → tetrazole.More direct than from the carboxylic acid.Requires a dehydration step which may not be compatible with all substrates.

Experimental Protocol: Synthesis of a Thiadiazole-substituted Tetrazole

The following protocol outlines a general procedure for the synthesis of a 5-(1,3,4-thiadiazol-2-yl)-1H-tetrazole from a thiadiazole carbonitrile.[8]

Materials:

  • 5-Substituted-1,3,4-thiadiazole-2-carbonitrile (1.0 eq)

  • Sodium Azide (1.5 eq)

  • Triethylammonium Chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of the 5-substituted-1,3,4-thiadiazole-2-carbonitrile in DMF, add sodium azide and triethylammonium chloride.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour into a mixture of ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C-C Bond Formation: A Platform for Elaboration

The ability to participate in cross-coupling reactions is a hallmark of a versatile synthetic handle. While the carbonitrile group itself is not typically a direct participant in cross-coupling, its presence on a thiadiazole ring bearing a leaving group (e.g., a halogen) can be highly advantageous. The electron-withdrawing nature of the nitrile can activate the ring towards nucleophilic aromatic substitution (SNA) and influence the reactivity of adjacent halides in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10][11]

In comparison, an ester group can also serve as an activating group, but it is more susceptible to hydrolysis under the basic conditions often employed in cross-coupling reactions. A carboxylic acid group is generally incompatible with these conditions due to its acidity. Therefore, a thiadiazole carbonitrile offers a more robust platform for C-C bond formation compared to its carboxylic acid or ester counterparts.

G cluster_0 Synthetic Pathways from Thiadiazole-X cluster_1 Cross-Coupling Utility Thiadiazole_CN Thiadiazole-CN Thiadiazole_COOH Thiadiazole-COOH Thiadiazole_CN->Thiadiazole_COOH Hydrolysis (H+ or OH-) Amine Amine Thiadiazole_CN->Amine Reduction (e.g., LiAlH4, H2/Pd) Tetrazole Tetrazole Thiadiazole_CN->Tetrazole [3+2] Cycloaddition (NaN3) Amide Amide Thiadiazole_COOH->Amide Amide Coupling Thiadiazole_Ester Thiadiazole-Ester Thiadiazole_Ester->Thiadiazole_COOH Hydrolysis Thiadiazole_Ester->Amide Aminolysis Amide->Thiadiazole_CN Dehydration Halo_Thiadiazole_CN Halo-Thiadiazole-CN Coupled_Product Coupled Product Halo_Thiadiazole_CN->Coupled_Product Suzuki Coupling (Robust) Halo_Thiadiazole_Ester Halo-Thiadiazole-Ester Halo_Thiadiazole_Ester->Coupled_Product Suzuki Coupling (Risk of Hydrolysis)

Figure 1: Comparative synthetic pathways of thiadiazole functional groups.

Causality Behind Experimental Choices

The choice between a thiadiazole carbonitrile and a thiadiazole carboxylic acid as a synthetic starting material is often dictated by the desired final product and the planned synthetic route.

  • For targets requiring a tetrazole moiety: The thiadiazole carbonitrile is the unequivocally superior choice due to the direct and efficient conversion.

  • For targets requiring extensive functionalization prior to unmasking a carboxylic acid: The stability of the nitrile group makes it an ideal protecting group for a future carboxylic acid, allowing for a wider range of chemical transformations on other parts of the molecule.

  • For targets where the carboxylic acid is needed early in the synthesis for directing effects or other transformations: Direct synthesis of the thiadiazole carboxylic acid may be more step-economical.

Figure 2: Decision workflow for choosing between thiadiazole-CN and thiadiazole-COOH.

Conclusion

The thiadiazole carbonitrile is a highly versatile and synthetically valuable building block that offers several advantages over other functional groups like carboxylic acids, esters, and amides. Its robustness, coupled with its ability to be transformed into other key functional groups, particularly the direct conversion to a tetrazole, makes it a powerful tool in the arsenal of the modern synthetic chemist. While the direct synthesis of a thiadiazole carboxylic acid may appear more straightforward in some cases, the strategic use of a thiadiazole carbonitrile as a masked carboxylic acid or as a precursor to other functionalities often provides a more flexible and ultimately more efficient synthetic route, especially in the context of complex molecule synthesis and drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile. As a specialized heterocyclic compound, its unique structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is intended for laboratory professionals engaged in research and development who handle this and structurally similar reagents.

Core Principle: A Proactive Hazard-Based Approach

Due to the absence of comprehensive, publicly available toxicological data for this compound, a precautionary principle is paramount.[1] The disposal protocol must be based on an analysis of its constituent chemical moieties: the 1,2,3-thiadiazole ring and the nitrile functional group. Both present distinct hazards that dictate the stringent procedures outlined below. This compound must always be treated as hazardous waste.

Hazard Profile and Risk Assessment

Understanding the causality behind disposal choices begins with deconstructing the molecule's potential hazards. The risks are not uniform; they stem from different parts of the chemical structure and potential reaction pathways.

Structural Component Potential Hazard Rationale & Causality Primary Precaution
1,2,3-Thiadiazole Core Release of toxic gases (SOx, NOx) upon thermal decomposition.[2][3]The heterocyclic ring contains both sulfur and nitrogen. Elevated temperatures, such as those in improper incineration, can fracture the ring, leading to the formation of airborne acidic gas pollutants.[2][4]Avoid incineration unless conducted by a licensed facility with advanced flue-gas scrubbing capabilities.
Nitrile (-C≡N) Group Potential generation of highly toxic Hydrogen Cyanide (HCN) gas.Nitrile-containing compounds can release HCN under acidic conditions or during uncontrolled thermal decomposition.[5] HCN is a potent and rapidly acting poison.Segregate from acidic waste streams. Ensure disposal methods account for the potential generation of HCN.
Overall Molecule Acute Toxicity, Environmental Hazard.While specific data is lacking, related thiadiazole derivatives are noted as skin and eye irritants.[6] The combination of a biologically active heterocycle and a nitrile group warrants the assumption of significant toxicity and ecotoxicity.Handle with appropriate Personal Protective Equipment (PPE) at all times and prevent any release into the environment.[1]

Pre-Disposal Protocol: In-Lab Waste Segregation

Proper segregation at the point of generation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.[7][8] Never mix waste streams containing this compound with other chemical wastes unless their compatibility is certain.

Step-by-Step Segregation Workflow
  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Identify the Waste Stream: Determine the physical form of the waste (solid, liquid, or sharp) to direct it to the correct container.

  • Solid Waste Disposal:

    • Collect all contaminated solid consumables, including gloves, weigh boats, pipette tips, and absorbent paper, in a dedicated, clearly labeled hazardous waste container with a secure lid.[9]

    • This container should be lined with a durable plastic bag.

  • Liquid Waste Disposal:

    • Collect all solutions, reaction mixtures, and solvent rinsates containing the compound in a designated, compatible hazardous waste container for liquids.[1][9]

    • The container must be made of a material compatible with the solvents used (e.g., borosilicate glass or high-density polyethylene). Do not use metal containers for potentially corrosive waste.[8]

    • Crucially, ensure the liquid waste container is not designated for acidic waste to mitigate the risk of HCN formation.[5]

  • Sharps Waste Disposal:

    • Dispose of any contaminated needles, syringes, or broken glassware in a puncture-proof, clearly labeled hazardous sharps container.[9]

Diagram: Waste Segregation Decision Workflow

start Waste Generated Containing This compound q_liquid Is the waste primarily liquid? start->q_liquid q_sharp Is the waste a sharp (e.g., needle, broken glass)? q_liquid->q_sharp No out_liquid PROCEDURE: Collect in a labeled, compatible liquid hazardous waste container. (Non-acidic stream) q_liquid->out_liquid Yes out_solid PROCEDURE: Collect in a labeled, dedicated solid hazardous waste container. q_sharp->out_solid No out_sharps PROCEDURE: Collect in a designated, puncture-proof hazardous sharps container. q_sharp->out_sharps Yes

Caption: Decision workflow for segregating waste streams.

Waste Containerization and Labeling

Accurate and compliant labeling is non-negotiable for safety and regulatory adherence.[8]

  • Container Selection: Use only containers in good condition, free of leaks, and with secure, tightly-fitting caps.[8][10] The original reagent bottle is often a suitable choice for liquid waste if thoroughly emptied of its original contents.

  • Labeling Protocol: Affix a "HAZARDOUS WASTE" label to the container immediately upon starting waste accumulation.[8][9] The label must include:

    • Full Chemical Name: "this compound" and list any solvents or other components.

    • Hazard Identification: Clearly state "Toxic" and "Environmental Hazard."

    • Generator Information: Name of the principal investigator and laboratory location.

Storage and Final Disposal

Interim Storage
  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area.[9]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.[11]

Final Disposal Route

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal service.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9] They are trained to handle and transport hazardous chemicals according to all federal, state, and local regulations.

  • DO NOT attempt to dispose of this chemical down the drain. It is insoluble in water and poses a significant environmental risk.[1]

  • DO NOT allow the waste to evaporate in a fume hood. This constitutes an uncontrolled release to the environment and is illegal.[10]

  • DO NOT dispose of in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access.[9]

  • Ventilate: Increase ventilation to the area by opening the fume hood sash.

  • Assess & Act: For small spills, if trained and equipped, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Contain & Absorb: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill.[1] Avoid generating dust.[9]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.[9] Collect all cleaning materials as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[9]

References

A Researcher's Guide to the Safe Handling of 4-Methyl-1,2,3-thiadiazole-5-carbonitrile: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat 4-Methyl-1,2,3-thiadiazole-5-carbonitrile with a high degree of caution, assuming it may possess hazards similar to its structural analogs. These hazards include the potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed[1][2][3][4]. Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial.

Core Principles of Protection

When handling this compound, the primary objectives are to prevent direct contact with the skin and eyes, avoid inhalation of any dust or aerosols, and prevent accidental ingestion. This is achieved through a combination of engineering controls, administrative procedures, and the correct use of PPE.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound. It is essential to inspect all PPE for integrity before each use[5].

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact[6][7][8]. The outer glove should be removed and disposed of immediately upon contamination. For prolonged handling or in the event of a spill, heavier-duty chemical-resistant gloves should be considered.
Eye & Face Protection Chemical splash goggles are mandatory to protect against splashes and airborne particles. In situations with a higher risk of splashing, such as when transferring large quantities or working under pressure, a face shield should be worn in addition to goggles[1][9][10][11].
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable gown should be worn over the lab coat[5][10].
Respiratory Protection All handling of solid this compound that may generate dust, or any procedure that could create aerosols, must be conducted in a certified chemical fume hood [1]. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination[12].

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on your lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: If required, put on your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown/Apron: Remove your apron or disposable gown by unfastening it and rolling it away from your body.

  • Face Shield and Goggles: Remove the face shield (if used) from the back of your head. Then, remove your goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Review SDS of Analogous Compounds risk_assessment Conduct Task-Specific Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) ppe_selection->engineering_controls don_ppe Don PPE Correctly engineering_controls->don_ppe conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment spill_check Monitor for Spills and Contamination conduct_experiment->spill_check decontaminate Decontaminate Workspace and Equipment spill_check->decontaminate No Spill spill_procedure Follow Emergency Spill Procedure spill_check->spill_procedure Spill Occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_segregation Segregate Contaminated PPE and Chemical Waste doff_ppe->waste_segregation waste_container Place in Labeled, Sealed Hazardous Waste Container waste_segregation->waste_container waste_storage Store Waste in Designated Area waste_container->waste_storage waste_disposal Arrange for Professional Hazardous Waste Disposal waste_storage->waste_disposal

Caption: A workflow diagram outlining the key stages of preparation, handling, and disposal for this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Plan

All waste materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, clearly labeled, and sealed container[1].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1][9]. Do not dispose of this chemical down the drain[2].

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.